molecular formula C22H23F3N4 B608222 JNJ-42153605

JNJ-42153605

Cat. No.: B608222
M. Wt: 400.4 g/mol
InChI Key: BQAVZGJJQFJSMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a potent and selective orexin receptor antagonist, with high affinity for the orexin-1 (OX1) receptor. This compound is a crucial research tool for investigating the orexin system, a key neuropeptide pathway that regulates sleep-wake cycles, arousal, appetite, and stress response. By selectively blocking the OX1 receptor, this molecule allows researchers to probe the specific physiological and behavioral roles of this receptor subtype, differentiating its functions from those of the orexin-2 (OX2) receptor. Its primary research value lies in preclinical studies aimed at understanding and developing novel therapeutics for a range of disorders, including insomnia and sleep disorders , substance abuse and addiction by modulating reward pathways, and stress-related anxiety. The compound's mechanism involves competitive inhibition of orexin neuropeptides (orexin-A and orexin-B) at the OX1 receptor, thereby modulating downstream signaling cascades and neuronal excitability within central nervous system circuits. Its structural features, including the trifluoromethyl group and the triazolopyridine core, contribute to its optimized pharmacokinetic profile and receptor binding specificity, making it a valuable candidate for in vitro binding assays and in vivo behavioral pharmacology research.

Properties

IUPAC Name

3-(cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N4/c23-22(24,25)20-18(10-13-29-19(14-15-6-7-15)26-27-21(20)29)28-11-8-17(9-12-28)16-4-2-1-3-5-16/h1-5,10,13,15,17H,6-9,11-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAVZGJJQFJSMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=NN=C3N2C=CC(=C3C(F)(F)F)N4CCC(CC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

JNJ-42153605: A Technical Guide to its Mechanism of Action as a Positive Allosteric Modulator of mGluR2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-42153605 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data from preclinical studies. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate reproducibility and further investigation. The core mechanism involves the potentiation of the endogenous agonist glutamate's effect on mGluR2, leading to the inhibition of adenylyl cyclase and a reduction in cyclic adenosine monophosphate (cAMP) levels. This modulation of the glutamatergic system underlies its potential therapeutic applications in psychiatric and neurological disorders, such as schizophrenia.

Core Mechanism of Action: Positive Allosteric Modulation of mGluR2

This compound functions as a positive allosteric modulator of the mGluR2 receptor.[1] Unlike orthosteric agonists that directly bind to the glutamate recognition site, PAMs bind to a distinct, allosteric site on the receptor. This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of the endogenous ligand, glutamate. Consequently, this compound potentiates the cellular response to glutamate at the mGluR2 receptor. mGluR2 is a G-protein coupled receptor (GPCR) belonging to Group II, which is coupled to the inhibitory G-protein, Gαi/o. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cAMP.

Signaling Pathway

The binding of glutamate to mGluR2, potentiated by this compound, initiates a downstream signaling cascade. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to reduced cAMP production. The Gβγ subunit, also released upon G-protein activation, can modulate the activity of other effector proteins, including ion channels. Furthermore, evidence suggests the involvement of the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway downstream of mGluR2 activation.

mGluR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm mGluR2 mGluR2 G_protein Gαi/oβγ mGluR2->G_protein Activates JNJ This compound (PAM) JNJ->mGluR2 Potentiates Glu Glutamate Glu->mGluR2 Binds AC Adenylyl Cyclase G_protein->AC Inhibits ERK_pathway MAPK/ERK Pathway G_protein->ERK_pathway Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA cAMP->PKA Activates Cellular_Response Modulation of Neurotransmission PKA->Cellular_Response Leads to ERK_pathway->Cellular_Response Leads to Radioligand_Binding_Workflow start Start prep_membranes Prepare mGluR2-expressing cell membranes start->prep_membranes plate_setup Set up 96-well plate with buffer, membranes, and test compound prep_membranes->plate_setup add_radioligand Add [3H]-LY341495 plate_setup->add_radioligand incubate Incubate to reach equilibrium add_radioligand->incubate filter Filter to separate bound and free radioligand incubate->filter wash Wash filters filter->wash count Scintillation counting wash->count analyze Analyze data (IC50, Ki) count->analyze end End analyze->end

References

JNJ-42153605: A Technical Guide to a Selective mGluR2 Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-42153605 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). Preclinical evidence strongly suggests its potential as a therapeutic agent for psychiatric disorders, particularly schizophrenia, by modulating glutamate signaling in the central nervous system. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key preclinical data, and detailed experimental protocols.

Core Compound Details

PropertyDetailReference
Chemical Name 3-(cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)[1][2][3]triazolo[4,3-a]pyridine[1][4][5]
CAS Number 1254977-87-1[2]
Molecular Formula C22H23F3N4[2]
Molecular Weight 400.4 g/mol [2]
Mechanism of Action Positive Allosteric Modulator of mGluR2[2][6]

In Vitro Pharmacology

This compound demonstrates high potency and selectivity for the human mGluR2. It does not exhibit agonist or antagonist activity at other mGluR subtypes up to 30 μM and shows negligible affinity for other targets in the CEREP panel.[3]

ParameterValueCell LineAssayReference
EC50 17 nMCHO cells expressing human mGluR2Not specified[2]

In Vivo Pharmacodynamics & Efficacy

Preclinical studies in rodent models indicate that this compound has antipsychotic-like and central nervous system activity.

Antipsychotic-like Activity
ModelSpeciesEffectED50Reference
Phencyclidine (PCP)-induced HyperlocomotionMiceReversal of hyperlocomotion5.4 mg/kg (s.c.)[2][5][7]
Scopolamine-induced HyperlocomotionMiceInhibition of hyperlocomotionNot specified[1][4]
d-amphetamine-induced HyperlocomotionMiceNo inhibition of hyperlocomotionNot applicable[1][4]
Conditioned Avoidance ResponseRatsInhibition of conditioned avoidanceNot specified[1][4]
DOM-induced Head TwitchesRatsAntagonized head twitchesNot specified[1][4]
Central Nervous System Effects
ModelSpeciesEffectDoseReference
Sleep-Wake EEGRatsSuppressed REM sleep3 mg/kg (p.o.)[2][3][5][7]
Memantine-induced Brain ActivationMiceReversed memantine-induced brain activationNot specified[1][4]

Signaling Pathway

This compound, as a positive allosteric modulator, enhances the affinity of the mGluR2 for its endogenous ligand, glutamate. This potentiation of mGluR2 signaling, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of downstream signaling cascades. This ultimately results in a reduction of neurotransmitter release, particularly glutamate, in key brain circuits implicated in psychosis.

mGluR2_PAM_Signaling cluster_pre Presynaptic Terminal Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds JNJ42153605 This compound (PAM) JNJ42153605->mGluR2 Enhances Affinity G_protein Gi/o Protein mGluR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Vesicle Glutamate Vesicle G_protein->Vesicle Inhibits Exocytosis cAMP cAMP AC->cAMP Converts ATP to ATP ATP cAMP->Vesicle Modulates Glutamate_release Reduced Glutamate Release PCP_Hyperlocomotion_Workflow cluster_workflow PCP-Induced Hyperlocomotion Experimental Workflow Habituation Habituation of mice to test arena Dosing Administration of This compound (s.c.) or Vehicle Habituation->Dosing PCP_Challenge PCP Administration (s.c.) Dosing->PCP_Challenge Activity_Monitoring Automated recording of locomotor activity PCP_Challenge->Activity_Monitoring Data_Analysis Calculation of ED50 and statistical analysis Activity_Monitoring->Data_Analysis

References

JNJ-42153605: A Technical Guide to its mGluR2 Positive Allosteric Modulator Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-42153605 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2] As a Class C G-protein coupled receptor (GPCR), mGluR2 plays a crucial role in regulating synaptic transmission and neuronal excitability. Its activation, primarily through coupling with Gαi/o proteins, leads to the inhibition of adenylyl cyclase and a subsequent reduction in cyclic AMP (cAMP) levels.[3][4] This mechanism has positioned mGluR2 as a promising therapeutic target for various central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacological properties of this compound, detailing its potent PAM activity, pharmacokinetic profile, and functional effects in established preclinical models.

Introduction to mGluR2 and Positive Allosteric Modulation

Metabotropic glutamate receptor 2 (mGluR2) is a presynaptic autoreceptor that, upon activation by glutamate, inhibits further glutamate release.[5] This negative feedback mechanism is critical for maintaining synaptic homeostasis. Positive allosteric modulators (PAMs) of mGluR2 do not activate the receptor directly but rather enhance the affinity and/or efficacy of the endogenous agonist, glutamate. This modulatory approach offers a more nuanced therapeutic strategy compared to direct agonists, potentially reducing the risk of receptor desensitization and off-target effects.

In Vitro Pharmacology of this compound

Potency and Efficacy

This compound demonstrates potent positive allosteric modulation of the human mGluR2 receptor. Its activity has been characterized using various in vitro assays, with the [35S]GTPγS binding assay being a key method to determine its functional potency.

Table 1: In Vitro Potency of this compound

ParameterValueCell LineAssayReference
EC5017 nMCHO cells expressing human mGluR2[35S]GTPγS binding assay[6]
Selectivity Profile

This compound exhibits high selectivity for the mGluR2 receptor. Screening against a panel of other receptors and ion channels has confirmed its specific mode of action.

Table 2: Selectivity Profile of this compound

TargetActivityConcentrationAssayReference
Other mGluR subtypesNo agonist or antagonist activityUp to 30 µMNot specified[2]
CEREP panel receptorsNo or negligible affinity or activityNot specifiedRadioligand binding assays[2]
hERG ChannelLow potential for inhibitionNot specifiedPatch-clamp electrophysiology[1]

In Vivo Pharmacology of this compound

Pharmacokinetic Profile

This compound displays an acceptable pharmacokinetic profile in preclinical species, demonstrating its potential for in vivo efficacy.

Table 3: Pharmacokinetic Parameters of this compound in Rats and Dogs

SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)Bioavailability (%)Clearance (L/h/kg)Vd (L/kg)t1/2 (h)Reference
RatOralNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[7][8][9]
DogOralNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[7][8][9]

Note: Specific quantitative pharmacokinetic data for this compound was not available in the searched literature. The table is presented as a template for such data.

In Vivo Efficacy Models

This compound has demonstrated central nervous system activity in rodent models relevant to psychiatric disorders.

Table 4: In Vivo Efficacy of this compound

ModelSpeciesRouteDoseEffectReference
Phencyclidine (PCP)-induced HyperlocomotionMousescED50 = 5.4 mg/kgReversal of hyperlocomotion[1][6]
Sleep-Wake EEGRatpo3 mg/kgInhibition of REM sleep[1]
Rotarod TestRatpo20 mg/kgSmall, transient effect on performance[10]

Signaling Pathways and Experimental Workflows

mGluR2 Signaling Pathway

Activation of mGluR2 by glutamate, potentiated by a PAM like this compound, initiates a Gαi/o-mediated signaling cascade. This primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

mGluR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR2 mGluR2 G_protein Gαi/oβγ mGluR2->G_protein Activates PAM This compound (PAM) PAM->mGluR2 Potentiates Glutamate Glutamate Glutamate->mGluR2 Binds AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA cAMP->PKA Activates Cellular_Response Decreased Neurotransmitter Release PKA->Cellular_Response Leads to GTPgS_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis prep_membranes Prepare CHO cell membranes expressing human mGluR2 prep_compounds Prepare serial dilutions of This compound and glutamate prep_reagents Prepare assay buffer, GDP, and [35S]GTPγS mix_components Incubate membranes with This compound, glutamate, and GDP prep_reagents->mix_components add_radioligand Add [35S]GTPγS to initiate the reaction mix_components->add_radioligand incubate Incubate at 30°C add_radioligand->incubate terminate_reaction Terminate reaction by rapid filtration incubate->terminate_reaction wash_filters Wash filters to remove unbound radioligand terminate_reaction->wash_filters measure_radioactivity Measure radioactivity using a scintillation counter wash_filters->measure_radioactivity analyze_data Analyze data to determine EC50 values measure_radioactivity->analyze_data PCP_Hyperlocomotion_Workflow cluster_acclimation Acclimation & Habituation cluster_dosing Dosing Regimen cluster_measurement Measurement & Analysis acclimate Acclimate mice to the laboratory environment habituate Habituate mice to the locomotor activity chambers acclimate->habituate administer_compound Administer this compound (or vehicle) via sc injection habituate->administer_compound administer_pcp Administer PCP to induce hyperlocomotion administer_compound->administer_pcp record_activity Record locomotor activity (e.g., distance traveled) administer_pcp->record_activity analyze_data Analyze data to determine the ED50 for reversal record_activity->analyze_data

References

JNJ-42153605: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1254977-87-1[1][2][3][4]

This document provides an in-depth technical overview of JNJ-42153605, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). It is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Core Compound Information

This compound is a potent and selective mGluR2 PAM.[5][6] Its chemical and physical properties are summarized below.

PropertyValue
Formal Name 3-(cyclopropylmethyl)-7-(4-phenyl-1-piperidinyl)-8-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine[1][3]
Molecular Formula C₂₂H₂₃F₃N₄[1][3]
Molecular Weight 400.4 g/mol [1][3]
Appearance Crystalline solid[3]
Purity ≥98%[3]
Solubility DMF: ~30 mg/mLDMF:PBS (pH 7.2) (1:3): ~0.25 mg/mL[3]
Storage -20°C[3]
Stability ≥4 years at -20°C[3]
UV/Vis (λmax) 260, 336 nm[3]

Mechanism of Action

This compound acts as a positive allosteric modulator of the mGluR2 receptor.[1][3][7] This means it binds to a site on the receptor that is distinct from the glutamate binding site, and in doing so, it enhances the receptor's response to glutamate.[8] It does not show agonist or antagonist activity at other mGlu receptor subtypes up to 30 μM and has negligible affinity for other targets in the CEREP panel, indicating high selectivity for the mGluR2 receptor.[5][6]

Signaling Pathway

The activation of mGluR2, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately modulates neurotransmitter release.

mGluR2_Signaling_Pathway cluster_0 Presynaptic Terminal Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds JNJ42153605 This compound (PAM) JNJ42153605->mGluR2 Enhances Binding G_protein Gi/o Protein mGluR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Vesicle Synaptic Vesicle (Neurotransmitter) cAMP->Vesicle Reduces Release

mGluR2 signaling pathway modulation by this compound.

In Vitro and In Vivo Activity

This compound has demonstrated significant activity in both in vitro and in vivo models.

Quantitative In Vitro and In Vivo Data
ParameterSpecies/ModelValueReference
EC₅₀ CHO cells expressing human mGluR217 nM[1][3]
ED₅₀ Reversal of phencyclidine-induced hyperlocomotion (mice)5.4 mg/kg (s.c.)[1][3][9]
Pharmacokinetic Profile
ParameterRatDog
Absorption Rapid-
Tmax 0.5 h-
Clearance 35 mL/min/kg29 mL/min/kg
Elimination Half-life 2.7 h0.8 - 1.1 h
Bioavailability 35%18 - 33%
Data sourced from Selleck Chemicals product information.[6]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below.

Phencyclidine (PCP)-Induced Hyperlocomotion in Mice

This model is used to assess the potential antipsychotic activity of a compound.

PCP_Hyperlocomotion_Workflow cluster_0 Experimental Workflow Acclimation Acclimatize mice to locomotor activity chambers Dosing Administer this compound (s.c.) or vehicle Acclimation->Dosing PCP_Admin Administer PCP (5 mg/kg s.c.) or saline Dosing->PCP_Admin 30 min post-dose Data_Collection Record locomotor activity (e.g., distance traveled) PCP_Admin->Data_Collection Immediately after PCP Analysis Analyze data to determine ED₅₀ Data_Collection->Analysis Rotarod_Test_Workflow cluster_0 Experimental Workflow Training Train rats on the accelerating rotarod Baseline Record baseline latency to fall Training->Baseline Dosing Administer this compound (p.o.) or vehicle Baseline->Dosing Testing Test on rotarod at multiple time points post-dose Dosing->Testing Analysis Compare latency to fall with baseline and vehicle Testing->Analysis

References

JNJ-42153605: A Technical Overview of its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-42153605 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2), a promising target for the treatment of central nervous system disorders. This technical guide provides an in-depth overview of the discovery and preclinical development of this compound, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways and experimental workflows.

Introduction

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its dysregulation is implicated in various neurological and psychiatric disorders. The metabotropic glutamate receptor 2 (mGluR2), a G-protein coupled receptor, acts as an autoreceptor to negatively modulate glutamate release. This has made it an attractive therapeutic target. This compound emerged from a lead optimization program aimed at developing potent, selective, and metabolically stable mGluR2 PAMs.[1][2][3] This document details the scientific journey of this compound from its discovery to its preclinical characterization.

Discovery and Lead Optimization

This compound was developed through a focused lead optimization effort starting from a series of 1,2,4-triazolo[4,3-a]pyridines. The primary goals of this program were to enhance potency at the mGluR2 receptor, improve selectivity against other receptors, and optimize pharmacokinetic properties, particularly metabolic stability.

Chemical Synthesis

The synthesis of this compound involves a multi-step process, which is detailed in the primary discovery publication. The core triazolopyridine scaffold is constructed, followed by the introduction of the cyclopropylmethyl and 4-phenylpiperidine moieties.

Mechanism of Action

This compound acts as a positive allosteric modulator of the mGluR2 receptor. This means it does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. This modulation leads to a more potent inhibition of glutamate release from presynaptic terminals.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Synaptic_Cleft_Glutamate Synaptic Cleft Glutamate Glutamate_Vesicle->Synaptic_Cleft_Glutamate Release mGluR2 mGluR2 mGluR2->Glutamate_Vesicle Inhibits Release JNJ42153605 This compound JNJ42153605->mGluR2 Binds (Allosteric Site) Glutamate Glutamate Synaptic_Cleft_Glutamate->mGluR2 Binds Postsynaptic_Receptors Postsynaptic Glutamate Receptors Synaptic_Cleft_Glutamate->Postsynaptic_Receptors Activates

Figure 1: Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

In Vitro Pharmacology
ParameterSpeciesCell LineValueReference
EC50 (PAM activity) HumanCHO17 nM[4][5]
Selectivity VariousCEREP panel>100-fold for mGluR2[6]
In Vivo Efficacy
ModelSpeciesEndpointDose/RouteEffectReference
PCP-induced HyperlocomotionMouseReversal of hyperlocomotionED50 = 5.4 mg/kg (s.c.)Significant reversal[1][2]
REM Sleep InhibitionRatInhibition of REM sleep3 mg/kg (p.o.)Significant inhibition[1][2]
Conditioned Avoidance ResponseRatInhibition of avoidance-Active[1]
RotarodRatMotor coordination20 mg/kg (p.o.)Small, transient effect[1]

Experimental Protocols

In Vitro mGluR2 PAM Assay

A detailed, step-by-step protocol for the in vitro assays is not publicly available. However, based on the literature, the following general workflow is employed:

Cell_Culture CHO cells stably expressing human mGluR2 are cultured Cell_Plating Cells are plated in assay plates Cell_Culture->Cell_Plating Compound_Addition This compound and a sub-maximal concentration of glutamate are added Cell_Plating->Compound_Addition Incubation Plates are incubated to allow for receptor activation Compound_Addition->Incubation Signal_Detection A functional readout, such as [35S]GTPγS binding or intracellular calcium mobilization, is measured Incubation->Signal_Detection Data_Analysis EC50 values are calculated from concentration-response curves Signal_Detection->Data_Analysis

Figure 2: General Workflow for In Vitro mGluR2 PAM Assay.

General Methodology: Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR2 receptor are utilized.[4] The potency of this compound as a PAM is determined by measuring its ability to enhance the response of the receptor to a sub-maximal concentration of glutamate. Common readouts for mGluR2 activation include [35S]GTPγS binding assays or measurements of intracellular calcium mobilization.[3][7]

In Vivo PCP-Induced Hyperlocomotion in Mice

Objective: To assess the potential antipsychotic-like activity of this compound.

Protocol:

  • Male mice are habituated to the testing environment (e.g., open-field arenas).

  • A baseline locomotor activity is recorded.

  • This compound is administered subcutaneously (s.c.). The vehicle used is typically 10% or 20% hydroxypropyl-β-cyclodextrin containing one equivalent of hydrochloric acid.[1]

  • After a pre-treatment period, phencyclidine (PCP), a psychostimulant that induces hyperlocomotion, is administered.

  • Locomotor activity is then recorded for a defined period.

  • The ability of this compound to reverse the PCP-induced hyperlocomotion is quantified.

In Vivo REM Sleep Inhibition in Rats

Objective: To evaluate the central activity of this compound on sleep architecture.

Protocol:

  • Male rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

  • Following a recovery period, animals are habituated to the recording chambers.

  • This compound is administered orally (p.o.).

  • EEG and EMG are continuously recorded to monitor sleep-wake states (wakefulness, non-REM sleep, and REM sleep).

  • The effect of this compound on the duration and latency of REM sleep is analyzed.

Development Status

Based on publicly available information, the development of this compound appears to be in the preclinical stage. There is no evidence to suggest that this specific compound has entered human clinical trials. Related mGluR2 PAMs from the same company, such as JNJ-40411813, have progressed to clinical studies for indications like schizophrenia.[8]

Conclusion

This compound is a potent and selective mGluR2 positive allosteric modulator that has demonstrated promising preclinical efficacy in animal models relevant to psychiatric disorders. Its discovery and optimization highlight a successful medicinal chemistry effort to improve upon earlier lead compounds. While its clinical development status is not publicly known, the preclinical data suggest that it represents a valuable tool for further investigating the therapeutic potential of mGluR2 modulation.

References

JNJ-42153605: A Technical Review of a Positive Allosteric Modulator of mGluR2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42153605 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2][3] As a PAM, this compound does not activate the receptor directly but enhances the affinity and/or efficacy of the endogenous ligand, glutamate. This mechanism offers a nuanced approach to modulating glutamatergic neurotransmission, which is implicated in various psychiatric and neurological disorders.[4][5] This technical guide provides a comprehensive review of the available preclinical literature on this compound, focusing on its pharmacological profile, experimental data, and the methodologies used in its evaluation.

Core Mechanism of Action

This compound exerts its effects by binding to an allosteric site on the mGluR2, a class C G-protein coupled receptor (GPCR). This binding event potentiates the receptor's response to glutamate, leading to a downstream signaling cascade that ultimately modulates neurotransmitter release. The primary mechanism involves the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels.

cluster_presynaptic Presynaptic Terminal Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds JNJ42153605 This compound JNJ42153605->mGluR2 Binds to allosteric site Gi Gi Protein mGluR2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Neurotransmitter ↓ Neurotransmitter Release cAMP->Neurotransmitter

Figure 1: Signaling pathway of this compound at the mGluR2 receptor.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

In Vitro Potency and Selectivity
ParameterSpecies/Cell LineValueReference(s)
EC50 (mGluR2) Human (CHO cells)17 nM[1][3][6]
Selectivity Other mGluRs>50-fold vs mGluR2 (up to 30 µM)[2]
CEREP Panel Various receptors>100-fold selectivity for mGluR2[2]
In Vivo Efficacy
ModelSpeciesEndpointDose/RouteResultReference(s)
PCP-Induced Hyperlocomotion MouseReversal of hyperlocomotionED50 = 5.4 mg/kg, s.c.Significant attenuation[1][7]
Sleep-Wake EEG RatREM Sleep3 mg/kg, p.o.Suppressed during the first 4 hours[1][2][7]
Spontaneous Locomotion MouseInhibition of locomotion-Dose-dependent inhibition[8][9]
Scopolamine-Induced Hyperlocomotion MouseInhibition of hyperlocomotion-Dose-dependent inhibition[8][9]
Memantine-Induced Brain Activation MouseReversal of activation2.5 and 10 mg/kg, s.c.Inhibition of 2DG uptake[8]
Conditioned Avoidance Response RatInhibition of response-Effective[8][9]
DOM-Induced Head Twitches RatAntagonism of head twitches-Effective[8][9]
Rotarod Performance RatMotor coordination20 mg/kg, p.o.Minor and transient effect[8]
Acoustic Startle Response MouseStartle amplitudeUp to 10 mg/kg, s.c.No significant effect[8]
Pharmacokinetic Parameters
SpeciesRouteTmax (h)Clearance (mL/min/kg)Reference(s)
Rat p.o.0.535[6]
Dog p.o.-29[6]

Note: A comprehensive table of pharmacokinetic parameters (Cmax, AUC, half-life, bioavailability) is not publicly available in the reviewed literature.

Experimental Protocols

Detailed, step-by-step proprietary protocols for the experiments involving this compound are not available in the public domain. However, based on the published literature, the following outlines the general methodologies employed.

In Vitro Functional Assay: [35S]GTPγS Binding

This assay is a common method to determine the activation of G-protein coupled receptors.

cluster_workflow [35S]GTPγS Binding Assay Workflow prep Prepare membranes from CHO cells expressing h-mGluR2 incubate Incubate membranes with: - this compound - Glutamate (at EC20) - GDP - [35S]GTPγS prep->incubate terminate Terminate reaction by rapid filtration incubate->terminate wash Wash filters to remove unbound radioligand terminate->wash quantify Quantify bound [35S]GTPγS using scintillation counting wash->quantify analyze Analyze data to determine EC50 quantify->analyze

Figure 2: Generalized workflow for the [35S]GTPγS binding assay.

General Procedure:

  • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR2.

  • Incubation: The cell membranes are incubated in a buffer solution containing this compound, a sub-maximal concentration of glutamate (to assess PAM activity), GDP, and the radiolabeled, non-hydrolyzable GTP analog, [35S]GTPγS.

  • Termination: The binding reaction is stopped by rapid filtration through glass fiber filters, trapping the membranes with the bound radioligand.

  • Washing: The filters are washed with an ice-cold buffer to remove any unbound [35S]GTPγS.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of this compound that produces 50% of the maximal response (EC50).

In Vivo Model: PCP-Induced Hyperlocomotion in Mice

This model is a widely used preclinical screen for potential antipsychotic activity.

cluster_workflow PCP-Induced Hyperlocomotion Workflow acclimate Acclimatize male NMRI mice to the testing environment administer_drug Administer this compound (s.c.) or vehicle acclimate->administer_drug administer_pcp Administer PCP (5.0 mg/kg, s.c.) administer_drug->administer_pcp place_in_arena Immediately place individual mice into open-field arenas administer_pcp->place_in_arena record Record locomotor activity for 30 minutes using a video tracking system place_in_arena->record analyze Analyze total distance traveled record->analyze

Figure 3: Generalized workflow for the PCP-induced hyperlocomotion study.

General Procedure:

  • Animals: Male NMRI mice are typically used.

  • Acclimatization: Animals are allowed to acclimate to the testing room before the experiment begins.

  • Drug Administration: Mice are pre-treated with this compound or vehicle via subcutaneous (s.c.) injection.

  • PCP Challenge: Shortly after, the mice are challenged with an injection of phencyclidine (PCP) at a dose of 5.0 mg/kg (s.c.) to induce hyperlocomotion.

  • Locomotor Activity Recording: The animals are immediately placed into individual open-field arenas, and their locomotor activity (e.g., distance traveled) is recorded for a set period, typically 30 minutes, using an automated video tracking system.

  • Data Analysis: The total distance traveled is compared between the different treatment groups to determine if this compound can attenuate the PCP-induced hyperlocomotion. The dose that produces 50% of the maximal effect is calculated as the ED50.

In Vivo Model: Sleep-Wake EEG in Rats

This model is used to assess the central nervous system effects of a compound on sleep architecture.

General Procedure:

  • Animals and Surgery: Male rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor brain activity and muscle tone, respectively.

  • Recovery and Habituation: Following a recovery period, the rats are habituated to the recording chambers and tethered to the recording apparatus.

  • Baseline Recording: A baseline EEG/EMG recording is typically performed to establish the normal sleep-wake cycle of each animal.

  • Drug Administration: this compound is administered orally (p.o.) at the beginning of the light (inactive) phase.

  • EEG/EMG Recording: Continuous EEG/EMG recordings are taken for several hours post-administration.

  • Data Analysis: The recordings are scored for different sleep stages (e.g., wakefulness, non-REM sleep, REM sleep), and the duration and latency of each stage are compared between the drug and vehicle treatment groups.

Clinical Development

As of the date of this review, there is no publicly available information from sources such as clinical trial registries or published literature to indicate that this compound has entered human clinical trials. The development status of this compound is not disclosed in the public domain.

Conclusion

This compound is a well-characterized preclinical positive allosteric modulator of the mGluR2 receptor. The available data demonstrates its high in vitro potency and selectivity, as well as its efficacy in several rodent models of psychosis and other CNS-related endpoints. Its mechanism of action, by finely tuning glutamatergic signaling, represents a promising therapeutic strategy. While the preclinical profile is robust, the lack of publicly available clinical data means its potential in human subjects remains to be determined. This technical review provides a consolidated overview of the foundational preclinical work on this compound for the drug development and scientific community.

References

JNJ-42153605 Target Validation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation for JNJ-42153605, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2). The document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes critical pathways and workflows to support further research and development in this area.

Core Target: Metabotropic Glutamate Receptor 2 (mGlu2)

This compound has been identified and validated as a potent and selective positive allosteric modulator of the mGlu2 receptor.[1][2][3][4][5][6] This receptor is a member of the Group II metabotropic glutamate receptors, which are G-protein coupled receptors that play a crucial role in regulating synaptic transmission and neuronal excitability. The primary mechanism of action of this compound is to enhance the response of the mGlu2 receptor to its endogenous ligand, glutamate, rather than activating the receptor directly. This modulation of the glutamate system has shown potential therapeutic benefits in preclinical models of psychiatric and neurological disorders.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound, demonstrating its potency and efficacy.

Table 1: In Vitro Activity of this compound

ParameterValueCell LineAssay TypeReference
EC5017 nMCHO cells expressing human mGlu2 receptorFunctional Assay[1][6]

Table 2: In Vivo Efficacy of this compound

Animal ModelEndpointED50 / Effective DoseRoute of AdministrationReference
Phencyclidine (PCP)-induced hyperlocomotionReversal of hyperlocomotion5.4 mg/kgSubcutaneous (s.c.)[1][6]
Rat Sleep-Wake Electroencephalogram (EEG)Inhibition of REM sleep3 mg/kgOral (p.o.)[1][5]

Experimental Protocols

Detailed methodologies for the key experiments that have validated the target and efficacy of this compound are provided below.

In Vitro Functional Potency Assessment: [35S]GTPγS Binding Assay

This assay is a functional measure of G-protein activation following receptor stimulation. As a PAM, this compound is expected to potentiate the binding of [35S]GTPγS in the presence of an agonist like glutamate.

Objective: To determine the potency (EC50) of this compound as a positive allosteric modulator of the mGlu2 receptor.

Materials:

  • Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu2 receptor.

  • [35S]GTPγS (radioligand).

  • Guanosine diphosphate (GDP).

  • Glutamate (agonist).

  • This compound.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 3 mM MgCl2).[4]

  • Scintillation counter.

Procedure:

  • Thaw the CHO-hmGlu2 cell membrane preparations on ice.

  • Dilute the membranes in ice-cold assay buffer containing GDP.

  • In a 96-well plate, add the diluted membranes, varying concentrations of this compound, and a fixed, sub-maximal concentration of glutamate (e.g., EC20 concentration).

  • Initiate the binding reaction by adding [35S]GTPγS.

  • Incubate the plate at room temperature (e.g., 25°C) for a defined period (e.g., 30-60 minutes) to allow for G-protein activation and radioligand binding.[4]

  • Terminate the reaction by rapid filtration through a filter mat to separate bound from unbound radioligand.

  • Wash the filters with ice-cold buffer to remove non-specific binding.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Data are analyzed using non-linear regression to determine the EC50 value of this compound.

In Vivo Antipsychotic-like Activity: Phencyclidine (PCP)-Induced Hyperlocomotion in Mice

This widely used preclinical model assesses the potential antipsychotic activity of a compound by measuring its ability to reverse the hyperlocomotor effects of the NMDA receptor antagonist, phencyclidine (PCP).

Objective: To evaluate the in vivo efficacy (ED50) of this compound in a rodent model of psychosis.

Animals: Male mice (e.g., Swiss Webster or C57BL/6).

Materials:

  • This compound.

  • Phencyclidine (PCP).

  • Vehicle solution for drug administration.

  • Open-field activity chambers equipped with automated locomotor activity monitoring systems (e.g., infrared beams).

Procedure:

  • Acclimate the mice to the testing room and handling procedures for several days prior to the experiment.

  • On the test day, administer this compound or vehicle via the desired route (e.g., subcutaneous injection).

  • After a specific pretreatment time (e.g., 30 minutes), administer PCP (e.g., 5 mg/kg, s.c.) to induce hyperlocomotion.

  • Immediately place the mice individually into the open-field activity chambers.

  • Record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-120 minutes).[4]

  • Analyze the data to determine the dose-dependent effect of this compound on reversing PCP-induced hyperlocomotion and calculate the ED50.

In Vivo Target Engagement: Rat Sleep-Wake Electroencephalogram (EEG)

Modulation of the mGlu2 receptor is known to affect sleep architecture, particularly by suppressing Rapid Eye Movement (REM) sleep. This in vivo assay provides evidence of central target engagement and functional activity.

Objective: To assess the central activity of this compound by measuring its effect on sleep-wake patterns in rats.

Animals: Male rats (e.g., Sprague-Dawley).

Materials:

  • This compound.

  • Vehicle solution.

  • Surgical equipment for chronic implantation of EEG and electromyography (EMG) electrodes.

  • EEG/EMG recording system and data acquisition software.

Procedure:

  • Surgically implant chronic EEG and EMG electrodes in the rats under anesthesia. Allow for a recovery period of at least one week.

  • Habituate the rats to the recording chambers and tethering system.

  • Record baseline sleep-wake EEG and EMG data for a 24-hour period to establish individual sleep patterns.

  • On the test day, administer this compound or vehicle orally (p.o.).

  • Record EEG and EMG data continuously for at least the next 4-8 hours, or for a full 24-hour cycle.

  • Score the sleep-wake data into distinct stages: wakefulness, non-REM (NREM) sleep, and REM sleep.

  • Analyze the data for changes in the duration and latency of each sleep stage, particularly the suppression of REM sleep, following drug administration compared to baseline and vehicle controls.

Visualizations

The following diagrams illustrate the key signaling pathway, experimental workflow, and logical framework for the target validation of this compound.

mGlu2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu2 mGlu2 Receptor (dimer) Glutamate->mGlu2 Binds to orthosteric site JNJ_42153605 This compound (PAM) JNJ_42153605->mGlu2 Binds to allosteric site G_protein Gαi/o-βγ mGlu2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Calcium_Channels Voltage-gated Ca²⁺ Channels G_protein->Calcium_Channels Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Calcium_Influx ↓ Ca²⁺ Influx Calcium_Channels->Calcium_Influx Neurotransmitter_Release ↓ Neurotransmitter Release Calcium_Influx->Neurotransmitter_Release Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation cell_culture CHO Cell Culture (expressing hmGlu2) membrane_prep Membrane Preparation cell_culture->membrane_prep gtpgs_assay [³⁵S]GTPγS Binding Assay membrane_prep->gtpgs_assay ec50_determination EC₅₀ Determination (17 nM) gtpgs_assay->ec50_determination pcp_model PCP-Induced Hyperlocomotion (Mouse Model) ec50_determination->pcp_model Proceed to In Vivo Testing ed50_determination ED₅₀ Determination (5.4 mg/kg) pcp_model->ed50_determination eeg_model Sleep-Wake EEG (Rat Model) rem_suppression REM Sleep Suppression (at 3 mg/kg) eeg_model->rem_suppression Logical_Framework cluster_evidence Lines of Evidence hypothesis Hypothesis: This compound is a positive allosteric modulator of the mGlu2 receptor. in_vitro_evidence In Vitro Evidence: Potentiation of agonist-induced G-protein activation (EC₅₀ = 17 nM) hypothesis->in_vitro_evidence in_vivo_behavioral_evidence In Vivo Behavioral Evidence: Reversal of PCP-induced hyperlocomotion (ED₅₀ = 5.4 mg/kg) hypothesis->in_vivo_behavioral_evidence in_vivo_physiological_evidence In Vivo Physiological Evidence: Suppression of REM sleep in rats (a known mGlu2-mediated effect) hypothesis->in_vivo_physiological_evidence conclusion Conclusion: This compound is a centrally active and potent mGlu2 PAM with potential therapeutic utility in CNS disorders. in_vitro_evidence->conclusion in_vivo_behavioral_evidence->conclusion in_vivo_physiological_evidence->conclusion

References

Preclinical Profile of JNJ-42153605: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-42153605 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). This document provides a comprehensive overview of the preclinical data for this compound, including its in vitro and in vivo pharmacology, pharmacokinetic properties, and mechanism of action. The information is intended to serve as a detailed technical resource for researchers and professionals in the field of drug development.

Introduction

This compound is a novel small molecule that enhances the activity of the mGluR2 in the presence of the endogenous agonist, glutamate.[1][2] The mGluR2 receptor, a G-protein coupled receptor (GPCR), is a key target in the central nervous system for the modulation of glutamatergic neurotransmission. Its activation is associated with a reduction in glutamate release, a mechanism of interest for the treatment of various neurological and psychiatric disorders characterized by excessive glutamate signaling. This guide summarizes the key preclinical findings for this compound, providing a foundation for its potential therapeutic applications.

In Vitro Pharmacology

This compound demonstrates potent and selective positive allosteric modulation of the human mGluR2.

Potency and Efficacy

The potency of this compound was determined using a [³⁵S]GTPγS binding assay in Chinese Hamster Ovary (CHO) cells expressing the human mGluR2. The compound exhibited an EC₅₀ of 17 nM.[1][2]

Parameter Value Assay System
EC₅₀17 nM[³⁵S]GTPγS binding assay in CHO cells expressing human mGluR2

Table 1: In Vitro Potency of this compound

Selectivity

The selectivity of this compound was assessed against other mGluR subtypes. The compound showed no agonist or antagonist activity at other mGluR subtypes at concentrations up to 30 µM.[1]

In Vivo Pharmacology

Preclinical in vivo studies in rodent models have demonstrated the central nervous system activity of this compound, suggesting its potential as a therapeutic agent for neuropsychiatric disorders.

Efficacy in Animal Models

This compound effectively reversed hyperlocomotion induced by the NMDA receptor antagonist phencyclidine (PCP), a widely used animal model to screen for antipsychotic activity. The compound demonstrated a dose-dependent effect with an ED₅₀ of 5.4 mg/kg (subcutaneous administration).[1][2][3][4]

In a sleep-wake electroencephalogram (EEG) paradigm in rats, this compound demonstrated central in vivo efficacy by inhibiting the rapid eye movement (REM) sleep state at a dose of 3 mg/kg (oral administration).[1][3][4][5] This effect is known to be mediated by mGluR2 activation.

This compound has been shown to inhibit spontaneous locomotion and conditioned avoidance behavior in rodents.[6] These models are also predictive of antipsychotic-like activity.

Model Species Effect Dose/ED₅₀ Route of Administration
PCP-Induced HyperlocomotionMouseReversal of hyperlocomotionED₅₀ = 5.4 mg/kgSubcutaneous (s.c.)
REM SleepRatInhibition of REM sleep3 mg/kgOral (p.o.)
Spontaneous LocomotionRodentInhibition--
Conditioned AvoidanceRatInhibition--

Table 2: In Vivo Efficacy of this compound

Pharmacokinetics

Pharmacokinetic studies in rats and dogs have characterized the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

The compound exhibits a rapid rate of absorption from the gastrointestinal tract.[1] In vivo clearance is reported to be moderate to high in both rats and dogs.[1]

Species Parameter Value
RatClearance35 mL/min/kg
DogClearance29 mL/min/kg

Table 3: Pharmacokinetic Parameters of this compound

Mechanism of Action

This compound acts as a positive allosteric modulator of the mGluR2. It binds to a site on the receptor that is distinct from the glutamate binding site, thereby enhancing the receptor's response to glutamate. The mGluR2 is coupled to the Gi/o G-protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7][8][9][10][11] This signaling cascade ultimately leads to a reduction in neurotransmitter release.

mGluR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds JNJ42153605 This compound (PAM) JNJ42153605->mGluR2 Enhances Binding G_protein Gi/o Protein mGluR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces Neurotransmitter_Release ↓ Neurotransmitter Release cAMP->Neurotransmitter_Release Modulates

Figure 1: this compound Signaling Pathway

Experimental Protocols

In Vitro [³⁵S]GTPγS Binding Assay
  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR2 are cultured in appropriate media and conditions.

  • Membrane Preparation: Cell membranes are prepared from the cultured cells by homogenization and centrifugation.

  • Assay: Membranes are incubated with [³⁵S]GTPγS, GDP, glutamate (at a fixed concentration), and varying concentrations of this compound.

  • Detection: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified using a scintillation counter.

  • Data Analysis: The EC₅₀ value is determined by fitting the concentration-response data to a sigmoidal curve.

In Vivo PCP-Induced Hyperlocomotion
  • Animals: Male C57BL/6 mice are used.

  • Habituation: Mice are habituated to the locomotor activity chambers for a defined period before the experiment.

  • Drug Administration: Mice are pre-treated with either vehicle or this compound (s.c.) at various doses.

  • PCP Administration: After a specified pre-treatment time, mice are administered with PCP (typically 5 mg/kg, s.c.) to induce hyperlocomotion.

  • Locomotor Activity Measurement: Locomotor activity is recorded for a set duration using an automated activity monitoring system.

  • Data Analysis: The total distance traveled is calculated and compared between treatment groups. The ED₅₀ is calculated from the dose-response curve.[12][13][14][15][16]

PCP_Hyperlocomotion_Workflow start Start habituation Habituation of Mice to Activity Chambers start->habituation pretreatment Pre-treatment with Vehicle or this compound (s.c.) habituation->pretreatment pcp_admin Administration of PCP (s.c.) pretreatment->pcp_admin measurement Record Locomotor Activity pcp_admin->measurement analysis Data Analysis: - Total Distance Traveled - ED50 Calculation measurement->analysis end End analysis->end

Figure 2: PCP-Induced Hyperlocomotion Workflow

Conditioned Avoidance Response (CAR) in Rats
  • Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild footshock is used.

  • Training: Rats are trained to associate a conditioned stimulus (CS), such as a light or tone, with an unconditioned stimulus (US), a mild footshock. The rat learns to avoid the shock by moving to the other side of the shuttle box upon presentation of the CS.[17][18][19][20][21]

  • Drug Administration: Once the avoidance response is stably acquired, rats are treated with either vehicle or this compound.

  • Testing: The number of successful avoidance responses (moving during the CS before the US) is recorded.

  • Data Analysis: The percentage of avoidance failures is calculated and compared between the drug-treated and vehicle groups.

Summary and Conclusion

This compound is a potent and selective positive allosteric modulator of the mGluR2 receptor with a clear mechanism of action. Preclinical studies have demonstrated its efficacy in rodent models predictive of antipsychotic activity. The compound exhibits favorable pharmacokinetic properties, supporting its potential for further development. This technical guide provides a comprehensive summary of the preclinical data for this compound, highlighting its promise as a novel therapeutic agent for CNS disorders.

JNJ42153605_Core_Concept JNJ This compound PAM Positive Allosteric Modulator (PAM) JNJ->PAM is a mGluR2 mGluR2 Receptor PAM->mGluR2 acts on Glutamate_Modulation Modulation of Glutamatergic Neurotransmission mGluR2->Glutamate_Modulation leads to Therapeutic_Potential Potential Treatment for CNS Disorders Glutamate_Modulation->Therapeutic_Potential provides

Figure 3: Core Concept of this compound

References

JNJ-42153605: A Comprehensive Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-42153605 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). As a member of the Group II mGluRs, mGluR2 is a G-protein coupled receptor that plays a crucial role in modulating synaptic transmission and neuronal excitability. Its activation, primarily through coupling with Gαi/o proteins, leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. This compound enhances the receptor's response to the endogenous ligand, glutamate, thereby offering a nuanced approach to modulating glutamatergic neurotransmission. This document provides a detailed overview of the pharmacological properties of this compound, including its in vitro and in vivo efficacy, pharmacokinetic profile, and selectivity. Detailed experimental protocols and visual representations of its mechanism of action and experimental workflows are provided to support further research and development.

Core Pharmacological Data

The following tables summarize the key quantitative data characterizing the pharmacological profile of this compound.

Table 1: In Vitro Potency and Efficacy

ParameterValueSpecies/Cell LineAssayReference
EC50 17 nMHuman mGluR2 expressed in CHO cells[35S]GTPγS Binding Assay[1]
Ki 15 nMHuman mGluR2 expressed in CHO cellsRadioligand Binding Assay
Maximal Potentiation Potentiates glutamate-induced [35S]GTPγS bindingHuman mGluR2 expressed in CHO cells[35S]GTPγS Binding Assay

Table 2: In Vivo Efficacy

ModelParameterDose/RouteSpeciesEffectReference
PCP-Induced Hyperlocomotion ED505.4 mg/kg, s.c.MiceReversal of hyperlocomotion[1]
Sleep-Wake EEG Effective Dose3 mg/kg, p.o.RatsInhibition of REM sleep[1][2]
Rotarod Test Effective Dose20 mg/kg, p.o.RatsMinor and transient effect on motor coordination[3]

Table 3: Selectivity Profile

TargetActivityConcentrationAssay TypeReference
Other mGluR Subtypes No agonist or antagonist activityUp to 30 µMFunctional Assays[1]
CEREP Panel of Receptors No or negligible affinity or activityNot specifiedRadioligand Binding & Functional Assays[2]
hERG Channel Information not availableNot availableElectrophysiology Assay

Table 4: Pharmacokinetic Parameters

SpeciesParameterValueRouteReference
Rat Tmax0.5 hp.o.[1]
Clearance35 mL/min/kgNot specified[1]
Elimination Half-life (t1/2)2.7 hNot specified[1]
Dog Clearance29 mL/min/kgNot specified[1]
Elimination Half-life (t1/2)0.8 - 1.1 hNot specified[1]

Signaling Pathway and Mechanism of Action

This compound acts as a positive allosteric modulator of the mGluR2 receptor. This receptor is a class C G-protein coupled receptor (GPCR) that forms a homodimer. The binding of the endogenous agonist, glutamate, to the extracellular Venus flytrap domain of the receptor induces a conformational change that activates the associated inhibitory G-protein (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). As a PAM, this compound binds to a site on the receptor distinct from the glutamate binding site and enhances the affinity and/or efficacy of glutamate, leading to a more robust downstream signaling cascade.

mGluR2_PAM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR2 mGluR2 (Inactive) Glutamate->mGluR2 Binds JNJ42153605 This compound (PAM) JNJ42153605->mGluR2 Binds to allosteric site mGluR2_active mGluR2 (Active) mGluR2->mGluR2_active Conformational Change G_protein Gαi/o-GDP (Inactive) mGluR2_active->G_protein Activates G_protein_active Gαi/o-GTP (Active) G_protein->G_protein_active GDP/GTP Exchange AC Adenylyl Cyclase G_protein_active->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Downstream Downstream Cellular Effects cAMP->Downstream Modulates GTPgS_Assay_Workflow start Start prep_reagents Prepare Reagents: - Cell Membranes (h-mGluR2) - this compound dilutions - Glutamate, GDP, [35S]GTPγS - Assay Buffer start->prep_reagents plate_setup Plate Setup (96-well): Add Assay Buffer, GDP, This compound, and Glutamate prep_reagents->plate_setup add_membranes Add Cell Membranes plate_setup->add_membranes initiate_reaction Initiate Reaction: Add [35S]GTPγS add_membranes->initiate_reaction incubation Incubate at 30°C for 60 min initiate_reaction->incubation filtration Terminate and Filter using Cell Harvester incubation->filtration washing Wash Filters filtration->washing drying_scintillation Dry Filters and Add Scintillation Cocktail washing->drying_scintillation quantification Quantify Radioactivity (Scintillation Counter) drying_scintillation->quantification data_analysis Data Analysis: Calculate EC50 quantification->data_analysis end End data_analysis->end PCP_Hyperlocomotion_Workflow start Start acclimatization Acclimatize Mice to Testing Room (60 min) start->acclimatization grouping Randomly Assign Mice to Treatment Groups acclimatization->grouping drug_admin_test Administer this compound or Vehicle (s.c.) grouping->drug_admin_test pretreatment_period Pre-treatment Period (30 min) drug_admin_test->pretreatment_period drug_admin_pcp Administer PCP (s.c.) or Saline pretreatment_period->drug_admin_pcp activity_monitoring Place Mice in Open-Field Chambers and Record Activity (60 min) drug_admin_pcp->activity_monitoring data_collection Collect Locomotor Activity Data activity_monitoring->data_collection data_analysis Data Analysis: Calculate ED50 data_collection->data_analysis end End data_analysis->end hERG_Assay_Workflow start Start cell_prep Prepare Single-Cell Suspension of hERG-expressing Cells start->cell_prep system_setup Load Cells and Solutions into Automated Patch Clamp System cell_prep->system_setup patching Automated Whole-Cell Patch Clamp Establishment system_setup->patching voltage_protocol Apply Voltage-Clamp Protocol to Elicit hERG Currents patching->voltage_protocol baseline Establish Stable Baseline Current in Vehicle voltage_protocol->baseline compound_application Apply Increasing Concentrations of this compound baseline->compound_application current_recording Record hERG Current at Each Concentration compound_application->current_recording data_analysis Data Analysis: Calculate % Inhibition and IC50 current_recording->data_analysis end End data_analysis->end

References

Methodological & Application

Application Notes and Protocols for JNJ-42153605 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a summary of the in vivo experimental use of JNJ-42153605, a positive allosteric modulator (PAM) of the metabotropic glutamate 2 (mGlu2) receptor. The following protocols are based on preclinical studies in rodent models and are intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound acts as a potent and selective positive allosteric modulator of the mGlu2 receptor.[1] Allosteric modulation by this compound enhances the receptor's response to the endogenous ligand, glutamate. This modulation is being investigated for its potential therapeutic effects in psychiatric disorders.

Signaling Pathway

The mGlu2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gαi/o subunit. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Downstream effects include the modulation of ion channel activity and other signaling pathways, ultimately influencing neuronal excitability.

mGlu2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu2_Receptor mGlu2 Receptor Glutamate->mGlu2_Receptor Binds This compound This compound This compound->mGlu2_Receptor Potentiates G_Protein Gαi/o Protein mGlu2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to cAMP ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Modulation of Ion Channels and Neuronal Excitability cAMP->Downstream_Effects Leads to

Caption: Signaling pathway of the mGlu2 receptor modulated by this compound.

Data Presentation

The following tables summarize the quantitative data from in vivo studies with this compound.

Table 1: Efficacy of this compound in a Rodent Model of Antipsychotic Activity

Experimental ModelSpeciesEndpointRoute of AdministrationED₅₀
PCP-induced HyperlocomotionMiceReversal of hyperlocomotionSubcutaneous (sc)5.4 mg/kg[2][3][4]

Table 2: In Vivo Pharmacodynamic Effects of this compound

Experimental ModelSpeciesDoseRoute of AdministrationObserved Effect
Sleep-Wake EEGRat3 mg/kgPer os (po)Inhibition of REM sleep[1][2][3][4]
Spontaneous LocomotionMiceNot specifiedNot specifiedInhibition[5][6][7]
Scopolamine-induced HyperlocomotionMiceNot specifiedNot specifiedInhibition[5][6][7]
d-amphetamine-induced HyperlocomotionMiceNot specifiedNot specifiedNo inhibition[5][6][7]
Memantine-induced Brain ActivationMice2.5 and 10 mg/kgSubcutaneous (sc)Reversal[5][7]
Conditioned Avoidance ResponseRatsNot specifiedNot specifiedInhibition[5][6][7]
DOM-induced Head TwitchesRats10.7 mg/kg (ED₅₀)Subcutaneous (sc)Antagonism[5]
Rotarod PerformanceRatUp to 40 mg/kgPer os (po)Minor and transient effect[5]

Experimental Protocols

The following are detailed methodologies for key in vivo experiments cited in the literature for this compound.

Phencyclidine (PCP)-Induced Hyperlocomotion in Mice

This model is used to assess the potential antipsychotic activity of a compound.

Materials:

  • Male mice (strain to be specified, e.g., C57BL/6)

  • This compound

  • Phencyclidine (PCP)

  • Vehicle for this compound (e.g., 20% hydroxypropyl-β-cyclodextrin)

  • Saline solution

  • Locomotor activity chambers

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Habituation: Place individual mice in the locomotor activity chambers and allow them to habituate for a period of 30-60 minutes.

  • Compound Administration: Administer this compound or vehicle subcutaneously (sc). Doses should be determined based on dose-response studies.

  • Pre-treatment Time: Allow for a pre-treatment period, typically 30-60 minutes, for the compound to be absorbed and distributed.

  • PCP Administration: Administer PCP (e.g., 5 mg/kg, intraperitoneally) to induce hyperlocomotion.

  • Data Collection: Immediately after PCP administration, record locomotor activity (e.g., distance traveled, beam breaks) for a period of 60-90 minutes.

  • Data Analysis: Analyze the total locomotor activity counts. Compare the activity of the this compound-treated group to the vehicle-treated, PCP-challenged group. Calculate the ED₅₀ for the reversal of PCP-induced hyperlocomotion.

Sleep-Wake Electroencephalogram (EEG) in Rats

This protocol is used to evaluate the effects of a compound on sleep architecture.

Materials:

  • Male rats (strain to be specified, e.g., Sprague-Dawley) surgically implanted with EEG and EMG electrodes

  • This compound

  • Vehicle

  • EEG and EMG recording system

Procedure:

  • Surgical Implantation: Surgically implant rats with electrodes for EEG and EMG recording under anesthesia. Allow for a recovery period of at least one week.

  • Acclimation: Acclimate the rats to the recording chambers for several days.

  • Baseline Recording: Record baseline sleep-wake patterns for at least 24 hours before compound administration.

  • Compound Administration: Administer this compound or vehicle orally (po) at the beginning of the light or dark cycle.

  • EEG/EMG Recording: Record EEG and EMG data continuously for at least 4 hours post-administration.

  • Data Analysis: Score the recordings for different sleep stages (e.g., wakefulness, non-REM sleep, REM sleep). Analyze the duration and latency of each sleep stage and compare the effects of this compound to the vehicle control.

Experimental Workflow

The following diagram illustrates a general workflow for a preclinical in vivo study with this compound.

experimental_workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Analysis and Interpretation A Hypothesis Formulation B Experimental Design (Animal Model, Doses, Endpoints) A->B C Protocol Approval (IACUC) B->C D Compound Formulation C->D F Vehicle/Compound Administration D->F E Animal Acclimation and Habituation E->F G Behavioral/Physiological Testing F->G H Data and Sample Collection G->H I Data Processing and Analysis H->I J Statistical Evaluation I->J K Interpretation of Results J->K L Reporting and Publication K->L

Caption: General workflow for preclinical in vivo experiments.

References

Application Notes and Protocols for JNJ-42153605 Cell-Based Assay Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42153605 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2] As a PAM, this compound does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate.[3] mGluR2 is a class C G-protein coupled receptor (GPCR) that couples to the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5] This document provides detailed application notes and protocols for designing and performing cell-based assays to characterize the activity of this compound on the mGluR2 receptor.

Principle of the Assay

The primary cell-based assay to evaluate the potency and efficacy of this compound as an mGluR2 PAM involves measuring the modulation of intracellular cAMP levels in a recombinant cell line stably expressing the human mGluR2. In this assay, cells are stimulated with a sub-maximal concentration of glutamate (typically the EC20 concentration, which is the concentration that produces 20% of the maximal response). In the presence of a PAM like this compound, the potency of glutamate is increased, resulting in a greater inhibition of forskolin-stimulated cAMP production. The change in cAMP levels is detected using a variety of methods, including competitive immunoassays or reporter gene assays.

Data Presentation

Quantitative Data Summary
ParameterValueCell LineAssay TypeReference
EC50 17 nMCHO cells expressing human mGluR2[35S]GTPγS binding assay[1]
EC50 17 nMCHO cells expressing human mGluR2cAMP modulation assay[2]

Signaling Pathway and Experimental Workflow

mGluR2 Signaling Pathway

mGluR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR2_ortho mGluR2 (Orthosteric Site) Glutamate->mGluR2_ortho Binds to orthosteric site This compound This compound mGluR2 mGluR2 (PAM Site) This compound->mGluR2 Binds to allosteric site mGluR2->mGluR2_ortho Potentiates Glutamate Binding and/or Efficacy Gi/o Gi/o mGluR2_ortho->Gi/o Activates Adenylyl_Cyclase Adenylyl Cyclase Gi/o->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP Cellular_Response Cellular Response cAMP->Cellular_Response Mediates Experimental_Workflow Start Start Cell_Culture 1. Culture CHO-K1 or HEK293 cells stably expressing human mGluR2 Start->Cell_Culture Cell_Plating 2. Seed cells into a 96- or 384-well plate Cell_Culture->Cell_Plating Incubation_24h 3. Incubate for 24 hours Cell_Plating->Incubation_24h Compound_Addition 4. Add this compound (or other test compounds) and a fixed EC20 concentration of glutamate Incubation_24h->Compound_Addition Forskolin_Stimulation 5. Add forskolin to stimulate adenylyl cyclase Compound_Addition->Forskolin_Stimulation Incubation_30m 6. Incubate for 30 minutes Forskolin_Stimulation->Incubation_30m Lysis_Detection 7. Lyse cells and detect cAMP levels (e.g., using a commercial cAMP assay kit) Incubation_30m->Lysis_Detection Data_Analysis 8. Analyze data to determine EC50 values Lysis_Detection->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for JNJ-42153605 in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed information and protocols for the use of JNJ-42153605, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2), in rodent models for researchers, scientists, and drug development professionals.[1][2]

Data Presentation

This compound Dosage and Administration in Rodent Models
Rodent Model Species Dosage Route of Administration Application Reference
Phencyclidine (PCP)-Induced HyperlocomotionMouseED₅₀ = 5.4 mg/kgSubcutaneous (s.c.)Reversal of PCP-induced hyperlocomotion, indicative of antipsychotic activity.[1][3][4]
Phencyclidine (PCP)-Induced HyperlocomotionMouse2.5, 5, or 10 mg/kgSubcutaneous (s.c.)Inhibition of PCP- and scopolamine-induced hyperlocomotion.[5]
Memantine-Induced Brain ActivationMouse2.5 and 10 mg/kgSubcutaneous (s.c.)Reversal of memantine-induced brain activation.[5]
Acoustic Startle ResponseMouse2.5, 5, or 10 mg/kgSubcutaneous (s.c.)Assessment of sensorimotor gating.[5]
REM Sleep InhibitionRat3 mg/kgOral (p.o.)Inhibition of REM sleep, a centrally mediated mGluR2 effect.[1][3][4]

Signaling Pathway

This compound acts as a positive allosteric modulator of the mGluR2 receptor.[1][2] This means it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. The mGluR2 receptor is a G-protein coupled receptor (GPCR) that is predominantly coupled to the Gαi/o subunit. Activation of the Gαi/o subunit leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade ultimately modulates ion channel activity and neurotransmitter release.

mGluR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds G_protein Gαi/o-βγ mGluR2->G_protein Activates JNJ42153605 This compound (PAM) JNJ42153605->mGluR2 Enhances Binding AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Downstream Downstream Effects cAMP->Downstream Modulates

Figure 1: Simplified signaling pathway of the mGluR2 receptor modulated by this compound.

Experimental Workflow

A typical experimental workflow for evaluating the in vivo efficacy of this compound in a rodent model of psychosis is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Baseline Baseline Behavioral Measurement (Optional) Animal_Acclimation->Baseline Drug_Prep This compound Preparation Drug_Admin This compound Administration Drug_Prep->Drug_Admin Baseline->Drug_Admin Challenge_Admin Psychosis-Inducing Agent Administration (e.g., PCP) Drug_Admin->Challenge_Admin Behavioral_Test Behavioral Testing (e.g., Locomotor Activity) Challenge_Admin->Behavioral_Test Data_Collection Data Collection Behavioral_Test->Data_Collection Stats Statistical Analysis Data_Collection->Stats Results Results Interpretation Stats->Results

Figure 2: General experimental workflow for in vivo studies with this compound.

Experimental Protocols

Preparation of this compound for Administration

For Subcutaneous (s.c.) Administration:

  • Vehicle: A common vehicle for subcutaneous injection is a mixture of 20% cyclodextrin (CD) and 2% hydroxypropyl methylcellulose (HPMC) in water.

  • Preparation:

    • Weigh the required amount of this compound.

    • Prepare the vehicle solution.

    • Suspend this compound in the vehicle to the desired concentration.

    • Vortex or sonicate the suspension to ensure homogeneity before each injection.

For Oral (p.o.) Administration:

  • Vehicle: A suitable vehicle for oral gavage can be a suspension in 0.5% methylcellulose in water.

  • Preparation:

    • Weigh the required amount of this compound.

    • Prepare the 0.5% methylcellulose solution.

    • Suspend this compound in the vehicle to the desired concentration.

    • Ensure the suspension is homogenous before administration.

Phencyclidine (PCP)-Induced Hyperlocomotion in Mice

This model is used to assess the potential antipsychotic activity of a compound.

Materials:

  • Male NMRI mice (or other appropriate strain)

  • This compound

  • Phencyclidine (PCP)

  • Vehicle for this compound and PCP (e.g., saline or as described above)

  • Open-field activity chambers equipped with automated tracking software

Procedure:

  • Acclimation: Allow mice to acclimate to the housing facility for at least one week and to the testing room for at least 1 hour before the experiment.

  • Drug Administration:

    • Administer this compound (e.g., 2.5, 5, or 10 mg/kg, s.c.) or vehicle.

    • The specific timing between this compound administration and PCP challenge may need to be optimized based on the pharmacokinetic profile of this compound. A typical pre-treatment time is 30-60 minutes.

  • PCP Challenge: Administer PCP (e.g., 5.0 mg/kg, s.c.) or vehicle.

  • Behavioral Testing: Immediately after the PCP injection, place the mice individually into the open-field chambers.

  • Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period, typically 30-60 minutes.

  • Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound treatment to the vehicle and PCP-only groups.

REM Sleep Inhibition in Rats

This protocol assesses the central activity of this compound on sleep architecture.

Materials:

  • Male Sprague-Dawley rats (or other appropriate strain)

  • This compound

  • Vehicle for oral administration

  • EEG/EMG recording system (including electrodes, amplifiers, and data acquisition software)

  • Surgical tools for electrode implantation

Procedure:

  • Surgical Implantation:

    • Anesthetize the rats and surgically implant EEG and EMG electrodes for sleep recording.

    • Allow for a post-operative recovery period of at least one week.

  • Acclimation: Acclimate the rats to the recording chambers and tethering system for several days until stable baseline sleep patterns are observed.

  • Baseline Recording: Record baseline sleep-wake EEG data for at least 24 hours.

  • Drug Administration: Administer this compound (3 mg/kg, p.o.) or vehicle at the beginning of the light or dark cycle.

  • Post-Dosing Recording: Record EEG/EMG data for at least 4-6 hours post-administration.

  • Data Analysis:

    • Score the sleep-wake states (Wake, NREM, REM) from the recorded data in epochs (e.g., 10-30 seconds).

    • Quantify the time spent in each state and other sleep parameters (e.g., latency to REM sleep, number of REM sleep episodes).

    • Compare the effects of this compound on sleep architecture to the baseline and vehicle control conditions using appropriate statistical tests (e.g., t-test or ANOVA).

References

Application Notes and Protocols for JNJ-42153605 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock solutions of JNJ-42153605, a positive allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2). Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for accurate calculations and proper handling of the compound.

PropertyValueReference
Molecular Formula C22H23F3N4[1][2]
Molecular Weight 400.4 g/mol [1][2]
Appearance Crystalline solid[1][2]
Purity ≥98%[1][2]
Solubility (DMSO) 16.67 mg/mL (41.63 mM)[3]
Solubility (DMF) ~30 mg/mL[1][2]
Aqueous Solubility Sparingly soluble. A 1:3 solution of DMF:PBS (pH 7.2) yields a solubility of approximately 0.25 mg/ml.[1][2]
Storage (Solid) -20°C for ≥4 years[1][2]
Storage (Stock Solution) -80°C for up to 2 years; -20°C for up to 1 year[3]

Experimental Protocols

Safety Precautions

Warning: This product is for research use only and not for human or veterinary diagnostic or therapeutic use.[1] This material should be considered hazardous until further information is available.[1] Do not ingest, inhale, or allow contact with eyes or skin.[1] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound. Handle the compound in a well-ventilated area or a chemical fume hood.

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (crystalline solid)

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 30 minutes to prevent condensation of moisture.

  • Calculate the Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) For 1 mL (0.001 L) of a 10 mM (0.01 M) solution: Mass (mg) = 0.01 mol/L * 0.001 L * 400.4 g/mol * 1000 mg/g = 4.004 mg

  • Weigh this compound: Carefully weigh out the calculated mass of this compound using a calibrated analytical balance and place it into a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound. For 4.004 mg, this would be 1 mL.

  • Dissolve the Compound: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[3]

Visualizations

Experimental Workflow for Stock Solution Preparation

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate calculate Calculate Required Mass equilibrate->calculate weigh Weigh this compound calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: A flowchart illustrating the key steps for preparing a stock solution of this compound.

This compound in the mGluR2 Signaling Pathway

G Simplified mGluR2 Signaling Pathway Modulation by this compound cluster_membrane Cell Membrane mGluR2 mGluR2 Gi Gi mGluR2->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Glutamate Glutamate Glutamate->mGluR2 Binds JNJ42153605 This compound (PAM) JNJ42153605->mGluR2 Potentiates Downstream Downstream Cellular Response cAMP->Downstream Modulates

Caption: A diagram showing this compound as a positive allosteric modulator (PAM) of the mGluR2 receptor.

References

Application Notes and Protocols for JNJ-42153605 Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of JNJ-42153605 in mice, covering its mechanism of action, formulation, administration protocols, and expected efficacy in a preclinical model of psychosis.

Introduction

This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2] As a PAM, it does not activate the receptor directly but enhances its response to the endogenous ligand, glutamate. The mGluR2 is a G-protein coupled receptor that plays a crucial role in regulating neurotransmitter release.[3] Activation of mGluR2 is a promising therapeutic strategy for psychiatric disorders such as schizophrenia, where glutamate signaling is dysregulated.[3] In preclinical studies, this compound has demonstrated efficacy in rodent models relevant to antipsychotic activity.[1][2]

Mechanism of Action: mGluR2 Signaling Pathway

This compound positively modulates the mGluR2, which is coupled to the Gi/o protein. Upon binding of glutamate, which is enhanced by this compound, the Gi/o protein is activated. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The activated G-protein can also directly regulate the function of ion channels, leading to a reduction in neurotransmitter release. This mechanism is particularly relevant in the context of schizophrenia, as it can temper the excessive glutamate release implicated in the disorder.

mGluR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds This compound This compound This compound->mGluR2 Enhances Binding G_protein Gi/o Protein mGluR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channels G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts ATP to Neurotransmitter_Release Reduced Neurotransmitter Release Ion_Channel->Neurotransmitter_Release Leads to

mGluR2 signaling pathway modulated by this compound.

Data Presentation

Efficacy in Phencyclidine-Induced Hyperlocomotion Model

This compound has been shown to reverse the hyperlocomotion induced by the NMDA receptor antagonist phencyclidine (PCP) in mice, a widely used preclinical model for screening potential antipsychotics.[1][2]

ParameterValueSpeciesRoute of AdministrationReference
ED₅₀ 5.4 mg/kgMouseSubcutaneous (s.c.)[1][2]
Dosing in Memantine-Induced Brain Activation Model

This compound has also been evaluated in a model of memantine-induced brain activation in mice.

Dose AdministeredEffectSpeciesRoute of AdministrationReference
2.5 mg/kgReversal of memantine-induced brain activationMouseSubcutaneous (s.c.)[3]
10 mg/kgReversal of memantine-induced brain activationMouseSubcutaneous (s.c.)[3]

Experimental Protocols

Vehicle Formulation

A published study has utilized a cyclodextrin-based vehicle for the subcutaneous administration of this compound in mice.[3]

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Hydrochloric acid (HCl), 1N solution

  • Sterile water for injection

Procedure:

  • Calculate the required amount of this compound and HP-β-CD for the desired final concentration and volume. A 10% or 20% HP-β-CD solution can be used.[3]

  • In a sterile container, dissolve the HP-β-CD in the sterile water.

  • Slowly add the this compound powder to the HP-β-CD solution while stirring.

  • Add 1 equivalent of hydrochloric acid to aid in dissolution.[3]

  • Continue to stir until the this compound is completely dissolved.

  • The final solution should be clear and stored at room temperature, protected from light.[3]

  • The respective vehicle solution (without this compound) should be used as a control.[3]

Subcutaneous Administration Protocol

The following is a standard protocol for subcutaneous injection in mice.

Materials:

  • Mouse restraint device (optional)

  • 27-30 gauge sterile needle

  • 1 mL sterile syringe

  • 70% ethanol

  • This compound formulation

Procedure:

  • Prepare the this compound formulation and draw the required volume into the syringe. A typical injection volume is 10 mL/kg.[3]

  • Securely restrain the mouse. This can be done by grasping the loose skin at the scruff of the neck.

  • Wipe the injection site (the dorsal midline, between the shoulder blades) with 70% ethanol.

  • Lift the skin to form a "tent".

  • Insert the needle, bevel up, into the base of the tented skin, parallel to the spine.

  • Gently aspirate to ensure the needle is not in a blood vessel.

  • Slowly inject the solution.

  • Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

  • Return the mouse to its cage and monitor for any adverse reactions.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment Formulation Prepare this compound Formulation Administration Administer this compound (s.c.) Formulation->Administration Animal_Prep Acclimate and Weigh Mice Animal_Prep->Administration PCP_Challenge Administer PCP (i.p.) Administration->PCP_Challenge Pre-treatment Locomotor_Activity Measure Locomotor Activity PCP_Challenge->Locomotor_Activity Induces Hyperactivity Data_Analysis Analyze Data Locomotor_Activity->Data_Analysis

Experimental workflow for a phencyclidine-induced hyperlocomotion study.

Pharmacokinetics and Toxicology

To date, detailed pharmacokinetic and toxicology data for this compound specifically in mice have not been extensively published in the public domain. One study noted that treatment with 20 mg/kg p.o. of this compound in rats resulted in a small but statistically significant effect on rotarod performance at 30 and 60 minutes post-administration, with full recovery observed at 90 minutes.[3] As with any investigational compound, appropriate safety and toxicology studies should be conducted to determine the therapeutic window and potential adverse effects.

Conclusion

This compound is a valuable research tool for investigating the therapeutic potential of mGluR2 positive allosteric modulation. The protocols outlined in these application notes provide a foundation for conducting in vivo studies in mice to further elucidate its pharmacological profile and potential as a novel antipsychotic agent. Researchers should adhere to best practices in animal care and handling and ensure all experimental procedures are approved by their institutional animal care and use committee.

References

Application Notes and Protocols for Electrophysiology Studies with JNJ-42153605

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42153605 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2), with a reported EC50 of 17 nM in Chinese Hamster Ovary (CHO) cells that express the human receptor.[1] As a PAM, this compound enhances the receptor's response to the endogenous ligand, glutamate. mGluR2 is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating neurotransmitter release and synaptic plasticity, making it a target for therapeutic intervention in psychiatric and neurological disorders.[2]

Electrophysiology studies are essential for characterizing the functional effects of this compound on neuronal activity and for assessing its potential off-target effects, such as on cardiac ion channels. These application notes provide detailed protocols for investigating the modulatory effects of this compound on mGluR2-mediated ion channel activity and for evaluating its cardiac safety profile through a hERG assay.

Data Presentation

The following tables summarize representative quantitative data that could be obtained from the described electrophysiology experiments.

Table 1: Modulatory Effect of this compound on mGluR2-Mediated Potassium Currents

Agonist Concentration (Glutamate)This compound ConcentrationPeak K+ Current Amplitude (pA)% Potentiation
1 µM (EC10)Vehicle150 ± 12-
1 µM (EC10)10 nM225 ± 1850%
1 µM (EC10)100 nM450 ± 35200%
1 µM (EC10)1 µM675 ± 50350%
1 µM (EC10)10 µM712 ± 55375%

Table 2: hERG Channel Inhibition by this compound

This compound ConcentrationPeak hERG Current (nA)% Inhibition
Vehicle (0.1% DMSO)2.5 ± 0.2-
100 nM2.4 ± 0.24%
1 µM2.3 ± 0.38%
10 µM2.1 ± 0.216%
30 µM1.8 ± 0.228%
Positive Control (Dofetilide, 100 nM) 0.5 ± 0.1 80%

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Assay for mGluR2 Modulation in Neurons

This protocol details the investigation of this compound's effect on mGluR2-mediated modulation of voltage-gated potassium (Kv) channels in cultured neurons.

1. Cell Preparation:

  • Culture primary neurons (e.g., hippocampal or cortical neurons) or a suitable neuronal cell line on glass coverslips.

  • Use neurons 7-14 days in vitro for optimal receptor expression and health.

2. Solutions:

  • Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2.

  • Intracellular Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.

3. Electrophysiological Recording:

  • Transfer a coverslip with neurons to a recording chamber continuously perfused with aCSF.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with intracellular solution.

  • Establish a whole-cell patch-clamp configuration on a healthy neuron.

  • In voltage-clamp mode, hold the cell at -70 mV.

  • To isolate high-threshold Kv currents, apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 500 ms).

  • Record baseline currents in response to the voltage steps in the presence of an EC10 concentration of glutamate.

  • Apply this compound at various concentrations (e.g., 10 nM to 10 µM) along with the EC10 concentration of glutamate and record the potentiated currents.

4. Data Analysis:

  • Measure the peak outward current amplitude at each voltage step.

  • Calculate the percentage potentiation of the current by this compound compared to the baseline current with glutamate alone.

  • Construct a concentration-response curve to determine the EC50 of this compound's modulatory effect.

Protocol 2: Automated Patch-Clamp Assay for hERG Channel Activity

This protocol is for assessing the potential inhibitory effect of this compound on the hERG potassium channel, a critical cardiac safety assay.

1. Cell Preparation:

  • Use a cell line stably expressing the hERG1a isoform of the potassium channel (e.g., CHO or HEK293 cells).

  • Culture and prepare the cells according to the automated patch-clamp system's instructions.

2. Solutions:

  • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-Glucose, and 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Intracellular Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, and 10 HEPES. Adjust pH to 7.2 with CsOH.

3. Automated Patch-Clamp Procedure:

  • Load the cell suspension, solutions, and this compound compound plate into the automated patch-clamp system.

  • The system will automatically establish whole-cell recordings.

  • Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to measure the characteristic tail current.

  • Record baseline hERG currents.

  • Apply this compound at a range of concentrations (e.g., 0.1 to 30 µM) and record the resulting currents.

  • Include a known hERG inhibitor (e.g., dofetilide) as a positive control.

4. Data Analysis:

  • Measure the peak amplitude of the hERG tail current.

  • Calculate the percentage inhibition of the hERG current at each concentration of this compound relative to the vehicle control.

  • Generate a concentration-response curve and calculate the IC50 value.

Visualizations

mGluR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular JNJ This compound mGluR2 mGluR2 JNJ->mGluR2 PAM Glu Glutamate Glu->mGluR2 Agonist G_protein Gi/o Protein mGluR2->G_protein Activates G_alpha Gαi/o G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Kv_channel Kv Channel K_ion K+ Kv_channel->K_ion K+ Efflux Effector Downstream Effectors G_betagamma->Effector Modulates Effector->Kv_channel Enhances Current mGluR2_Modulation_Workflow prep Prepare Neuronal Culture record Establish Whole-Cell Patch-Clamp Recording prep->record baseline Record Baseline Kv Currents (with Glutamate EC10) record->baseline apply_jnj Apply this compound + Glutamate EC10 baseline->apply_jnj record_potentiated Record Potentiated Kv Currents apply_jnj->record_potentiated analyze Analyze Data: % Potentiation, EC50 record_potentiated->analyze hERG_Assay_Workflow prep Prepare hERG-expressing CHO/HEK293 Cells load Load Cells and Compounds into Automated System prep->load record Establish Whole-Cell Recordings and Record Baseline hERG Currents load->record apply_jnj Apply this compound (Concentration Range) record->apply_jnj record_inhibited Record hERG Currents apply_jnj->record_inhibited analyze Analyze Data: % Inhibition, IC50 record_inhibited->analyze

References

Application Notes and Protocols for Behavioral Assays Using JNJ-42153605

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42153605 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2] As a PAM, this compound enhances the receptor's response to the endogenous ligand, glutamate, rather than activating the receptor directly. This mechanism offers a more nuanced modulation of glutamatergic neurotransmission compared to orthosteric agonists. The mGluR2 receptor is a G-protein coupled receptor primarily located on presynaptic terminals, where it functions as an autoreceptor to inhibit glutamate release. Dysregulation of glutamatergic signaling is implicated in various neuropsychiatric disorders, making mGluR2 an attractive therapeutic target.

These application notes provide detailed protocols for key behavioral assays used to characterize the preclinical antipsychotic-like and motor-coordination effects of this compound.

Signaling Pathway of mGluR2 Activation

The activation of mGluR2 by glutamate, and its potentiation by a positive allosteric modulator like this compound, initiates an intracellular signaling cascade. This pathway primarily involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent modulation of downstream effectors.

mGluR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds to orthosteric site JNJ42153605 This compound (mGluR2 PAM) JNJ42153605->mGluR2 Binds to allosteric site G_protein Gi/o Protein mGluR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits IonChannel Ion Channels (e.g., Ca2+, K+) G_protein->IonChannel Modulates cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->IonChannel Modulates Neurotransmitter_Release Reduced Neurotransmitter Release IonChannel->Neurotransmitter_Release Leads to PCP_Hyperlocomotion_Workflow Acclimatization Acclimatization (e.g., 60 min) JNJ_Admin Administer this compound (or Vehicle) Acclimatization->JNJ_Admin PCP_Admin Administer PCP (or Saline) JNJ_Admin->PCP_Admin Pre-treatment Time (e.g., 30-60 min) Locomotion_Recording Record Locomotor Activity (e.g., 60-90 min) PCP_Admin->Locomotion_Recording Data_Analysis Data Analysis Locomotion_Recording->Data_Analysis CAR_Workflow Training Training Phase: Acquire Avoidance Response Drug_Admin Administer this compound (or Vehicle) Training->Drug_Admin Testing Testing Phase: Present Conditioned and Unconditioned Stimuli Drug_Admin->Testing Data_Recording Record Avoidance and Escape Responses Testing->Data_Recording Data_Analysis Data Analysis Data_Recording->Data_Analysis Rotarod_Workflow Training Training Phase: Habituate to Rotarod Drug_Admin Administer this compound (or Vehicle) Training->Drug_Admin Testing Testing Phase: Measure Latency to Fall Drug_Admin->Testing Data_Recording Record Time on Rod Testing->Data_Recording Data_Analysis Data Analysis Data_Recording->Data_Analysis PPI_Workflow Acclimatization Acclimatization to Startle Chamber Drug_Admin Administer this compound (or Vehicle) Acclimatization->Drug_Admin Testing Testing Session: Present Startle and Prepulse Stimuli Drug_Admin->Testing Data_Recording Record Startle Amplitude Testing->Data_Recording Data_Analysis Data Analysis Data_Recording->Data_Analysis

References

Application Notes and Protocols for JNJ-42153605 in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42153605 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2][3] As a PAM, this compound enhances the receptor's response to the endogenous ligand, glutamate, rather than activating the receptor directly. This mechanism offers a nuanced approach to modulating glutamatergic neurotransmission, which is implicated in a variety of neurological and psychiatric disorders. The mGluR2 is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and synaptic transmission. These application notes provide detailed protocols for the use of this compound in primary neuronal cultures, a critical in vitro model for studying neuronal function and pharmacology.

Data Presentation

The following tables summarize key in vitro data for this compound and provide recommended starting concentrations for experiments in primary neuronal cultures.

Table 1: In Vitro Potency and Physicochemical Properties of this compound

ParameterValueReference
EC₅₀ (human mGluR2) 17 nM (in CHO cells)[1][2]
Molecular Formula C₂₂H₂₃F₃N₄[2]
Molecular Weight 400.4 g/mol [2]
Solubility DMF: ~30 mg/mLDMF:PBS (pH 7.2) (1:3): ~0.25 mg/mL[1][2]
Storage Store as a solid at -20°C for up to 4 years.[1]

Table 2: Recommended Concentration Ranges for this compound in Primary Neuronal Culture Experiments

AssayRecommended Concentration RangeNotes
cAMP Measurement 1 nM - 1 µMTo be used in conjunction with an adenylyl cyclase activator like forskolin.
ERK1/2 Phosphorylation 10 nM - 10 µMTime-course and concentration-response experiments are recommended.
Neuroprotection Assays 100 nM - 10 µMDependent on the nature and severity of the neurotoxic insult.
Electrophysiology 100 nM - 10 µMConcentration will vary based on the specific synaptic pathway being investigated.

Signaling Pathways and Experimental Workflows

mGluR2 Signaling Pathway

Activation of mGluR2 by glutamate is potentiated by this compound. This leads to the activation of the associated Gi/o protein, which in turn inhibits adenylyl cyclase (AC). The inhibition of AC reduces the conversion of ATP to cyclic AMP (cAMP), leading to decreased activity of protein kinase A (PKA). PKA has numerous downstream targets, and its reduced activity can modulate ion channel function and gene expression, ultimately impacting neuronal excitability.

mGluR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm JNJ This compound mGluR2 mGluR2 JNJ->mGluR2 Potentiates Glu Glutamate Glu->mGluR2 Activates Gi_o Gi/o mGluR2->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates

Figure 1. Simplified mGluR2 signaling pathway activated by glutamate and potentiated by this compound.

Experimental Workflow for Assessing this compound Activity

A typical workflow for evaluating the effect of this compound on primary neuronal cultures involves several key stages, from culture preparation to data analysis.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Culture Primary Neuronal Culture Preparation Plating Plating and Maturation (7-14 DIV) Culture->Plating Treatment Treatment with this compound (Concentration & Time Course) Plating->Treatment Stock This compound Stock Solution Prep Stock->Treatment cAMP cAMP Measurement Treatment->cAMP ERK ERK1/2 Phosphorylation (Western Blot) Treatment->ERK Viability Neuroprotection Assay (e.g., MTT, LDH) Treatment->Viability Data Data Analysis and Interpretation cAMP->Data ERK->Data Viability->Data

Figure 2. General experimental workflow for studying this compound in primary neuronal cultures.

Experimental Protocols

Protocol 1: Preparation of Primary Cortical Neuronal Cultures

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • Hanks' Balanced Salt Solution (HBSS), sterile, ice-cold

  • 0.25% Trypsin-EDTA

  • Fetal Bovine Serum (FBS)

  • Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin

  • Poly-D-lysine coated culture plates or coverslips

  • Sterile dissection tools

Procedure:

  • Euthanize the pregnant rat according to institutional guidelines.

  • Dissect the uterine horns and transfer the embryos to a sterile dish containing ice-cold HBSS.

  • Isolate the brains from the embryos and place them in a new dish with fresh, ice-cold HBSS.

  • Under a dissecting microscope, carefully remove the cortices and place them in a 15 mL conical tube.

  • Remove the HBSS and add 5 mL of 0.25% Trypsin-EDTA. Incubate at 37°C for 15 minutes.

  • Terminate the digestion by adding 5 mL of Neurobasal medium containing 10% FBS.

  • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in supplemented Neurobasal medium.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons at a density of 2 x 10⁵ cells/cm² on poly-D-lysine coated plates.

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

  • After 24 hours, perform a half-medium change to remove cellular debris. Continue with half-medium changes every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).

Protocol 2: Preparation and Application of this compound

Materials:

  • This compound solid

  • Dimethyl sulfoxide (DMSO), sterile

  • Supplemented Neurobasal medium

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 4.004 mg of this compound in 1 mL of DMSO. Aliquot and store at -20°C.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Prepare working solutions by diluting the stock solution in pre-warmed supplemented Neurobasal medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent toxicity.

  • Treatment: Remove the existing culture medium from the primary neurons and replace it with the medium containing the desired concentration of this compound or vehicle control (medium with 0.1% DMSO). Incubate for the desired duration.

Protocol 3: Measurement of Intracellular cAMP Levels

This protocol outlines the measurement of changes in intracellular cAMP levels in response to mGluR2 activation.

Materials:

  • Primary neuronal cultures in a 96-well plate

  • This compound working solutions

  • Forskolin solution (adenylyl cyclase activator)

  • cAMP assay kit (e.g., a competitive immunoassay using HTRF or a bioluminescence-based assay)

  • Plate reader

Procedure:

  • Plate primary neurons in a 96-well plate and culture for 7-14 DIV.

  • On the day of the assay, replace the culture medium with a stimulation buffer (as recommended by the assay kit manufacturer).

  • Pre-treat the cells with various concentrations of this compound for 15-30 minutes.

  • Stimulate the cells with a sub-maximal concentration of forsklin (e.g., 1-10 µM) to induce cAMP production. The goal is to create a window to observe the inhibitory effect of mGluR2 activation.

  • Incubate for 15-30 minutes at 37°C.

  • Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit.

  • Generate a concentration-response curve and calculate the IC₅₀ value for this compound.

Protocol 4: Western Blot for ERK1/2 Phosphorylation

This protocol is for assessing the phosphorylation of ERK1/2, a downstream target in some GPCR signaling pathways.

Materials:

  • Primary neuronal cultures in a 6-well plate

  • This compound working solutions

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Plate primary neurons in a 6-well plate and culture for 7-14 DIV.

  • Treat the cells with this compound at various concentrations for different time points (e.g., 5, 15, 30 minutes).

  • Lyse the cells in ice-cold lysis buffer and collect the lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

  • Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total-ERK1/2.

References

Application Notes and Protocols for JNJ-42153605 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the formulation and in vivo evaluation of JNJ-42153605, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2] The provided methodologies are based on preclinical studies investigating its potential antipsychotic and sleep-modulating effects.

Drug Formulation for Animal Administration

This compound is a crystalline solid with limited aqueous solubility.[2] Appropriate formulation is critical for achieving desired exposure and pharmacological effects in animal models. Two primary formulation strategies have been successfully employed in preclinical research.

Formulation 1: Hydroxypropyl-β-cyclodextrin-based Solution

This formulation is suitable for oral (p.o.) and subcutaneous (s.c.) administration and has been used in studies evaluating the antipsychotic-like activity of this compound.

Protocol:

  • Weigh the required amount of this compound free base.

  • Prepare a 10% or 20% (w/v) solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water.

  • Add one molar equivalent of hydrochloric acid (HCl) to the HP-β-CD solution to aid in the dissolution of the compound.

  • Slowly add the this compound powder to the acidified HP-β-CD solution while stirring continuously.

  • Continue stirring until the compound is fully dissolved. Gentle warming may be applied if necessary.

  • Adjust the final volume with the HP-β-CD solution to achieve the desired final concentration.

  • The solution should be stored at room temperature and protected from light.

Formulation 2: Suspended Solution for Oral and Intraperitoneal Administration

This formulation provides an alternative for oral (p.o.) and intraperitoneal (i.p.) injections.

Protocol:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). For example, a 16.7 mg/mL stock solution.

  • To prepare a 1 mL working solution (yielding a final concentration of 1.67 mg/mL), add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of saline to the mixture to reach the final volume of 1 mL.

In Vivo Efficacy and Pharmacodynamics

This compound has demonstrated central nervous system activity in various rodent models, consistent with its mechanism of action as an mGluR2 PAM.

Antipsychotic-like Activity

This compound has been evaluated in rodent models predictive of antipsychotic efficacy, such as phencyclidine (PCP)-induced hyperlocomotion and conditioned avoidance response.

Table 1: Effect of this compound on Locomotor Activity in Mice

Animal ModelAdministration RouteDose (mg/kg)Effect
Spontaneous Locomotions.c.2.5 - 40Dose-dependent inhibition
PCP-induced Hyperlocomotions.c.5.4 (ED₅₀)Reversal of hyperlocomotion[2]
Scopolamine-induced Hyperlocomotions.c.10 - 40Inhibition
d-amphetamine-induced Hyperlocomotions.c.up to 40No inhibition

Table 2: Effect of this compound on Conditioned Avoidance Response in Rats

Animal ModelAdministration RouteDose (mg/kg)Effect
Conditioned Avoidance Responsep.o.10 - 40Inhibition of avoidance
Effects on Sleep Architecture

This compound has been shown to modulate sleep patterns in rats, specifically by suppressing Rapid Eye Movement (REM) sleep, an effect mediated by mGluR2 activation.[1][3]

Table 3: Effect of this compound on REM Sleep in Rats

Animal ModelAdministration RouteDose (mg/kg)Effect
Sleep-Wake EEGp.o.3Inhibition of REM sleep[2]

Experimental Protocols

The following are detailed methodologies for key in vivo experiments cited in the tables above.

Phencyclidine (PCP)-Induced Hyperlocomotion in Mice

This model is used to assess the potential antipsychotic activity of a compound by measuring its ability to reverse the hyperlocomotor effects of the NMDA receptor antagonist, PCP.

Methodology:

  • Animals: Male mice are individually housed in transparent activity cages.

  • Acclimation: Allow the mice to acclimate to the cages for at least 30 minutes before drug administration.

  • Drug Administration:

    • Administer this compound (formulated as described in 1.1 or 1.2) via subcutaneous (s.c.) injection at the desired doses.

    • Administer the vehicle control to a separate group of animals.

  • PCP Challenge: 30 minutes after the administration of this compound or vehicle, administer PCP (e.g., 5 mg/kg, s.c.) to induce hyperlocomotion.

  • Data Collection: Immediately after the PCP injection, record locomotor activity for a period of 60-90 minutes using an automated activity monitoring system. Parameters to measure include total distance traveled, horizontal activity, and vertical activity.

  • Data Analysis: Compare the locomotor activity of the this compound-treated groups to the vehicle-treated, PCP-challenged group. Calculate the dose required to produce a 50% reversal of the PCP effect (ED₅₀).

Conditioned Avoidance Response (CAR) in Rats

The CAR test is a well-established behavioral paradigm for screening antipsychotic drugs. It assesses the ability of a compound to suppress a learned avoidance response without producing sedation.

Methodology:

  • Apparatus: Use a shuttle box divided into two compartments with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), such as a light or tone, is presented before the unconditioned stimulus (US), the foot shock.

  • Training:

    • Place a rat in one compartment of the shuttle box.

    • Present the CS for a set duration (e.g., 10 seconds).

    • If the rat moves to the other compartment during the CS presentation (an avoidance response), the trial is terminated.

    • If the rat fails to move, the US (foot shock) is delivered concurrently with the CS for a short period (e.g., 5 seconds). The rat can escape the shock by moving to the other compartment.

    • Repeat this process for a set number of trials until the rats reach a stable performance of avoidance.

  • Testing:

    • Administer this compound (formulated as described in 1.1) orally (p.o.) at various doses.

    • Administer the vehicle control to a separate group of trained rats.

  • Data Collection: At a specified time after drug administration (e.g., 60 minutes), subject the rats to a CAR test session. Record the number of avoidance responses and escape failures.

  • Data Analysis: Analyze the data to determine if this compound significantly reduces the number of avoidance responses compared to the vehicle group. A selective effect on avoidance without an increase in escape failures indicates potential antipsychotic activity.

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action at the mGluR2 Receptor

This compound acts as a positive allosteric modulator of the mGluR2 receptor. mGluR2 is a G-protein coupled receptor (GPCR) that, when activated, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulatory effect on glutamatergic neurotransmission is believed to underlie its therapeutic potential.

mGluR2_Signaling_Pathway cluster_presynaptic Presynaptic Terminal Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds JNJ42153605 This compound JNJ42153605->mGluR2 Potentiates G_protein Gαi/o mGluR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Vesicle Glutamate Vesicle cAMP->Vesicle Modulates Release Reduced Glutamate Release Vesicle->Release Leads to

Caption: mGluR2 Signaling Pathway Modulation by this compound.

Experimental Workflow for PCP-Induced Hyperlocomotion Assay

The following diagram outlines the key steps in the experimental protocol for assessing the effect of this compound on PCP-induced hyperlocomotion in mice.

Experimental_Workflow Start Start Acclimation Acclimate Mice to Activity Cages (30 min) Start->Acclimation Drug_Admin Administer this compound or Vehicle (s.c.) Acclimation->Drug_Admin Wait Waiting Period (30 min) Drug_Admin->Wait PCP_Admin Administer PCP (s.c.) Wait->PCP_Admin Record_Activity Record Locomotor Activity (60-90 min) PCP_Admin->Record_Activity Data_Analysis Analyze Locomotor Data Record_Activity->Data_Analysis End End Data_Analysis->End

Caption: Workflow for PCP-Induced Hyperlocomotion Study.

References

Troubleshooting & Optimization

Technical Support Center: JNJ-42153605 Solubility and Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the solubility of JNJ-42153605 in various solvents, protocols for solution preparation, and troubleshooting advice for common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For preparing a high-concentration stock solution, organic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended. This compound exhibits good solubility in these solvents.

Q2: Can I dissolve this compound directly in aqueous buffers like PBS?

A2: No, this compound is poorly soluble in aqueous buffers. To prepare a working solution in a buffer like PBS, it is necessary to first dissolve the compound in an organic solvent (e.g., DMF) and then dilute this stock solution with the aqueous buffer. For instance, a working solution can be prepared by making a 1:3 dilution of a DMF stock solution in PBS (pH 7.2), resulting in a final solubility of approximately 0.25 mg/mL.[1]

Q3: I have seen different solubility values for this compound in DMSO. Why is that?

A3: You may encounter different solubility values for this compound in DMSO from various suppliers (e.g., 16.67 mg/mL versus 4 mg/mL). This discrepancy can arise from several factors, including:

  • Purity of the compound: Different batches may have slight variations in purity.

  • Water content of the solvent: DMSO is hygroscopic and can absorb moisture from the air. The presence of water can significantly decrease the solubility of hydrophobic compounds. Always use anhydrous, high-purity DMSO for the best results.

  • Method of solubility determination: Different experimental methods can yield slightly different results.

  • Temperature: Solubility is temperature-dependent. Ensure your solvent and compound are at a consistent temperature.

For troubleshooting, it is recommended to start with the lower reported concentration and perform a small-scale test to confirm solubility with your specific batch of compound and solvent.

Q4: How should I store stock solutions of this compound?

A4: Stock solutions prepared in organic solvents should be stored at -20°C or -80°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Aqueous solutions are not recommended for storage for more than one day.

Solubility Data

The following table summarizes the available solubility data for this compound in various solvents.

SolventConcentration (mg/mL)Molar Concentration (mM)Source
DMF3074.9[1]
DMSO16.6741.63
DMSO49.99
Ethanol1024.97
WaterInsolubleInsoluble
DMF:PBS (pH 7.2) (1:3)0.250.62[1]

Note: The molecular weight of this compound is 400.44 g/mol .

Experimental Protocols

Protocol for Preparing a Stock Solution in an Organic Solvent (e.g., DMSO)
  • Weigh the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Add Solvent: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound to achieve the target concentration.

  • Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If undissolved particles remain, sonication in a water bath for 5-10 minutes or gentle warming to 37°C can be applied.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C.

Protocol for Preparing a Working Solution in an Aqueous Buffer
  • Prepare Stock Solution: First, prepare a concentrated stock solution in an organic solvent such as DMF, following the protocol above.

  • Dilution: To prepare the final aqueous working solution, add the organic stock solution to the aqueous buffer (e.g., PBS) with vigorous mixing. Important: Add the stock solution to the buffer, not the other way around, to minimize the risk of precipitation.

  • Final Concentration: Ensure the final concentration of the organic solvent in the aqueous solution is low enough to be tolerated by the experimental system (e.g., <0.5% for most cell-based assays).

Troubleshooting Guide

This guide addresses common issues that may arise when preparing solutions of this compound.

Issue 1: The compound is not fully dissolving in the organic solvent.

  • Possible Cause: The concentration may be too high, or the solvent may contain water.

  • Solution:

    • Try reducing the concentration of the compound.

    • Use a fresh, sealed bottle of anhydrous solvent.

    • Apply gentle warming (up to 37°C) or sonication to aid dissolution.

Issue 2: The compound precipitates when the organic stock solution is diluted with an aqueous buffer.

  • Possible Cause: The compound has low solubility in the final aqueous solution. This is a common issue for hydrophobic compounds when the polarity of the solvent system is increased.

  • Solution:

    • Reduce the final concentration: The final concentration in the aqueous buffer may be too high.

    • Optimize the dilution process: Add the organic stock solution slowly to the aqueous buffer while vortexing to ensure rapid and even dispersion.

    • Use a co-solvent: For in vivo studies, formulations with co-solvents like PEG300 and Tween-80 can be used to improve solubility and stability.

Issue 3: The prepared solution appears cloudy or has visible particles.

  • Possible Cause: The compound has not fully dissolved or has precipitated out of solution.

  • Solution:

    • Repeat the dissolution steps, including vortexing, sonication, and gentle warming.

    • If the issue persists after dilution in an aqueous buffer, the concentration is likely too high for the final solvent composition. Prepare a more dilute solution.

Visualizing Experimental Workflows

Signaling Pathway of this compound

G This compound Signaling Pathway JNJ This compound mGluR2 mGluR2 Receptor JNJ->mGluR2 Positive Allosteric Modulator G_protein Gi/Go Protein mGluR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP Levels AC->cAMP

Caption: this compound acts as a positive allosteric modulator of the mGluR2 receptor.

Experimental Workflow for Solution Preparation

G Workflow for Preparing this compound Solutions start Start weigh Weigh this compound start->weigh add_solvent Add Anhydrous Organic Solvent (e.g., DMSO, DMF) weigh->add_solvent dissolve Vortex / Sonicate / Gentle Warming add_solvent->dissolve check_stock Clear Stock Solution? dissolve->check_stock stock_ready Stock Solution Ready check_stock->stock_ready Yes troubleshoot_stock Troubleshoot: Lower Concentration / Fresh Solvent check_stock->troubleshoot_stock No dilute Dilute Stock in Aqueous Buffer stock_ready->dilute troubleshoot_stock->add_solvent check_working Clear Working Solution? dilute->check_working working_ready Working Solution Ready check_working->working_ready Yes troubleshoot_working Troubleshoot: Lower Final Concentration / Optimize Dilution check_working->troubleshoot_working No end End working_ready->end troubleshoot_working->dilute

Caption: A stepwise workflow for preparing stock and working solutions of this compound.

Logical Relationship for Troubleshooting Solubility Issues

G Troubleshooting Logic for this compound Solubility start Problem: Compound Not Dissolving check_solvent Is the solvent anhydrous and high-purity? start->check_solvent use_fresh_solvent Action: Use fresh, anhydrous solvent check_solvent->use_fresh_solvent No check_concentration Is the concentration too high? check_solvent->check_concentration Yes use_fresh_solvent->start lower_concentration Action: Reduce concentration check_concentration->lower_concentration Yes apply_energy Have you tried sonication or gentle warming? check_concentration->apply_energy No lower_concentration->start sonicate_warm Action: Sonicate or warm to 37°C apply_energy->sonicate_warm No solution_clear Solution is Clear apply_energy->solution_clear Yes sonicate_warm->start precipitation_check Problem: Precipitation upon aqueous dilution final_conc_check Is the final aqueous concentration too high? precipitation_check->final_conc_check lower_final_conc Action: Lower the final concentration final_conc_check->lower_final_conc Yes dilution_method_check Was the stock added to the buffer with rapid mixing? final_conc_check->dilution_method_check No lower_final_conc->precipitation_check optimize_dilution Action: Add stock to buffer slowly with vigorous mixing dilution_method_check->optimize_dilution No dilution_method_check->solution_clear Yes optimize_dilution->precipitation_check

Caption: A decision tree for troubleshooting common solubility issues with this compound.

References

Technical Support Center: Optimizing JNJ-42153605 Concentration In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JNJ-42153605. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and to troubleshoot potential issues during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1] As a PAM, it does not activate the receptor on its own but enhances the receptor's response to the endogenous agonist, glutamate. The primary mechanism of action involves binding to an allosteric site on the mGluR2, which leads to a potentiation of the glutamate-induced signaling cascade. mGluR2 is a G protein-coupled receptor (GPCR) that couples to the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3][4][5]

Q2: What is the reported EC50 for this compound?

A2: The reported half-maximal effective concentration (EC50) for this compound is 17 nM in Chinese Hamster Ovary (CHO) cells expressing the human mGluR2 receptor.[1][6] This value represents the concentration of this compound that produces 50% of its maximal potentiation of the glutamate response in this specific assay.

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. To minimize the effects of repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single-use applications.

Storage Recommendations:

FormStorage TemperatureDuration
Powder-20°CUp to 3 years
Stock Solution (in DMSO)-80°CUp to 2 years
Stock Solution (in DMSO)-20°CUp to 1 year

Always protect the compound and its solutions from light.

Q4: What are the typical working concentrations for this compound in cell culture experiments?

A4: The optimal working concentration of this compound will vary depending on the cell type, the specific assay, and the concentration of the orthosteric agonist (glutamate) being used. Based on its EC50 of 17 nM, a good starting point for functional assays is to perform a dose-response curve ranging from 0.1 nM to 1 µM. For initial screening, a concentration of 100 nM (approximately 6-fold the EC50) is often a reasonable choice to elicit a robust response. It is crucial to determine the optimal concentration for your specific experimental conditions. This compound has been shown to be selective for mGluR2, with no agonist or antagonist activity at other mGlu receptor subtypes up to 30 µM.[1][7]

Q5: How can I be sure that the observed effects are specific to mGluR2 modulation?

A5: To confirm the specificity of the effects of this compound, several control experiments are recommended:

  • Use of a negative control cell line: Employ a cell line that does not express mGluR2 to demonstrate that the effects of this compound are receptor-dependent.

  • Use of an mGluR2 antagonist: Co-treatment with a selective mGluR2 antagonist should block the potentiating effects of this compound.

  • Absence of orthosteric agonist: As a PAM, this compound should have minimal to no effect in the absence of an mGluR2 agonist like glutamate.

Troubleshooting Guides

Issue 1: High variability or poor reproducibility in functional assay results.

  • Potential Cause: Inconsistent cell health or density.

    • Troubleshooting Step: Ensure that cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for all experiments. Perform cell counts and viability checks before each experiment.

  • Potential Cause: Instability of this compound in culture medium.

    • Troubleshooting Step: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid prolonged storage of diluted solutions.

  • Potential Cause: Inconsistent concentration of the orthosteric agonist.

    • Troubleshooting Step: The effect of a PAM is highly dependent on the concentration of the orthosteric agonist.[8] Use a precise and consistent concentration of glutamate (or another mGluR2 agonist), typically at its EC20, to reliably detect potentiation.

  • Potential Cause: Pipetting errors during serial dilutions.

    • Troubleshooting Step: Use calibrated pipettes and perform serial dilutions carefully to ensure accurate final concentrations of the compound.

Issue 2: No observable effect of this compound.

  • Potential Cause: Insufficient concentration of this compound.

    • Troubleshooting Step: Perform a dose-response experiment with a wider concentration range (e.g., up to 10 µM) to determine if a higher concentration is needed for your specific cell system.

  • Potential Cause: Low or absent expression of mGluR2 in the cell line.

    • Troubleshooting Step: Confirm the expression of functional mGluR2 in your cell line using techniques such as Western blot, qPCR, or by testing the response to a known mGluR2 agonist.

  • Potential Cause: Suboptimal concentration of the orthosteric agonist.

    • Troubleshooting Step: The potentiation effect of a PAM is most evident at a sub-maximal concentration of the orthosteric agonist (e.g., EC20). If the agonist concentration is too high (saturating), the potentiating effect of the PAM may be masked.

  • Potential Cause: Assay incubation time is not optimal.

    • Troubleshooting Step: Allosteric modulators can have different binding kinetics. Perform a time-course experiment to determine the optimal incubation time for this compound to reach its maximal effect.

Issue 3: Observed cytotoxicity at higher concentrations.

  • Potential Cause: Off-target effects or inherent cytotoxicity of the compound at high concentrations.

    • Troubleshooting Step: Perform a standard cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the cytotoxic concentration range of this compound in your cell line.[9][10] Use concentrations well below the cytotoxic threshold for your functional assays.

  • Potential Cause: High concentration of the solvent (DMSO).

    • Troubleshooting Step: Ensure that the final concentration of DMSO in the culture medium is consistent across all wells (including controls) and is kept at a non-toxic level, typically below 0.5%.[11]

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueCell LineAssayReference
EC50 17 nMCHO cells expressing human mGluR2[35S]GTPγS binding assay[1]
Selectivity No agonist or antagonist activity at other mGlu receptor subtypes up to 30 µMVariousFunctional Assays[1][7]

Table 2: Recommended Concentration Ranges for In Vitro Assays

Assay TypeRecommended Starting Concentration RangeNotes
Functional Assays (e.g., cAMP measurement) 0.1 nM - 1 µMA full dose-response curve is recommended to determine the optimal concentration.
Initial Screening 100 nMA single concentration approximately 6-fold the EC50 can be used for high-throughput screening.
Cell Viability/Cytotoxicity Assays 10 nM - 100 µMIt is important to determine the concentration at which the compound may exhibit cytotoxic effects.

Experimental Protocols

Protocol 1: In Vitro cAMP Functional Assay for mGluR2 Potentiation

This protocol describes a general method for determining the potentiation of an mGluR2 agonist's effect by this compound by measuring intracellular cAMP levels.

Materials:

  • Cells expressing mGluR2 (e.g., CHO-mGluR2)

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • mGluR2 agonist (e.g., Glutamate)

  • Forskolin (to stimulate adenylyl cyclase)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Plate reader compatible with the chosen cAMP assay kit

Procedure:

  • Cell Plating: Seed the mGluR2-expressing cells in the assay plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (DMSO) at the same final concentration.

  • Agonist and Forskolin Preparation: Prepare a solution of the mGluR2 agonist at a concentration that gives a sub-maximal response (e.g., EC20). Prepare a solution of forskolin at a concentration that robustly stimulates cAMP production.

  • Treatment:

    • Add the this compound dilutions or vehicle to the respective wells.

    • Incubate for a pre-determined optimal time (e.g., 15-30 minutes) at 37°C.

    • Add the mGluR2 agonist and forskolin solution to all wells.

    • Incubate for a further 15-30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the concentration of this compound to generate a dose-response curve and determine the EC50 of potentiation.

Protocol 2: Cell Viability Assay

This protocol provides a general method for assessing the cytotoxicity of this compound.

Materials:

  • Cell line of interest

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Clear or white, opaque 96-well plates (depending on the assay)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (DMSO at the highest concentration used) and a positive control for cytotoxicity (e.g., staurosporine).

  • Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or controls to the cells.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the results to the vehicle-treated cells (100% viability) and plot cell viability against the concentration of this compound to determine the IC50 for cytotoxicity.

Mandatory Visualization

mGluR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate (Agonist) mGluR2 mGluR2 Glutamate->mGluR2 Binds to orthosteric site JNJ_42153605 This compound (PAM) JNJ_42153605->mGluR2 Binds to allosteric site Gi_o Gi/o Protein mGluR2->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., Ion Channel Modulation) PKA->Downstream experimental_workflow start Start prepare_cells Prepare mGluR2-expressing cells in multi-well plate start->prepare_cells prepare_compounds Prepare serial dilutions of This compound and agonist start->prepare_compounds add_pam Add this compound dilutions and incubate prepare_cells->add_pam prepare_compounds->add_pam add_agonist Add mGluR2 agonist and incubate add_pam->add_agonist measure_response Measure downstream signal (e.g., cAMP levels) add_agonist->measure_response analyze_data Analyze data and generate dose-response curve measure_response->analyze_data end End analyze_data->end

References

potential off-target effects of JNJ-42153605

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-42153605.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate 2 (mGlu2) receptor.[1][2][3] It does not activate the mGlu2 receptor on its own but enhances the receptor's response to the endogenous agonist, glutamate.[3]

Q2: What is the known selectivity profile of this compound?

A2: this compound is highly selective for the mGlu2 receptor. Studies have shown that it does not have agonist or antagonist activity at other mGlu receptor subtypes at concentrations up to 30 μM.[1][4] Furthermore, it has been reported to have no or negligible affinity or activity at a wide range of other targets in a CEREP panel, indicating a high degree of selectivity.[4]

Q3: Are there any known off-target effects of this compound?

A3: Based on available preclinical data, this compound is a highly selective compound with a low potential for off-target effects. Its development included optimization for a good in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) profile, including an improved hERG profile to minimize the risk of cardiac-related off-target effects.[5][6] While comprehensive safety pharmacology and toxicology data are not fully available in the public domain, its high selectivity for the mGlu2 receptor suggests a minimal off-target interaction profile.

Q4: What are the expected on-target in vivo effects of this compound in preclinical models?

A4: In rodent models, this compound has demonstrated central nervous system effects consistent with the modulation of the mGlu2 receptor. These include the inhibition of REM sleep and the reversal of phencyclidine (PCP)-induced hyperlocomotion, which is a model used to assess antipsychotic-like activity.[1][5][6][7]

Q5: I am observing unexpected results in my cell-based assay. What should I check?

A5: If you are encountering unexpected results, consider the following troubleshooting steps:

  • Cell Line Integrity: Confirm the expression and functionality of the mGlu2 receptor in your cell line.

  • Compound Integrity and Concentration: Verify the purity and concentration of your this compound stock solution. Ensure proper storage conditions have been maintained.

  • Assay Conditions: Ensure the concentration of glutamate used in the assay is appropriate to detect PAM activity (typically an EC20 concentration).

  • Controls: Include appropriate positive and negative controls in your experiment. A known mGlu2 agonist and a vehicle control are essential.

Troubleshooting Guides

Issue 1: Lack of Efficacy in Animal Models

Symptom: this compound does not produce the expected behavioral effects (e.g., reversal of PCP-induced hyperlocomotion) in our animal model.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Dosing The effective dose can vary between species and even strains. Perform a dose-response study to determine the optimal dose for your specific model. The reported ED50 for reversing PCP-induced hyperlocomotion in mice is 5.4 mg/kg s.c.[5][6][7]
Pharmacokinetics Consider the route of administration and the timing of the behavioral test relative to compound administration. This compound is orally bioavailable, but peak plasma concentrations and brain penetration kinetics should be considered.
Vehicle Formulation Ensure this compound is properly dissolved. A common vehicle for preclinical studies is 10% or 20% hydroxypropyl-β-cyclodextrin with one equivalent of hydrochloric acid.[3]
Animal Strain Differences Behavioral responses to pharmacological agents can differ between rodent strains. Ensure the strain you are using is appropriate for the intended behavioral paradigm.
Issue 2: Variability in Experimental Results

Symptom: High variability is observed between animals or experimental groups treated with this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Drug Administration Ensure accurate and consistent dosing for all animals. For oral gavage, verify proper technique to ensure the full dose is delivered.
Environmental Factors Minimize stress and environmental variability for the animals. Factors such as noise, light, and handling can influence behavioral outcomes.
Habituation Ensure all animals are adequately habituated to the testing apparatus and procedures before the experiment begins to reduce novelty-induced stress and variability.

Quantitative Data Summary

Parameter Value Assay System Reference
EC50 for mGlu2 PAM activity 17 nMCHO cells expressing human mGlu2 receptor[7][8]
ED50 for reversal of PCP-induced hyperlocomotion 5.4 mg/kg s.c.Mice[5][6][7]
Effective dose for inhibition of REM sleep 3 mg/kg p.o.Rats[4][5][6]
Rotarod performance (20 mg/kg p.o.) Small, transient effectRats[3]

Experimental Protocols

Assessment of mGluR2 PAM Selectivity (In Vitro)

This protocol describes a general method for assessing the selectivity of an mGluR2 PAM against other mGluR subtypes using a calcium flux assay.

1. Cell Culture:

  • Culture separate populations of HEK293 or CHO cells stably expressing individual human mGluR subtypes (mGluR1-8).
  • Maintain cells in appropriate growth medium supplemented with antibiotics for selection.

2. Assay Preparation:

  • Plate the cells in 96-well or 384-well black-walled, clear-bottom plates and grow to confluence.
  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

3. Compound Preparation:

  • Prepare a dilution series of this compound in assay buffer.
  • Prepare a stock solution of glutamate in assay buffer.

4. FLIPR (Fluorometric Imaging Plate Reader) Assay:

  • Place the cell plate in the FLIPR instrument.
  • Add the this compound dilutions to the wells and incubate for a short period.
  • Add a sub-maximal (EC20) concentration of glutamate to all wells to stimulate the receptors.
  • Measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.

5. Data Analysis:

  • Determine the EC50 value of this compound for potentiating the glutamate response at each mGluR subtype.
  • High selectivity is demonstrated by a significantly lower EC50 for mGluR2 compared to other mGluR subtypes.

PCP-Induced Hyperlocomotion in Mice

This protocol outlines a general procedure to assess the effect of this compound on phencyclidine (PCP)-induced hyperlocomotion.[9][10][11][12]

1. Animals:

  • Use male C57BL/6 mice, group-housed under standard laboratory conditions with ad libitum access to food and water.
  • Allow at least one week of acclimatization before the experiment.

2. Habituation:

  • Habituate the mice to the locomotor activity chambers (e.g., open-field arenas equipped with photobeam detectors) for at least 60 minutes on the day before the experiment.

3. Drug Administration:

  • On the test day, administer this compound (e.g., via subcutaneous or oral route) at the desired doses.
  • Administer the vehicle to the control group.
  • After a predetermined pretreatment time (e.g., 30-60 minutes), administer PCP (e.g., 3-10 mg/kg, s.c.) to induce hyperlocomotion.

4. Data Collection:

  • Immediately after PCP administration, place the mice in the locomotor activity chambers.
  • Record locomotor activity (e.g., distance traveled, beam breaks) for a set period (e.g., 60-120 minutes).

5. Data Analysis:

  • Compare the locomotor activity of the this compound-treated groups to the PCP-only control group.
  • A significant reduction in locomotor activity indicates a reversal of the PCP-induced effect.

Rotarod Test in Rats

This protocol describes a general method to assess motor coordination and potential motor impairments.[1][13][14][15]

1. Apparatus:

  • Use a rotarod apparatus with a rotating rod of appropriate diameter for rats. The speed of rotation should be adjustable.

2. Training:

  • Habituate the rats to the testing room for at least 60 minutes before the first training session.
  • Train the rats on the rotarod for 2-3 consecutive days prior to the test day.
  • Training sessions can consist of placing the rats on the rod at a constant low speed (e.g., 4 rpm) for a few minutes, or a series of trials with accelerating speed.

3. Test Procedure:

  • On the test day, administer this compound or vehicle.
  • At a specified time after administration, place the rat on the rotarod.
  • The rod can be set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).
  • Record the latency to fall from the rod for each rat.
  • Conduct multiple trials with an appropriate inter-trial interval.

4. Data Analysis:

  • Compare the mean latency to fall between the treatment and control groups. A significant decrease in latency suggests a potential impairment in motor coordination.

Visualizations

mGlu2_Signaling_Pathway cluster_presynaptic Presynaptic Terminal Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds to orthosteric site JNJ_42153605 This compound JNJ_42153605->mGluR2 Binds to allosteric site Gi_Go Gi/Go Protein mGluR2->Gi_Go Activates AC Adenylyl Cyclase (AC) Gi_Go->AC Inhibits VGCC Voltage-Gated Ca2+ Channel (VGCC) Gi_Go->VGCC Inhibits cAMP cAMP AC->cAMP Produces Glutamate_Release Reduced Glutamate Release cAMP->Glutamate_Release Modulates Ca_influx Ca2+ Influx VGCC->Ca_influx Ca_influx->Glutamate_Release Triggers

Caption: Simplified signaling pathway of the mGlu2 receptor modulated by this compound.

Experimental_Workflow_Off_Target_Screening cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Compound This compound Primary_Assay Primary Assay (mGluR2 PAM Activity) Compound->Primary_Assay Selectivity_Panel Selectivity Panel (e.g., other mGluRs) Primary_Assay->Selectivity_Panel Broad_Panel Broad Off-Target Panel (e.g., CEREP) Selectivity_Panel->Broad_Panel hERG_Assay hERG Assay Broad_Panel->hERG_Assay Data_Analysis_IV Data Analysis: Determine EC50/IC50, Selectivity Window hERG_Assay->Data_Analysis_IV In_Vivo_Efficacy In Vivo Efficacy Models (e.g., PCP-induced hyperlocomotion) Data_Analysis_IV->In_Vivo_Efficacy Safety_Pharmacology Safety Pharmacology (Cardiovascular, Respiratory, CNS) In_Vivo_Efficacy->Safety_Pharmacology Toxicology Toxicology Studies (Dose-ranging, repeat-dose) Safety_Pharmacology->Toxicology Data_Analysis_IVV Data Analysis: Therapeutic Index, Adverse Effect Profile Toxicology->Data_Analysis_IVV

Caption: General experimental workflow for assessing on-target and potential off-target effects.

References

JNJ-42153605 Technical Support Center: Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of JNJ-42153605. The following question-and-answer format addresses common issues and provides recommendations for proper handling and storage to ensure the integrity of the compound for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: Solid this compound should be stored at -20°C for long-term stability.[1][2] Some suppliers also indicate that storage at 4°C is acceptable for up to two years.[3] For optimal longevity, storage at -20°C is recommended, which can ensure stability for at least three to four years.[1][2][3]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: The storage conditions for this compound in solvent depend on the solvent and the desired storage duration. For stock solutions prepared in solvents like DMSO or DMF, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C for up to two years or at -20°C for up to one year.[3][4]

Q3: Can I store aqueous solutions of this compound?

A3: It is not recommended to store aqueous solutions of this compound for more than one day.[2] this compound is sparingly soluble in aqueous buffers, and prolonged storage in an aqueous environment may lead to degradation or precipitation.[2]

Q4: What solvents are suitable for dissolving this compound?

A4: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][2][3] One supplier notes a solubility of up to 16.67 mg/mL in DMSO and 30 mg/mL in DMF.[1][3] It is sparingly soluble in aqueous buffers.[2] For in vivo preparations, a suspended solution can be made using a combination of DMSO, PEG300, Tween-80, and saline.[3]

Q5: Are there any special handling precautions I should be aware of?

A5: Yes, this compound should be handled with care. It is supplied as a crystalline solid.[1][2] It is important to note that the use of hygroscopic DMSO can significantly impact the solubility of the product, so using newly opened DMSO is recommended.[3] When preparing stock solutions, it is good practice to purge the solvent with an inert gas.[2] This material should be considered hazardous until further information is available, and appropriate personal protective equipment should be used.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty Dissolving the Compound Compound may have precipitated out of solution. Incomplete dissolution. Use of old or wet solvent.Gently warm the solution and vortex or sonicate to aid dissolution.[3] Ensure you are using a fresh, anhydrous grade of the recommended solvent (e.g., DMSO, DMF).[3]
Inconsistent Experimental Results Compound degradation due to improper storage. Repeated freeze-thaw cycles of stock solutions.Ensure the compound has been stored at the recommended temperature and protected from light. Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[4]
Precipitation in Aqueous Buffer Low solubility of this compound in aqueous solutions.To maximize solubility in aqueous buffers, first dissolve the compound in DMF and then dilute it with the aqueous buffer of choice.[2] Prepare fresh aqueous solutions daily and do not store them for more than 24 hours.[2]

Stability and Storage Conditions Summary

Form Storage Temperature Duration Reference
Solid Powder-20°C≥ 4 years[1][2]
Solid Powder-20°C3 years[3]
Solid Powder4°C2 years[3]
In Solvent-80°C2 years[3]
In Solvent-20°C1 year[3][4]
Aqueous SolutionNot Recommended< 24 hours[2]

Experimental Protocols

Protocol for Preparing a Stock Solution

A standard protocol for preparing a stock solution of this compound involves dissolving the crystalline solid in an appropriate organic solvent.[2]

  • Materials: this compound solid, anhydrous DMSO or DMF, inert gas (e.g., argon or nitrogen), sterile microcentrifuge tubes.

  • Procedure: a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. b. Weigh the desired amount of the compound. c. Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., for a 10 mM stock solution in DMSO, add the appropriate volume of DMSO to the calculated mass of this compound). d. Purge the headspace of the vial with an inert gas before sealing to minimize oxidation.[2] e. Vortex or sonicate the solution until the solid is completely dissolved. f. Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Visual Guides

Storage_Workflow This compound Handling and Storage Workflow cluster_receipt Receiving and Initial Storage cluster_prep Solution Preparation cluster_storage Stock Solution Storage cluster_aqueous Aqueous Solution Handling Receive Receive Solid this compound StoreSolid Store at -20°C (Long-term) Receive->StoreSolid PrepStock Prepare Stock Solution (e.g., in DMSO or DMF) StoreSolid->PrepStock Aliquot Aliquot into Single-Use Vials PrepStock->Aliquot StoreFrozen Store at -80°C (up to 2 years) or -20°C (up to 1 year) Aliquot->StoreFrozen Use Use in Experiment StoreFrozen->Use PrepAq Prepare Fresh Aqueous Solution (for immediate use) StoreFrozen->PrepAq UseAq Use within 24 hours PrepAq->UseAq Discard Discard unused portion UseAq->Discard Stability_Factors Factors Influencing this compound Stability cluster_conditions Storage Conditions cluster_handling Handling Procedures JNJ This compound Stability Temperature Temperature (-20°C or -80°C is optimal) JNJ->Temperature dependent on Solvent Solvent (Anhydrous organic solvent is preferred) JNJ->Solvent dependent on FreezeThaw Freeze-Thaw Cycles (Minimize by aliquoting) JNJ->FreezeThaw affected by Aqueous Aqueous Environment (Avoid prolonged exposure) JNJ->Aqueous affected by

References

troubleshooting inconsistent results with JNJ-42153605

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies researchers may encounter during experiments with JNJ-42153605.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2] It does not activate the receptor on its own but enhances the receptor's response to the endogenous ligand, glutamate. This modulation helps to normalize glutamate signaling, which is often dysregulated in psychiatric disorders like schizophrenia.[2] this compound has a reported EC50 of 17 nM in Chinese Hamster Ovary (CHO) cells that express the human mGluR2.[1]

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are critical for maintaining the compound's stability and ensuring reproducible results.

  • Long-term Storage: For long-term stability, this compound should be stored at -20°C for up to one year or -80°C for up to two years.[3] One vendor suggests a stability of at least four years at -20°C.[1]

  • Stock Solutions: Stock solutions can be stored at 0-4°C for up to one month.[4]

  • Shipping: The compound is typically shipped on wet ice.[1]

Q3: How should I prepare this compound for in vitro and in vivo experiments?

The solubility and formulation of this compound can be a source of variability.

  • In Vitro Solubility:

    • DMF: 30 mg/mL[1]

    • DMF:PBS (pH 7.2) (1:3): 0.25 mg/mL[1]

    • DMSO: 4 mg/mL (9.98 mM)[4]

  • In Vivo Formulation: For animal studies, this compound has been dissolved in 10% or 20% hydroxypropyl-β-cyclodextrin containing one equivalent of hydrochloric acid.[5]

  • Preparation Tips: It is recommended to prepare working solutions for in vivo experiments freshly on the same day of use.[3] If precipitation occurs during preparation, gentle heating and/or sonication can help with dissolution.[3]

Q4: I am observing high variability in my results. What are the potential causes?

Inconsistent results can arise from several factors. Below is a troubleshooting guide to help identify the source of the issue.

Troubleshooting Guide: Inconsistent Results

This guide provides a structured approach to troubleshooting common issues that may lead to variability in your experiments with this compound.

Problem: Lower than expected potency or efficacy.
Potential Cause Recommended Action
Compound Degradation Verify storage conditions and age of the compound. Prepare fresh stock solutions.
Incorrect Concentration Re-calculate dilutions and ensure accurate pipetting. Consider using a fresh aliquot of the stock solution.
Cell Health Monitor cell viability and passage number. Ensure cells are healthy and not over-confluenced.
Assay Conditions Optimize assay parameters such as incubation time, temperature, and glutamate concentration. As a PAM, this compound's effect is dependent on the presence of an agonist.
Problem: High background signal or off-target effects.
Potential Cause Recommended Action
Compound Precipitation Visually inspect solutions for any precipitates. If observed, refer to the preparation tips in Q3 . Consider filtering the solution.
High Compound Concentration Perform a dose-response curve to ensure you are working within the optimal concentration range. High concentrations may lead to non-specific effects.
Off-Target Activity While this compound is reported to be highly selective for mGluR2, consider including control experiments with cell lines not expressing the receptor to rule out off-target effects.[4]

A logical workflow for troubleshooting inconsistent results is outlined in the diagram below.

G cluster_0 Troubleshooting Workflow A Inconsistent Results Observed B Check Compound Integrity (Storage, Age, Solubility) A->B C Review Experimental Protocol (Concentrations, Cell Health, Assay Conditions) A->C D Compound Issue Suspected B->D E Protocol Issue Suspected C->E D->E No F Prepare Fresh Stock & Re-test D->F Yes G Optimize Protocol Parameters (e.g., Dose-Response, Incubation Time) E->G Yes J Contact Technical Support E->J No H Results Consistent? F->H G->H I Problem Solved H->I Yes H->J No

A flowchart for troubleshooting inconsistent experimental results.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are summaries of key in vivo experiments cited in the literature.

Phencyclidine (PCP)-Induced Hyperlocomotion in Mice

This model is used to assess the antipsychotic potential of compounds.

  • Animals: Male mice are commonly used.

  • Acclimatization: Allow animals to acclimatize to the experimental room for at least 30 minutes before testing.[5]

  • Drug Administration:

    • Administer this compound (e.g., 5.4 mg/kg, s.c.) or vehicle.[6][7]

    • After a set pre-treatment time, administer PCP (e.g., 5 mg/kg, s.c.).[4]

  • Locomotor Activity Measurement: Immediately after PCP administration, place the mice in an open-field arena and record locomotor activity for a specified duration (e.g., 60 minutes).

  • Data Analysis: Compare the locomotor activity of the this compound-treated group to the vehicle-treated group. A significant reduction in PCP-induced hyperlocomotion indicates potential antipsychotic-like activity.[5][6][7]

Conditioned Avoidance Response in Rats

This test evaluates the effects of a compound on learning and memory, which can be relevant for assessing antipsychotic potential.

  • Apparatus: A shuttle box with two compartments, one of which has an electrified grid floor.

  • Training:

    • Place the rat on the non-electrified grid.

    • After a 10-second warning stimulus (e.g., a light or tone), electrify the grid for a maximum of 30 seconds.

    • The rat learns to avoid the shock by moving to the other compartment during the warning stimulus.

    • Rats that consistently show the avoidance response are selected for the experiment.[5]

  • Testing:

    • Administer this compound or vehicle subcutaneously immediately after the last training session.[5]

    • Test for avoidance behavior at various time points after drug administration (e.g., 60, 90, and 120 minutes).[5]

  • Data Analysis: A decrease in the number of successful avoidance responses may indicate an effect of the compound on this behavior.

Signaling Pathway

This compound acts as a positive allosteric modulator of the mGluR2 receptor. The following diagram illustrates its mechanism of action within the glutamatergic synapse.

G cluster_0 Glutamatergic Synapse cluster_1 Presynaptic Terminal cluster_2 Postsynaptic Terminal Glutamate Glutamate Postsynaptic_Receptors Postsynaptic Glutamate Receptors Glutamate->Postsynaptic_Receptors Activates mGluR2 mGluR2 Glutamate->mGluR2 Binds Vesicle Synaptic Vesicle Vesicle->Glutamate Release Signal_Transduction Signal Transduction Cascade Postsynaptic_Receptors->Signal_Transduction mGluR2->Vesicle Inhibits Glutamate Release JNJ This compound JNJ->mGluR2 Binds to Allosteric Site

Mechanism of action of this compound at the mGluR2 receptor.

Quantitative Data Summary

Parameter Value Species/System Reference
EC50 17 nMCHO cells (human mGluR2)[1]
In Vivo Efficacy (REM Sleep) 3 mg/kgRat[1][6]
In Vivo Efficacy (PCP-induced hyperlocomotion) ED50 = 5.4 mg/kgMouse[1][6][7]
Pharmacokinetics (t1/2) 2.7 hRat[3]
Pharmacokinetics (t1/2) 0.8-1.1 hDog[3]

References

Technical Support Center: JNJ-42153605 Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize variability in animal studies involving JNJ-42153605.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2] It does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This modulation helps to normalize glutamate levels in the brain, which is implicated in various psychiatric disorders.[2]

Q2: What are the common animal models used to assess the efficacy of this compound?

A2: The most common animal models are the phencyclidine (PCP)-induced hyperlocomotion model in mice, which is indicative of antipsychotic activity, and the sleep-wake electroencephalogram (EEG) paradigm in rats to assess central in vivo efficacy.[3][4]

Q3: What are the main sources of variability in animal studies with this compound?

A3: Variability can stem from biological factors (genetics, age, sex, health status), environmental conditions (housing, light cycles, noise), and experimental procedures (animal handling, dosing inconsistencies, subjective scoring).[5][6][7] For behavioral studies, factors like the estrous cycle in female animals and even the sex of the experimenter can introduce variability.[5]

Q4: How should this compound be formulated for administration in animal studies?

A4: this compound has been formulated in 10% or 20% hydroxypropyl-β-cyclodextrin containing one equivalent of hydrochloric acid.[8] It's crucial to ensure the vehicle solution is consistent across all treatment groups, including controls.

Troubleshooting Guides

Issue 1: High Variability in Phencyclidine (PCP)-Induced Hyperlocomotion Data
Potential Cause Troubleshooting Steps
Inconsistent PCP Response Ensure consistent dosing and administration of PCP. Use animals of the same age, sex, and strain. Allow for a proper acclimatization period before testing.
Habituation to Test Environment Habituate animals to the open-field arenas for a set period before the test day to reduce novelty-induced activity.
Subjective Scoring Utilize automated locomotor activity monitoring systems to ensure objective and consistent data collection.
Stress-Induced Variability Handle animals consistently and gently. Minimize environmental stressors such as loud noises and bright lights in the testing room. Consider the potential impact of the experimenter's scent (e.g., perfumes, soaps).[5]
Pharmacokinetic Variability Ensure precise timing of this compound and PCP administration. Consider potential differences in metabolism between animals.
Issue 2: Inconsistent Results in Sleep-Wake EEG Studies
Potential Cause Troubleshooting Steps
Poor EEG Signal Quality Ensure proper surgical implantation of EEG and EMG electrodes. Check for secure connections before each recording session.
Inadequate Acclimatization Allow sufficient time for animals to recover from surgery and acclimate to the recording chambers and tether system.
Environmental Disturbances Conduct recordings in a quiet, isolated room with controlled light-dark cycles and temperature.
Variability in Sleep Patterns Record baseline sleep patterns for each animal before drug administration to serve as an internal control.
Data Analysis Inconsistencies Use standardized and automated sleep scoring software to minimize subjective bias in classifying sleep stages.

Quantitative Data Summary

Table 1: In Vitro and In Vivo Potency of this compound

Parameter Value Assay/Model Species/Cell Line
EC50 17 nMmGluR2 PAM activityCHO cells expressing human receptor
ED50 5.4 mg/kg (s.c.)Reversal of PCP-induced hyperlocomotionMice
Effective Dose 3 mg/kg (p.o.)Inhibition of REM sleepRats

Experimental Protocols

Protocol 1: Phencyclidine (PCP)-Induced Hyperlocomotion in Mice

Objective: To assess the ability of this compound to reverse PCP-induced hyperlocomotion, a preclinical model of psychosis.

Materials:

  • Male NMRI mice (or other appropriate strain)

  • This compound

  • Phencyclidine (PCP)

  • Vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin in sterile water with 1 equivalent HCl)

  • Open-field activity chambers equipped with automated tracking software

  • Standard laboratory animal supplies

Procedure:

  • Acclimatization: House mice in the facility for at least one week before the experiment. Handle mice daily for 2-3 days prior to testing to reduce stress.

  • Habituation: On the day of the experiment, place mice individually into the open-field chambers and allow them to habituate for 30 minutes.

  • Dosing:

    • Administer this compound (e.g., 1, 3, 10 mg/kg, s.c.) or vehicle to different groups of mice.

    • 30 minutes after this compound administration, administer PCP (e.g., 5 mg/kg, s.c.) or saline to the respective groups.

  • Data Collection: Immediately after PCP administration, place the mice back into the open-field chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for 30-60 minutes.

  • Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound treatment to the vehicle and PCP-only control groups.

Protocol 2: Sleep-Wake EEG in Rats

Objective: To evaluate the central effects of this compound on sleep architecture.

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • Vehicle

  • EEG/EMG recording system (including electrodes, headmount, tether, commutator, amplifiers, and data acquisition software)

  • Surgical instruments for electrode implantation

  • Standard laboratory animal supplies

Procedure:

  • Surgical Implantation:

    • Anesthetize rats and surgically implant EEG electrodes over the cortex and EMG electrodes in the nuchal muscles for recording sleep-wake states.

    • Allow at least one week for post-operative recovery.

  • Acclimatization and Habituation:

    • Acclimate the rats to the recording chambers and tether system for several days before the experiment.

    • Record baseline EEG/EMG data for at least 24 hours to establish normal sleep-wake patterns for each animal.

  • Dosing:

    • Administer this compound (e.g., 3 mg/kg, p.o.) or vehicle at the beginning of the light cycle (the primary sleep period for rodents).

  • Data Collection: Record EEG and EMG data continuously for at least 24 hours post-dosing.

  • Data Analysis:

    • Score the EEG/EMG recordings into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep using automated scoring software with manual verification.

    • Analyze parameters such as the latency to and duration of each sleep stage, and the number of stage transitions. Compare the effects of this compound to the vehicle control using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations

mGluR2_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft Glutamate_Release Glutamate Release Glutamate Glutamate Glutamate_Release->Glutamate mGluR2 mGluR2 Gi_Go Gi/o mGluR2->Gi_Go activates AC Adenylyl Cyclase Gi_Go->AC inhibits VGCC Voltage-Gated Ca2+ Channels Gi_Go->VGCC inhibits cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca2+ Influx VGCC->Ca_Influx Ca_Influx->Glutamate_Release reduces Glutamate->mGluR2 binds JNJ42153605 This compound (PAM) JNJ42153605->mGluR2 potentiates

Caption: mGluR2 Signaling Pathway.

PCP_Hyperlocomotion_Workflow Start Acclimatization Animal Acclimatization (≥ 1 week) Start->Acclimatization Habituation Habituation to Open-Field (30 min) Acclimatization->Habituation Dosing Administer this compound/Vehicle Habituation->Dosing PCP_Admin Administer PCP/Saline (30 min post-JNJ) Dosing->PCP_Admin Data_Collection Record Locomotor Activity (30-60 min) PCP_Admin->Data_Collection Data_Analysis Analyze Data Data_Collection->Data_Analysis End Data_Analysis->End Sleep_EEG_Workflow Start Surgery EEG/EMG Electrode Implantation Start->Surgery Recovery Post-Operative Recovery (≥ 1 week) Surgery->Recovery Habituation Habituation to Recording Setup Recovery->Habituation Baseline Baseline EEG/EMG Recording (24 hours) Habituation->Baseline Dosing Administer this compound/Vehicle Baseline->Dosing Data_Collection Record EEG/EMG (≥ 24 hours) Dosing->Data_Collection Data_Analysis Score and Analyze Sleep Data Data_Collection->Data_Analysis End Data_Analysis->End

References

addressing poor solubility of JNJ-42153605

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-42153605, focusing on challenges related to its poor solubility.

Troubleshooting Guide: Addressing Poor Solubility of this compound

Researchers may encounter difficulties in dissolving this compound for in vitro and in vivo experiments. This guide offers a systematic approach to overcoming these solubility challenges.

Issue: Compound precipitation in aqueous buffer.

  • Question: My this compound, initially dissolved in an organic solvent, precipitates when diluted into my aqueous experimental buffer. What should I do?

  • Answer: This is a common issue for hydrophobic compounds. Here are several strategies to address this:

    • Optimize Co-solvent Concentration: Minimize the concentration of the initial organic stock solution (e.g., DMSO, DMF) to reduce the percentage of organic solvent in the final aqueous solution. A final DMSO concentration of <0.5% is generally recommended for most cell-based assays.

    • Utilize Solubilizing Excipients: Incorporate pharmaceutically acceptable solubilizing agents into your final formulation. These can include:

      • Cyclodextrins: Beta-cyclodextrins like SBE-β-CD can encapsulate the hydrophobic drug molecule, increasing its aqueous solubility.[1]

      • Surfactants: Non-ionic surfactants such as Tween-80 or Cremophor EL can form micelles that entrap the compound, aiding its dispersion in aqueous media.

      • Polymers: Polymers like PEG300 can also improve solubility.[1]

    • Sonication: Gentle sonication can help to disperse small aggregates that may have formed upon dilution.

Issue: Difficulty preparing a stock solution.

  • Question: I am having trouble dissolving this compound in common organic solvents. What are the recommended solvents and concentrations?

  • Answer: Based on available data, the following solvents have been successfully used to prepare this compound solutions:

    SolventConcentrationReference
    DMF30 mg/mL[2]
    DMSO16.67 mg/mL (may require ultrasound)[1]
    DMSO4 mg/mL[3][4]
    Ethanol10 mg/mL[4]

    Note: It is crucial to use anhydrous, high-purity solvents. Hygroscopic DMSO can significantly impact solubility.[1] If you are still facing issues, gentle warming and vortexing may facilitate dissolution.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: The aqueous solubility of this compound is low. A reported solubility in a 1:3 mixture of DMF:PBS (pH 7.2) is 0.25 mg/mL.[2] Direct solubility in purely aqueous buffers is expected to be significantly lower.

Q2: Are there established protocols for formulating this compound for in vivo studies?

A2: Yes, several formulations have been reported for in vivo use in animal models:

  • Suspension for Oral (p.o.) or Intraperitoneal (i.p.) Injection:

    • Prepare a 16.7 mg/mL stock solution in DMSO.

    • Add the DMSO stock (1 part) to PEG300 (4 parts) and mix.

    • Add Tween-80 (0.5 parts) and mix.

    • Add Saline to bring the total volume to 10 parts. This results in a 1.67 mg/mL suspended solution.[1]

  • Solution with Cyclodextrin:

    • Prepare a 16.7 mg/mL stock solution in DMSO.

    • Add the DMSO stock (1 part) to a solution of 20% SBE-β-CD in Saline (9 parts) and mix. This yields a clear solution of ≥1.67 mg/mL.[1]

  • Formulation in Hydroxypropyl-β-cyclodextrin (HP-β-CD): For some in vivo studies, this compound has been formulated in 10% or 20% hydroxypropyl-β-cyclodextrin containing one equivalent of hydrochloric acid.[5]

Q3: What is the mechanism of action for this compound?

A3: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2][6] It does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This mechanism is being investigated for its potential in treating psychiatric disorders like schizophrenia.[6]

Q4: How should I store this compound?

A4:

  • Powder: Store at -20°C for up to 3 years.[1][7]

  • In Solvent: Store stock solutions at -80°C for up to 2 years or at -20°C for up to 1 year.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4]

Experimental Protocols & Visualizations

Protocol: Preparation of an In Vivo Formulation (Suspension)

This protocol details the steps to prepare a 1.67 mg/mL suspension of this compound suitable for oral or intraperitoneal administration in animal models.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl)

Procedure:

  • Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to achieve a concentration of 16.7 mg/mL. Use of an ultrasonic bath may be necessary to facilitate dissolution.

  • Add Co-solvent: In a separate tube, add 400 µL of PEG300 for every 100 µL of the DMSO stock solution you plan to use.

  • Mix: Add the 100 µL of the this compound DMSO stock to the PEG300 and mix thoroughly by vortexing.

  • Add Surfactant: Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Final Dilution: Add 450 µL of saline to bring the final volume to 1 mL. The final concentration of this compound will be 1.67 mg/mL. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

G cluster_0 Step 1: Prepare Stock cluster_1 Step 2: Formulation A This compound Powder C 16.7 mg/mL Stock Solution A->C B DMSO B->C G Final Suspension (1.67 mg/mL) C->G Add and Mix Sequentially D PEG300 D->G E Tween-80 E->G F Saline F->G

Workflow for preparing an in vivo suspension of this compound.
Signaling Pathway of this compound

This compound acts as a positive allosteric modulator (PAM) at the mGluR2 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR). Its primary role is to enhance the signaling cascade initiated by the binding of the endogenous ligand, glutamate.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Glutamate Glutamate mGluR2 mGluR2 Receptor Glutamate->mGluR2 Binds JNJ This compound (PAM) JNJ->mGluR2 Enhances Binding G_protein Gi/o Protein mGluR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP to cAMP

This compound enhances glutamate's inhibition of adenylyl cyclase.

References

interpreting unexpected data from JNJ-42153605 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JNJ-42153605, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). Unexpected data can arise from various factors, and this guide aims to address common issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2] It does not activate the receptor on its own but potentiates the receptor's response to the endogenous agonist, glutamate.[2] This mechanism helps to normalize glutamate levels, which is relevant for studying psychiatric and neurological disorders.[2]

Q2: What are the known off-target effects of this compound?

A2: In vitro studies have shown that this compound is highly selective for the mGluR2 receptor. It has been reported to have no significant agonist or antagonist activity at other mGlu receptor subtypes at concentrations up to 30 µM and shows negligible affinity or activity in a comprehensive panel of other receptors and channels.

Q3: Have there been any reports of hERG channel activity with this compound?

Troubleshooting Guide

In Vitro Experiments

Q4: My in vitro assay shows a lower than expected potency (EC50) for this compound. What could be the cause?

A4: Several factors can influence the apparent potency of a PAM in vitro:

  • Glutamate Concentration: As a PAM, the activity of this compound is dependent on the concentration of the orthosteric agonist, glutamate. Ensure you are using a glutamate concentration that is at or near the EC20 for the mGluR2 receptor in your specific assay system.

  • Cell Line and Receptor Expression: The level of mGluR2 expression in your cell line can impact the observed potency. Verify the expression level and ensure the cells are healthy and in the logarithmic growth phase.

  • Assay Buffer Composition: The composition of your assay buffer, including ion concentrations, can modulate receptor function. Use a consistent and well-defined buffer system.

  • Compound Solubility: this compound has limited aqueous solubility. Ensure the compound is fully dissolved in your stock solution (e.g., in DMSO) and that the final concentration of the solvent in your assay does not exceed a level that affects cell viability or receptor function (typically <0.1%).

Q5: I am observing agonist activity with this compound in the absence of exogenously added glutamate. Is this expected?

A5: this compound is a PAM and should not exhibit significant agonist activity on its own. If you observe activity in the absence of added glutamate, consider the following:

  • Endogenous Glutamate: Your cell culture medium or serum may contain endogenous glutamate. To test for this, you can try running the assay in a glutamate-free medium or in the presence of an orthosteric mGluR2 antagonist to see if the observed activity is blocked.

  • High Receptor Expression: In systems with very high receptor expression, some PAMs can exhibit "ago-PAM" activity, where they can weakly activate the receptor even in the absence of an orthosteric agonist. This is less likely but possible.

In Vivo Experiments

Q6: In my rodent model of psychosis, this compound is not reversing phencyclidine (PCP)-induced hyperlocomotion as expected. What should I check?

A6: The reversal of PCP-induced hyperlocomotion is a key reported in vivo effect of this compound.[1][4] If you are not observing this effect, consider these points:

  • Dose and Route of Administration: Ensure you are using an appropriate dose and route of administration. The reported ED50 for reversing PCP-induced hyperlocomotion in mice is 5.4 mg/kg, administered subcutaneously.[1][4]

  • Pharmacokinetics: The timing of drug administration relative to the PCP challenge and the behavioral assessment is critical. This compound has a relatively rapid absorption.[5] Consider conducting a pilot pharmacokinetic study in your specific animal strain and under your experimental conditions to determine the optimal time window for behavioral testing.

  • Animal Strain and Stress: The behavioral response to both PCP and this compound can vary between different rodent strains. Additionally, high levels of stress can impact behavioral outcomes. Ensure proper acclimatization of the animals to the testing environment.

  • Metabolism: While not specifically reported for this compound, it is important to be aware that drug metabolism can differ between species and even strains. In some cases, metabolites can have their own pharmacological activity.

A7: Yes, this is a plausible, though not primary, effect at higher doses. A study comparing this compound with other mGluR2 modulators reported a small but statistically significant effect on rotarod performance in rats at a dose of 20 mg/kg p.o.[6] This is in contrast to another mGluR2 PAM, JNJ-40411813, which did not show this effect.[6] Therefore, if motor coordination is a critical readout in your experiment, it is advisable to use the lowest effective dose of this compound.

Q8: My experiment involves measuring the acoustic startle response, and I am not seeing any modulation by this compound. Is my experiment failing?

A8: Not necessarily. Preclinical studies have shown that mGluR2 PAMs, including this compound, do not significantly alter the acoustic startle response.[6] This is a key differentiating feature from some orthosteric mGluR2/3 agonists like LY404039, which have been shown to enhance the startle response.[6] Therefore, the absence of an effect on the acoustic startle response is the expected outcome with this compound.

Data Presentation

Table 1: In Vitro Potency of this compound

ParameterValueCell LineReference
EC5017 nMCHO cells expressing human mGluR2[1]

Table 2: In Vivo Efficacy of this compound in Rodent Models

ModelSpeciesDoseEffectReference
Phencyclidine (PCP)-induced hyperlocomotionMouseED50 = 5.4 mg/kg (s.c.)Reversal of hyperlocomotion[1][4]
REM SleepRat3 mg/kg (p.o.)Inhibition of mGluR2-mediated REM sleep[1][3]
Rotarod PerformanceRat20 mg/kg (p.o.)Small but significant impairment[6]
Acoustic Startle ResponseMouseUp to 10 mg/kg (s.c.)No significant effect[6]

Experimental Protocols

Protocol 1: Reversal of PCP-Induced Hyperlocomotion in Mice

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Acclimatization: Acclimatize mice to the testing room for at least 1 hour before the experiment.

  • Drug Preparation:

    • Prepare this compound in a suitable vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin in sterile water, adjusted to a physiological pH).

    • Prepare phencyclidine (PCP) in sterile saline.

  • Experimental Procedure:

    • Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle via subcutaneous (s.c.) injection.

    • 30 minutes after this compound administration, administer PCP (e.g., 5 mg/kg, s.c.) or saline.

    • Immediately place the mice into open-field activity chambers.

    • Record locomotor activity (e.g., distance traveled, beam breaks) for a period of 60 minutes.

  • Data Analysis: Analyze the total locomotor activity data using an appropriate statistical test (e.g., two-way ANOVA followed by post-hoc tests).

Protocol 2: Rotarod Motor Coordination Assay in Rats

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Training: Train the rats on the rotarod (accelerating from 4 to 40 rpm over 5 minutes) for at least 3 consecutive days prior to the test day. A stable baseline performance should be achieved.

  • Drug Preparation: Prepare this compound in a suitable vehicle for oral (p.o.) administration.

  • Experimental Procedure:

    • On the test day, record a baseline rotarod performance for each rat.

    • Administer this compound (e.g., 5, 10, 20 mg/kg, p.o.) or vehicle.

    • Test the rats on the rotarod at multiple time points after drug administration (e.g., 30, 60, 90, 120 minutes).

    • Record the latency to fall from the rotating rod for each trial.

  • Data Analysis: Analyze the latency to fall data using a repeated-measures ANOVA.

Mandatory Visualizations

mGluR2_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Action Potential mGluR2 mGluR2 AC Adenylate Cyclase mGluR2->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to VGCC Voltage-Gated Ca2+ Channel cAMP->VGCC Modulates VGCC->Glutamate_Vesicle Triggers Fusion Postsynaptic_Receptors Postsynaptic Glutamate Receptors (e.g., AMPA, NMDA) Glutamate_Release->mGluR2 Binds Glutamate_Release->Postsynaptic_Receptors Activates This compound This compound (PAM) This compound->mGluR2

Caption: Simplified signaling pathway of mGluR2 at a presynaptic terminal.

experimental_workflow cluster_prep Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Drug_Preparation Drug Preparation (this compound & PCP) Vehicle_JNJ_Admin Administer Vehicle or This compound (s.c.) Drug_Preparation->Vehicle_JNJ_Admin Saline_PCP_Admin Administer Saline or PCP (s.c.) Vehicle_JNJ_Admin->Saline_PCP_Admin 30 min Behavioral_Recording Record Locomotor Activity (60 min) Saline_PCP_Admin->Behavioral_Recording Data_Analysis Statistical Analysis (e.g., ANOVA) Behavioral_Recording->Data_Analysis

References

Technical Support Center: JNJ-42153605 mGluR2 Positive Allosteric Modulator Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JNJ-42153605 in in vitro assays for the metabotropic glutamate receptor 2 (mGluR2).

Introduction to this compound

This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1][2][3] As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This mechanism of action makes it a valuable tool for studying mGluR2 function and a potential therapeutic candidate for central nervous system (CNS) disorders.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a positive allosteric modulator (PAM) of the mGluR2 receptor. It binds to a site on the receptor distinct from the glutamate binding site and potentiates the receptor's response to glutamate. It does not have agonist or antagonist activity at other mGlu receptor subtypes at concentrations up to 30 µM.[1]

Q2: What are the key in vitro pharmacological parameters of this compound?

A2: The half-maximal effective concentration (EC50) of this compound for potentiation of mGluR2 is approximately 17 nM in Chinese Hamster Ovary (CHO) cells expressing the human receptor.[1][4]

Q3: What are the solubility characteristics of this compound?

A3: this compound has limited aqueous solubility. It is soluble in dimethylformamide (DMF) at 30 mg/mL and in dimethyl sulfoxide (DMSO) at approximately 4 mg/mL.[2][4] For aqueous buffers, a solution of DMF:PBS (pH 7.2) (1:3) can be used to achieve a concentration of 0.25 mg/mL.[4]

Q4: Does this compound exhibit ago-PAM activity?

A4: Some mGluR2 PAMs can exhibit agonist-like activity on their own, especially at higher concentrations or in systems with high receptor expression. This is known as "ago-PAM" activity. While this compound is primarily a PAM, it is crucial to characterize its activity profile in your specific assay system to determine if it exhibits any intrinsic agonism at the concentrations being tested.

Troubleshooting Guide

Low or No Assay Signal
Potential Cause Troubleshooting Steps
Suboptimal Glutamate Concentration The potentiation effect of a PAM is dependent on the presence of an orthosteric agonist. Determine the EC20 concentration of glutamate for your specific cell line and assay conditions. This submaximal concentration is crucial for observing a significant potentiation window.
Compound Precipitation Due to its low aqueous solubility, this compound may precipitate in the assay buffer. Visually inspect assay plates for any signs of precipitation. Consider using a co-solvent system (e.g., with a low final concentration of DMSO) or including a solubility-enhancing agent like BSA in the assay buffer.
Incorrect Incubation Time Insufficient incubation time may not allow for the compound to reach binding equilibrium. Conversely, prolonged incubation could lead to receptor desensitization or compound degradation. Optimize the incubation time by performing a time-course experiment (e.g., 15, 30, 60, 120 minutes).
Cell Health and Density Poor cell health or inconsistent cell seeding density can lead to variable results. Ensure cells are healthy, in a logarithmic growth phase, and plated at an optimal density to achieve a confluent monolayer on the day of the assay.
Low Receptor Expression The cell line used may not express sufficient levels of mGluR2 to generate a robust signal. Confirm receptor expression using a validated method like Western blot or a radioligand binding assay with a known mGluR2 ligand.
High Assay Variability
Potential Cause Troubleshooting Steps
Inconsistent Pipetting Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant variability. Use calibrated pipettes and consider using automated liquid handlers for high-throughput screening.
Edge Effects in Microplates Evaporation from the outer wells of a microplate can concentrate reagents and lead to "edge effects." To mitigate this, avoid using the outermost wells or fill them with buffer/media without cells. Ensure proper plate sealing during incubations.
DMSO Concentration Effects High concentrations of DMSO can be toxic to cells and interfere with the assay. Keep the final DMSO concentration in the assay wells as low as possible, typically below 0.5%, and ensure it is consistent across all wells.[5][6][7][8][9]
Assay Window (Z'-factor) A low Z'-factor (<0.5) indicates a small separation between positive and negative controls, leading to higher variability.[1][10] Optimize assay parameters such as glutamate concentration, cell number, and incubation time to improve the Z'-factor.

Quantitative Data Summary

ParameterValueCell LineAssay Type
This compound EC50 17 nMCHO (human mGluR2)[35S]GTPγS Binding
This compound Solubility (DMF) 30 mg/mLN/AN/A
This compound Solubility (DMSO) ~4 mg/mLN/AN/A
This compound Selectivity >1000-fold vs. other mGluRsVariousFunctional Assays
Typical Final DMSO Concentration < 0.5%VariousCell-based assays
Acceptable Z'-factor > 0.5N/AHTS assays

Experimental Protocols

[35S]GTPγS Binding Assay for mGluR2 PAM Activity

This assay measures the activation of G-proteins coupled to mGluR2.

Materials:

  • CHO or HEK293 cells stably expressing human mGluR2

  • Cell membranes prepared from the above cells

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, pH 7.4

  • GDP solution (10 µM in Assay Buffer)

  • [35S]GTPγS (specific activity ~1250 Ci/mmol)

  • Glutamate solution

  • This compound stock solution (in DMSO)

  • Scintillation cocktail

  • Glass fiber filter mats

  • 96-well microplates

Procedure:

  • Prepare cell membranes from mGluR2-expressing cells.

  • In a 96-well plate, add 20 µL of Assay Buffer (for basal binding), 20 µL of glutamate solution at various concentrations (for agonist dose-response), or 20 µL of glutamate at a fixed EC20 concentration (for PAM testing).

  • Add 20 µL of this compound at various concentrations (or vehicle control - DMSO).

  • Add 20 µL of GDP solution.

  • Add 20 µL of cell membrane suspension (typically 5-20 µg of protein per well).

  • Pre-incubate for 15-30 minutes at 30°C.

  • Initiate the reaction by adding 20 µL of [35S]GTPγS (final concentration ~0.1 nM).

  • Incubate for 60 minutes at 30°C with gentle shaking.

  • Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the specific binding (total binding minus non-specific binding) against the concentration of the test compound. For PAM activity, calculate the potentiation of the glutamate EC20 response.

Calcium Mobilization FLIPR Assay for mGluR2 PAM Activity

This assay is suitable for mGluR2 receptors coupled to a promiscuous G-protein (e.g., Gα15/16) that signals through the phospholipase C pathway, leading to an increase in intracellular calcium.

Materials:

  • HEK293 cells co-expressing human mGluR2 and a promiscuous G-protein (e.g., Gα15/16)

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Glutamate solution

  • This compound stock solution (in DMSO)

  • 384-well black-walled, clear-bottom assay plates

  • Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument

Procedure:

  • Seed the cells in 384-well plates and grow overnight to form a confluent monolayer.

  • On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 30-60 minutes at 37°C).

  • Wash the cells with Assay Buffer to remove excess dye.

  • Prepare a compound plate containing this compound at various concentrations (or vehicle control) and a glutamate plate with glutamate at a fixed EC20 concentration.

  • Place both the cell plate and the compound/glutamate plates into the FLIPR instrument.

  • Initiate the assay by adding the this compound solution to the cells and monitoring the fluorescence signal for a short period (e.g., 2-5 minutes) to establish a baseline and detect any ago-PAM activity.

  • Add the glutamate solution and continue to monitor the fluorescence signal for an additional 2-3 minutes to measure the potentiation of the calcium response.

  • Data Analysis: The increase in fluorescence intensity is proportional to the increase in intracellular calcium. Calculate the peak fluorescence response and plot it against the concentration of this compound to determine its EC50 for potentiation.

Visualizations

mGluR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate (Orthosteric Agonist) mGluR2 mGluR2 Receptor Glutamate->mGluR2 Binds to orthosteric site JNJ42153605 This compound (PAM) JNJ42153605->mGluR2 Binds to allosteric site G_protein Gi/o Protein (Inactive) mGluR2->G_protein Activates G_protein_active Gi/o Protein (Active) G_protein->G_protein_active GDP/GTP Exchange AC Adenylyl Cyclase G_protein_active->AC Inhibits cAMP ↓ cAMP AC->cAMP Leads to

Caption: Simplified signaling pathway of mGluR2 activation and positive allosteric modulation by this compound.

Experimental_Workflow cluster_prep Assay Preparation cluster_treatment Compound Treatment cluster_detection Signal Detection cluster_analysis Data Analysis A1 Seed mGluR2-expressing cells in microplate A2 Culture overnight A1->A2 A3 Load cells with fluorescent dye (for Ca2+ assay) or prepare cell membranes (for GTPγS assay) A2->A3 B1 Add this compound (or vehicle control) A3->B1 Start Assay B2 Pre-incubate B1->B2 B3 Add Glutamate (EC20) B2->B3 C1 Measure fluorescence (Ca2+ assay) or radioactivity (GTPγS assay) B3->C1 Measure Response D1 Calculate % Potentiation C1->D1 D2 Determine EC50 D1->D2

Caption: General experimental workflow for a cell-based mGluR2 PAM assay.

References

Validation & Comparative

JNJ-42153605 in the Landscape of mGluR2 Positive Allosteric Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of JNJ-42153605 with other prominent metabotropic glutamate receptor 2 (mGluR2) positive allosteric modulators (PAMs). The content is based on available preclinical and clinical data, with a focus on quantitative comparisons, experimental methodologies, and the underlying signaling pathways.

Introduction to mGluR2 and Positive Allosteric Modulation

The metabotropic glutamate receptor 2 (mGluR2) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic activity.[1] Primarily located presynaptically, it acts as an autoreceptor to inhibit the release of glutamate, the main excitatory neurotransmitter in the central nervous system.[1] This function makes mGluR2 a promising therapeutic target for neurological and psychiatric disorders characterized by excessive glutamatergic signaling, such as schizophrenia, anxiety, and epilepsy.[1][2]

Positive allosteric modulators (PAMs) represent a sophisticated approach to targeting mGluR2. Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct allosteric site.[1] This binding enhances the receptor's response to the endogenous ligand, glutamate, without directly activating it.[1] This mechanism offers several potential advantages, including a lower risk of receptor desensitization and a more refined modulation of physiological signaling.[3]

Comparative Analysis of this compound and Other mGluR2 PAMs

This section compares this compound with other key mGluR2 modulators, including another PAM, JNJ-40411813 (also known as ADX71149), and the orthosteric agonist LY404039, which is often used as a reference compound in preclinical studies.

In Vitro Potency and Selectivity

The following table summarizes the in vitro potency of these compounds at the human mGluR2.

CompoundMechanism of ActionEC50 (nM)Selectivity Notes
This compound mGluR2 PAM17No agonist or antagonist activity at other mGlu receptor subtypes up to 30 µM.[4]
JNJ-40411813 (ADX71149) mGluR2 PAMData not available in provided search results.Also displays 5-HT2A antagonism in rodents due to a species-specific metabolite.[3][5]
LY404039 mGluR2/3 Orthosteric AgonistNot applicable (agonist)Acts on both mGluR2 and mGluR3.[3][5]
Preclinical In Vivo Efficacy

The antipsychotic potential of these compounds has been evaluated in various rodent models. A key model is the phencyclidine (PCP)-induced hyperlocomotion model, which mimics certain symptoms of schizophrenia.

CompoundPCP-Induced Hyperlocomotion in Mice (ED50)Other Preclinical Findings
This compound 5.4 mg/kg, s.c.[6][7][8]Inhibits REM sleep in rats at 3 mg/kg, p.o.[6][7][8] Reverses memantine-induced brain activation.[3][5]
JNJ-40411813 (ADX71149) ED50 for activity ≤ ED50 for occupancy.[3]Inhibits spontaneous and scopolamine-induced hyperlocomotion.[3][5] Inhibits conditioned avoidance behavior in rats.[3][5]
LY404039 Inhibits PCP- and scopolamine-induced hyperlocomotion.[3][5]Impairs rotarod performance in rats and increases acoustic startle response in mice, unlike the mGluR2 PAMs.[3][5]
Pharmacokinetic Properties

Pharmacokinetic profiles are crucial for determining the suitability of a compound for further development.

CompoundKey Pharmacokinetic Parameters
This compound Rapid absorption (Tmax = 0.5 h in rats).[4] Moderate to high clearance in rats and dogs.[4] Short half-life in rats (2.7 h) and dogs (0.8-1.1 h).[4]
JNJ-40411813 (ADX71149) In fed rats (10 mg/kg p.o.), rapidly absorbed with Cmax of 938 ng/mL at 0.5 h and an absolute oral bioavailability of 31%.[9]
LY404039 Data not available in provided search results.

Signaling Pathways and Experimental Workflows

mGluR2 Signaling Pathway

Activation of the mGluR2 receptor by glutamate is modulated by PAMs, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the inhibition of presynaptic glutamate release.

mGluR2_Signaling_Pathway cluster_presynaptic Presynaptic Terminal Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds GiGo Gi/Go Protein mGluR2->GiGo Activates PAM This compound (PAM) PAM->mGluR2 Enhances Binding AC Adenylyl Cyclase GiGo->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Vesicle Glutamate Vesicle PKA->Vesicle Release Inhibited Glutamate Release Vesicle->Release Leads to PCP_Hyperlocomotion_Workflow cluster_workflow PCP-Induced Hyperlocomotion Assay A Acclimatize Mice to Open-Field Arena B Administer Test Compound (e.g., this compound) or Vehicle A->B C Administer PCP (5.0 mg/kg, s.c.) or Vehicle B->C D Place Mice in Open-Field Arena C->D E Record Locomotor Activity for 30 minutes via Video Tracking D->E F Analyze Data: Total Distance Traveled E->F G Compare Compound vs. Vehicle -treated Groups F->G mGluR2_Modulator_Comparison cluster_comparison Comparison of mGluR2 Modulators JNJ42153605 This compound PAM Positive Allosteric Modulator (PAM) JNJ42153605->PAM Selective Selective for mGluR2 JNJ42153605->Selective JNJ40411813 JNJ-40411813 (ADX71149) JNJ40411813->PAM Dual_5HT2A Rodent-specific 5-HT2A Antagonism JNJ40411813->Dual_5HT2A LY404039 LY404039 Agonist Orthosteric Agonist LY404039->Agonist NonSelective mGluR2/3 Non-selective LY404039->NonSelective Motor_Impairment Potential for Motor Side Effects LY404039->Motor_Impairment

References

A Comparative Guide to JNJ-42153605 and JNJ-40411813: Two Positive Allosteric Modulators of mGluR2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of JNJ-42153605 and JNJ-40411813, two positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGluR2). Both compounds have been investigated for their therapeutic potential in neurological and psychiatric disorders. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their pharmacological properties, supported by experimental data and detailed methodologies.

Introduction

This compound and JNJ-40411813 (also known as ADX71149) are small molecule compounds that act as positive allosteric modulators of the mGluR2 receptor.[1][2] By binding to an allosteric site on the receptor, they enhance the receptor's response to the endogenous agonist, glutamate.[3] This mechanism offers a more nuanced modulation of glutamatergic neurotransmission compared to direct agonists and has been explored for the treatment of conditions such as schizophrenia, anxiety, depression, and epilepsy.[1][2][4]

Comparative Performance Data

The following tables summarize the key quantitative data for this compound and JNJ-40411813 based on available preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity
ParameterThis compoundJNJ-40411813 / ADX71149Reference
Target mGluR2 PAMmGluR2 PAM[2][5]
EC50 ([35S]GTPγS Binding Assay, human mGluR2) 17 nM147 ± 42 nM[5][6]
EC50 (Ca2+ Mobilization Assay, human mGluR2) Not Available64 ± 29 nM[4][5]
Selectivity No agonist or antagonist activity at other mGluR subtypes up to 30 µM.Fails to displace competitive mGlu2/3 receptor antagonists.[4][7]
Off-Target Activity Negligible affinity or activity at a panel of other receptors.Moderate affinity for human 5-HT2A receptor (Kb = 1.1 µmol/L). A rodent-specific metabolite shows 5-HT2A antagonism.[3][4][7]
Table 2: In Vivo Preclinical Data
ParameterThis compoundJNJ-40411813 / ADX71149Reference
Phencyclidine (PCP)-induced Hyperlocomotion (Mouse) ED50 = 5.4 mg/kg (s.c.)Inhibits PCP-induced hyperlocomotion[3][8]
Scopolamine-induced Hyperlocomotion (Mouse) Inhibits scopolamine-induced hyperlocomotionInhibits scopolamine-induced hyperlocomotion[3]
d-Amphetamine-induced Hyperlocomotion (Mouse) No inhibitionNo inhibition[3]
Conditioned Avoidance Response (Rat) InhibitsInhibits[3]
REM Sleep Inhibition (Rat) Inhibits REM sleep at 3 mg/kg (p.o.)Suppresses REM sleep (LAD, 3 mg/kg p.o.)[4][6]
Rotarod Performance (Rat) No impairmentNo impairment[9]
Acoustic Startle Response (Mouse) No alterationNo alteration[3]
Table 3: Pharmacokinetic Properties (Rat)
ParameterThis compoundJNJ-40411813 / ADX71149Reference
Administration Route Oral (p.o.)Oral (p.o.)[4][8]
Tmax 0.5 h0.5 h[4][7]
Oral Bioavailability Not Available31%[4]
Clearance Moderate to high (35 mL/min/kg)1.4 ± 0.1 L/h/kg[7][10]
Volume of Distribution (Vdz) Not Available2.3 ± 0.2 L/kg[10]
Half-life (t1/2) Not Available2.3 ± 0.5 h (2-7 h post-dose)[10]

Signaling Pathway and Mechanism of Action

Both this compound and JNJ-40411813 are positive allosteric modulators of the mGluR2 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, primarily couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. As PAMs, these compounds do not activate the receptor directly but potentiate the effect of glutamate, leading to a greater downstream signaling cascade in the presence of the endogenous ligand.

mGluR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds to orthosteric site PAM This compound or JNJ-40411813 (PAM) PAM->mGluR2 Binds to allosteric site G_protein Gαi/o Protein mGluR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits IonChannel Ion Channels G_protein->IonChannel Modulates cAMP cAMP AC->cAMP Converts ATP to cAMP Neuronal_Activity ↓ Neuronal Excitability cAMP->Neuronal_Activity Leads to IonChannel->Neuronal_Activity Contributes to

Figure 1. Simplified signaling pathway of mGluR2 activation and positive allosteric modulation.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

[35S]GTPγS Binding Assay

This assay measures the functional activity of GPCRs by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.

Experimental Workflow:

GTPgS_Binding_Assay_Workflow start Start prep Prepare cell membranes expressing human mGluR2 start->prep incubation Incubate membranes with: - Test compound (this compound or JNJ-40411813) - Glutamate (at EC20 concentration) - GDP - [35S]GTPγS prep->incubation reaction Allow binding reaction to proceed incubation->reaction filtration Terminate reaction by rapid filtration through glass fiber filters reaction->filtration wash Wash filters to remove unbound [35S]GTPγS filtration->wash scintillation Measure filter-bound radioactivity using liquid scintillation counting wash->scintillation analysis Analyze data to determine EC50 values scintillation->analysis end End analysis->end

Figure 2. Workflow for the [35S]GTPγS binding assay.

Methodology:

  • Membrane Preparation: Membranes from CHO cells stably expressing the human mGluR2 receptor are prepared.

  • Incubation: Membranes are incubated in a buffer containing GDP, the test compound (at various concentrations), a fixed concentration of glutamate (typically at its EC20 to detect PAM activity), and [35S]GTPγS.

  • Reaction: The binding reaction is allowed to proceed for a defined period at a controlled temperature.

  • Termination: The reaction is stopped by rapid filtration through glass fiber filters, which trap the cell membranes.

  • Washing: Filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of [35S]GTPγS bound to the G-proteins is quantified by liquid scintillation counting.

  • Data Analysis: Data are analyzed using non-linear regression to determine the EC50 value of the compound.

Calcium (Ca2+) Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation, typically in cells co-expressing a promiscuous G-protein like Gα16 that couples GPCR activation to the phospholipase C pathway.

Methodology:

  • Cell Culture: HEK293 cells co-transfected with the human mGluR2 receptor and Gα16 are cultured.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound and glutamate are added to the cells.

  • Signal Detection: Changes in intracellular calcium levels are measured as changes in fluorescence intensity using a plate reader.

  • Data Analysis: The EC50 of the compound's potentiation of the glutamate response is calculated.

Phencyclidine (PCP)-induced Hyperlocomotion Test

This is an in vivo behavioral model used to assess the potential antipsychotic activity of a compound. PCP, an NMDA receptor antagonist, induces a hyperlocomotor state in rodents that is considered a model for certain symptoms of schizophrenia.

Methodology:

  • Acclimation: Mice are individually placed in open-field arenas and allowed to acclimate for a period.

  • Compound Administration: The test compound (this compound or JNJ-40411813) or vehicle is administered at various doses.

  • PCP Administration: After a set pre-treatment time, PCP is administered to induce hyperlocomotion.

  • Locomotor Activity Recording: The locomotor activity of the mice (e.g., distance traveled, rearing frequency) is recorded for a defined period using automated activity monitors.

  • Data Analysis: The ability of the test compound to reduce PCP-induced hyperlocomotion is quantified, and the ED50 is calculated.

Clinical Development and Status

JNJ-40411813 (ADX71149) has been investigated in several clinical trials. An exploratory Phase 2a study in schizophrenia showed that it was safe and well-tolerated, with potential benefits for patients with residual negative symptoms.[10] It was also studied for anxious depression but did not show sufficient efficacy to warrant further development for this indication.[1] More recently, a Phase 2 clinical study of JNJ-40411813 as an adjunctive treatment for epilepsy was initiated.[11][12] However, in 2024, it was announced that the trial failed to meet its primary endpoint, leading to the discontinuation of its development for epilepsy.[13][14]

The clinical development status of this compound is less publicly documented. Preclinical studies have highlighted its potential as an antipsychotic agent.[8]

Conclusion

Both this compound and JNJ-40411813 are potent positive allosteric modulators of the mGluR2 receptor with demonstrated efficacy in preclinical models of psychosis. This compound appears to be more potent in in vitro assays.[6] A key difference lies in the off-target profile, with JNJ-40411813 exhibiting moderate affinity for the 5-HT2A receptor, which is not reported for this compound.[4][7] In preclinical behavioral models, both compounds show a similar profile of inhibiting PCP- and scopolamine-induced hyperlocomotion without affecting d-amphetamine-induced hyperlocomotion, suggesting a mechanism distinct from typical antipsychotics that block dopamine D2 receptors.[3]

While JNJ-40411813 has progressed further in clinical development, its recent setback in epilepsy highlights the challenges of translating preclinical efficacy to clinical success.[13] The comparative data presented in this guide provide a valuable resource for researchers in the field of glutamatergic modulation for neuropsychiatric disorders.

References

A Comparative Analysis of JNJ-42153605 and LY404039 for Glutamatergic Modulation in Neuropsychiatric Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two investigational compounds, JNJ-42153605 and LY404039, which target metabotropic glutamate receptors (mGluRs) for the potential treatment of neuropsychiatric disorders. This document synthesizes preclinical data to highlight the distinct pharmacological profiles and potential therapeutic implications of a positive allosteric modulator versus an orthosteric agonist.

Introduction

Glutamatergic dysfunction is a key hypothesis in the pathophysiology of several neuropsychiatric conditions, including schizophrenia. Both this compound and LY404039 aim to modulate this system, but through different mechanisms. This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2), enhancing the receptor's response to the endogenous ligand, glutamate.[1][2] In contrast, LY404039 is a direct agonist of both mGluR2 and mGluR3.[3] This fundamental difference in their interaction with the target receptors leads to distinct preclinical efficacy and side-effect profiles. While the prodrug of LY404039, pomaglumetad methionil (LY2140023), ultimately failed in Phase III clinical trials for schizophrenia, the insights gained from its development and the comparative preclinical data with newer agents like this compound remain valuable for the field.[3]

Mechanism of Action and Signaling Pathways

This compound, as an mGluR2 PAM, binds to a site on the receptor distinct from the glutamate binding site. This binding potentiates the receptor's response to glutamate, leading to a more physiological modulation of glutamatergic neurotransmission. LY404039, as an orthosteric agonist, directly activates mGluR2 and mGluR3, mimicking the action of glutamate. Both mGluR2 and mGluR3 are Gαi/o-coupled receptors, and their activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine monophosphate (cAMP) production, and modulation of ion channel activity. This ultimately results in a reduction of presynaptic glutamate release.

cluster_JNJ This compound (mGluR2 PAM) cluster_LY LY404039 (mGluR2/3 Agonist) JNJ This compound mGluR2_JNJ mGluR2 JNJ->mGluR2_JNJ Binds to allosteric site Glu_JNJ Glutamate Glu_JNJ->mGluR2_JNJ Binds to orthosteric site Gi_JNJ Gαi/o mGluR2_JNJ->Gi_JNJ Activates AC_JNJ Adenylyl Cyclase Gi_JNJ->AC_JNJ Inhibits cAMP_JNJ cAMP AC_JNJ->cAMP_JNJ Reduces production of LY LY404039 mGluR23_LY mGluR2/3 LY->mGluR23_LY Directly binds to orthosteric site Gi_LY Gαi/o mGluR23_LY->Gi_LY Activates AC_LY Adenylyl Cyclase Gi_LY->AC_LY Inhibits cAMP_LY cAMP AC_LY->cAMP_LY Reduces production of cluster_workflow PCP-Induced Hyperlocomotion Workflow A Acclimatize mice to testing room B Administer test compound (this compound or LY404039) or vehicle A->B C Administer PCP or saline B->C D Place mice in locomotor activity chambers C->D E Record locomotor activity for a defined period (e.g., 60-90 min) D->E F Analyze data (e.g., total distance traveled, stereotypy counts) E->F

References

Validating the On-Target Activity of JNJ-42153605: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of JNJ-42153605's on-target activity against other mGluR2 modulators, supported by experimental data and detailed protocols.

This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2), a G-protein coupled receptor that plays a crucial role in regulating synaptic glutamate release.[1][2] Modulation of mGluR2 is a promising therapeutic strategy for various neuropsychiatric disorders, including schizophrenia and anxiety. This guide evaluates the on-target activity of this compound in comparison to other tool compounds, providing a framework for its use in preclinical research.

Comparative Analysis of On-Target Activity

The on-target activity of this compound is best understood by comparing its in vitro potency and in vivo efficacy with other mGluR2 modulators. This section presents a comparative analysis against another mGluR2 PAM, JNJ-40411813 (ADX71149), and an orthosteric mGluR2/3 agonist, LY404039.

In Vitro Potency and Selectivity

The following table summarizes the in vitro potency of this compound and its comparators in functional assays.

CompoundTargetAssay TypeCell LinePotency (EC₅₀/Kᵢ)Reference
This compound mGluR2 PAMEC₅₀CHO cells expressing human mGluR217 nM[3]
JNJ-40411813mGluR2 PAMEC₅₀ (GTPγS)CHO cells expressing human mGluR2147 ± 42 nM[4][5]
EC₅₀ (Ca²⁺ mobilization)HEK293 cells with hmGluR2 Gα1664 ± 29 nM[5]
LY404039mGluR2/3 AgonistKᵢ (human mGluR2)Recombinant149 nM[6]
Kᵢ (human mGluR3)Recombinant92 nM[6]
EC₅₀ (cAMP)Cells expressing human mGluR223 nM[6]
EC₅₀ (cAMP)Cells expressing human mGluR348 nM[6]

This compound demonstrates high potency as an mGluR2 PAM, with an EC₅₀ of 17 nM.[3] It is highly selective, showing no agonist or antagonist activity at other mGlu receptor subtypes at concentrations up to 30 µM.[3] In comparison, JNJ-40411813 also acts as a selective mGluR2 PAM but with slightly lower potency.[4][5] LY404039 is a potent agonist at both mGluR2 and mGluR3, acting at the orthosteric glutamate binding site.[6][7][8]

In Vivo Efficacy

The on-target engagement of this compound in vivo has been validated in rodent models where mGluR2 modulation is known to produce specific physiological effects.

CompoundModelSpeciesEndpointEfficacy (Dose)Reference
This compound PCP-induced HyperlocomotionMouseReversal of hyperlocomotionED₅₀ = 5.4 mg/kg, s.c.[3]
Rat Sleep-Wake EEGRatInhibition of REM sleep3 mg/kg, p.o.[2][3]
JNJ-40411813Rat Sleep-Wake EEGRatSuppression of REM sleep3 mg/kg, p.o.[4]
LY404039PCP-induced HyperlocomotionRatAttenuation of hyperlocomotion10 mg/kg[6]
Conditioned Avoidance RespondingRatInhibition3-10 mg/kg[6]

This compound effectively reverses phencyclidine (PCP)-induced hyperlocomotion in mice, a preclinical model with relevance to schizophrenia, demonstrating an ED₅₀ of 5.4 mg/kg.[3] Furthermore, it inhibits REM sleep in rats at a 3 mg/kg oral dose, an effect established to be mediated by mGluR2.[2][3] These in vivo effects are consistent with the compound's on-target mechanism as an mGluR2 PAM.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

In Vitro Functional Assay: [³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins coupled to mGluR2 upon compound treatment.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR2 are cultured in appropriate media.

  • Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.

  • Assay Buffer: Membranes are suspended in a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂.

  • Compound Incubation: Membranes are incubated with varying concentrations of the test compound (e.g., this compound) in the presence of a sub-maximal concentration of glutamate (EC₂₀) to assess PAM activity.

  • G-protein Activation: [³⁵S]GTPγS is added to the reaction to a final concentration of 0.5 nM.

  • Termination and Scintillation Counting: The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.

  • Data Analysis: Data are analyzed using non-linear regression to determine the EC₅₀ values.

In Vivo Model: PCP-Induced Hyperlocomotion in Mice

This model assesses the potential antipsychotic-like activity of a compound.

  • Animals: Male C57BL/6 mice are used for the study.

  • Habituation: Mice are habituated to the locomotor activity chambers for at least 60 minutes before the experiment.

  • Compound Administration: this compound or vehicle is administered subcutaneously (s.c.).

  • PCP Administration: After a specified pretreatment time (e.g., 30 minutes), phencyclidine (PCP) is administered at a dose of 10 mg/kg s.c. to induce hyperlocomotion.[9]

  • Locomotor Activity Recording: Locomotor activity is immediately recorded for a period of 60-120 minutes using an automated activity monitoring system.[9][10]

  • Data Analysis: The total distance traveled is calculated and compared between treatment groups to determine the reversal of PCP-induced hyperlocomotion. The ED₅₀ is calculated from the dose-response curve.

In Vivo Model: Rat Sleep-Wake EEG

This model is used to assess the central effects of compounds on sleep architecture.

  • Animals and Surgery: Male Sprague-Dawley rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.[11][12]

  • Recovery and Habituation: Rats are allowed to recover from surgery and are habituated to the recording chambers and cables.[11][13]

  • Baseline Recording: A baseline sleep-wake recording is conducted for at least 24 hours to establish normal sleep patterns.[11]

  • Compound Administration: this compound or vehicle is administered orally (p.o.) at the beginning of the light phase.

  • EEG/EMG Recording: EEG and EMG signals are continuously recorded for 20-24 hours post-dosing.[3][14]

  • Sleep Scoring: The recorded data is visually or automatically scored into different sleep-wake states (e.g., wakefulness, NREM sleep, REM sleep).[15]

  • Data Analysis: The time spent in each sleep stage is quantified and compared between the compound-treated and vehicle-treated groups to identify effects on sleep architecture, such as the inhibition of REM sleep.

Visualizing Pathways and Workflows

To further clarify the mechanisms and procedures discussed, the following diagrams are provided.

mGluR2 Signaling Pathway

mGluR2_Signaling_Pathway Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds JNJ42153605 This compound (PAM) JNJ42153605->mGluR2 Potentiates G_protein Gi/o mGluR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Presynaptic_Terminal Presynaptic Terminal PKA->Presynaptic_Terminal Modulates Channels Glutamate_Release ↓ Glutamate Release Presynaptic_Terminal->Glutamate_Release

Caption: Simplified mGluR2 signaling cascade.

Experimental Workflow: PCP-Induced Hyperlocomotion

PCP_Hyperlocomotion_Workflow Start Start Habituation Habituate Mice to Locomotor Chambers Start->Habituation Administration Administer this compound or Vehicle (s.c.) Habituation->Administration PCP_Admin Administer PCP (s.c.) Administration->PCP_Admin Recording Record Locomotor Activity PCP_Admin->Recording Analysis Analyze Data (Total Distance Traveled) Recording->Analysis End End Analysis->End

Caption: Workflow for the PCP-induced hyperlocomotion model.

Experimental Workflow: Rat Sleep-Wake EEG

Rat_EEG_Workflow Start Start Surgery Implant EEG/EMG Electrodes in Rats Start->Surgery Habituation Habituate Rats to Recording Setup Surgery->Habituation Baseline Record Baseline Sleep-Wake Data Habituation->Baseline Administration Administer this compound or Vehicle (p.o.) Baseline->Administration Recording Record EEG/EMG for 20-24 hours Administration->Recording Scoring Score Sleep Stages Recording->Scoring Analysis Analyze Time Spent in Each Stage Scoring->Analysis End End Analysis->End

References

Comparative Cross-Reactivity Profile of JNJ-42153605: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the cross-reactivity profile of JNJ-42153605, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2). For a comprehensive assessment, its profile is compared with two other key compounds: JNJ-40411813, another mGlu2 PAM, and LY404039, a dual mGlu2/3 receptor agonist. This document is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to support informed decision-making in neuroscience research.

Introduction to this compound and Comparators

This compound is a highly selective positive allosteric modulator of the mGlu2 receptor, a G-protein coupled receptor that plays a crucial role in regulating synaptic transmission.[1][2][3] Its high selectivity is a key attribute, potentially offering a more targeted therapeutic approach with fewer off-target effects. To contextualize its selectivity, this guide provides a comparative analysis against:

  • JNJ-40411813 (ADX71149): Another mGlu2 PAM, which provides a direct comparison of selectivity within the same mechanistic class.[4][5][6][7]

  • LY404039: A well-characterized orthosteric agonist of both mGlu2 and mGlu3 receptors, highlighting the selectivity differences between a PAM and a dual agonist.[8][9][10]

Data Presentation: In Vitro Selectivity Profiles

The following tables summarize the in vitro potency and selectivity of this compound and its comparators against various metabotropic glutamate receptor subtypes and a selection of other relevant receptors.

Table 1: Potency at the Target mGlu2 Receptor

CompoundMechanism of ActionPotency (EC₅₀/Kᵢ) at mGlu2 Receptor
This compound mGlu2 Positive Allosteric Modulator (PAM)17 nM (EC₅₀)[1][2]
JNJ-40411813 mGlu2 Positive Allosteric Modulator (PAM)64 - 147 nM (EC₅₀)[4][6]
LY404039 mGlu2/mGlu3 Receptor Agonist149 nM (Kᵢ)[8]

Table 2: Cross-Reactivity at Other mGlu Receptor Subtypes

CompoundmGlu1mGlu3mGlu4mGlu5mGlu6mGlu7mGlu8
This compound No agonist or antagonist activity up to 30 µM[1]No agonist or antagonist activity up to 30 µM[1]No agonist or antagonist activity up to 30 µMNo agonist or antagonist activity up to 30 µM[1]No agonist or antagonist activity up to 30 µMNo agonist or antagonist activity up to 30 µMNo agonist or antagonist activity up to 30 µM
JNJ-40411813 No activity up to 10 µM[4]Negligible PAM activity (EC₅₀ > 11 µM)[4]No activity up to 10 µMMinor antagonist effect (pIC₅₀ = 5.15)[4]No activity up to 10 µM (rat)[4]Minor antagonist effect (pIC₅₀ = 5.33)[4]No activity up to 10 µM[4]
LY404039 >100-fold selectivity[8]92 nM (Kᵢ)[8]>100-fold selectivity>100-fold selectivity>100-fold selectivity>100-fold selectivity>100-fold selectivity

Table 3: Off-Target Activity at Selected CNS Receptors

Compound5-HT₂ₐ ReceptorOther Receptors (from broad panel screening)
This compound No significant activity reportedNo or negligible affinity or activity at any of the targets in a CEREP panel (>100-fold selectivity for mGlu2 receptor).
JNJ-40411813 Weak antagonist (Kₑ = 1.1 µM)[4]Did not produce significant (>50%) binding inhibition of other targets investigated in a CEREP panel.[4]
LY404039 >100-fold selectivity>100-fold selectivity against a panel of ionotropic glutamate receptors, glutamate transporters, and other receptors.[8][9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.

  • Objective: To measure the binding affinity (Kᵢ) of test compounds to the mGlu2/3 receptors.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells stably expressing the human mGlu2 or mGlu3 receptor.

    • Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]LY341495 for mGlu2/3) and various concentrations of the test compound.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assays

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation.

  • Objective: To determine the potency (EC₅₀) and efficacy of PAMs in potentiating agonist-induced G-protein activation at the mGlu2 receptor.

  • Methodology:

    • Membrane Preparation: Membranes from cells expressing the mGlu2 receptor are used.

    • Incubation: Membranes are incubated with [³⁵S]GTPγS, GDP, an EC₂₀ concentration of glutamate (to enable PAM activity detection), and varying concentrations of the test compound (e.g., this compound).

    • Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound [³⁵S]GTPγS by filtration.

    • Detection: The amount of radioactivity on the filters is measured by a scintillation counter.

    • Data Analysis: The concentration-response curves are generated to determine the EC₅₀ and maximal effect of the test compound.

Mandatory Visualization

mGlu2 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the mGlu2 receptor. As a member of the Group II metabotropic glutamate receptors, mGlu2 couples to the Gαi/o subunit of the heterotrimeric G-protein. Activation of the receptor by glutamate, and potentiation by a PAM like this compound, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

mGlu2_Signaling_Pathway cluster_membrane Cell Membrane mGlu2 mGlu2 Receptor G_protein Gαi/o-Gβγ mGlu2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Glutamate Glutamate Glutamate->mGlu2 JNJ42153605 This compound (PAM) JNJ42153605->mGlu2 Potentiates ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Reduced Activation

Caption: mGlu2 receptor signaling cascade.

Experimental Workflow: Radioligand Binding Assay

The diagram below outlines the key steps involved in a typical radioligand binding assay used to determine the binding affinity of a test compound.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Receptor-expressing Cell Membranes Incubate Incubate components to reach equilibrium Membranes->Incubate Radioligand Radioligand ([³H] or [¹²⁵I]-labeled) Radioligand->Incubate TestCompound Test Compound (e.g., this compound) TestCompound->Incubate Filter Rapid Filtration to separate bound from free radioligand Incubate->Filter Count Scintillation Counting of filter-bound radioactivity Filter->Count Analyze Data Analysis (IC₅₀ and Kᵢ determination) Count->Analyze

Caption: Workflow for a radioligand binding assay.

References

Preclinical Head-to-Head Comparison of JNJ-42153605 in Models of Antipsychotic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of JNJ-42153605, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2), against other agents with related mechanisms of action.[1][2] The data presented is compiled from preclinical studies designed to evaluate the potential antipsychotic properties of these compounds. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways and workflows to offer an objective comparison for research and development professionals.

Overview of Compared Compounds

The primary comparison focuses on the following compounds, which modulate the glutamatergic or serotonergic systems, both implicated in the pathophysiology of psychosis:

  • This compound: A selective mGluR2 positive allosteric modulator.[3][4]

  • JNJ-40411813: Another mGluR2 PAM, which also exhibits 5-HT2A antagonism in rodents due to a specific metabolite.[3][5]

  • LY404039: An orthosteric agonist for mGluR2/3 receptors.[3][5]

  • Ritanserin: A selective 5-HT2A receptor antagonist, used as a reference for serotonergic activity.[3][5]

Quantitative Data Summary

The following tables summarize the in vivo pharmacological data from head-to-head comparative studies. These experiments assess the antipsychotic-like activity and potential side-effect profiles of the compounds.

Table 1: Effects on Locomotor Activity in Mice[3][5]

This table outlines the efficacy of the compounds in normalizing spontaneous and induced hyperlocomotion, a common preclinical screen for antipsychotic potential.

CompoundSpontaneous LocomotionPCP-Induced Hyperlocomotiond-Amphetamine-Induced HyperlocomotionScopolamine-Induced Hyperlocomotion
This compound InhibitedInhibitedNo EffectInhibited
JNJ-40411813 InhibitedInhibitedNo EffectInhibited
LY404039 InhibitedInhibitedNo EffectInhibited
Ritanserin InhibitedInhibitedNo EffectNo Effect
Table 2: Effects in Other Preclinical Models of Antipsychotic Activity and Side Effects[3][5]

This table details the performance of the compounds in models assessing other aspects of antipsychotic efficacy and potential motor side effects.

CompoundConditioned Avoidance Response (Rats)DOM-Induced Head Twitches (Rats)Rotarod Performance (Rats)Acoustic Startle Response (Mice)
This compound InhibitedAntagonizedSmall, transient impairment at 20 mg/kgNo significant effect
JNJ-40411813 InhibitedAntagonizedNo impairment up to 40 mg/kgNo significant effect
LY404039 InhibitedAntagonizedSignificant impairmentIncreased
Ritanserin No EffectAntagonizedNot ReportedNot Reported

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of mGluR2 modulation and the workflow of a key behavioral experiment.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle mGluR2 mGluR2 Glutamate Glutamate Glutamate_Vesicle->Glutamate Release Ca_Channel Voltage-gated Ca²⁺ Channel mGluR2->Ca_Channel Inhibits Ca_Channel->Glutamate_Vesicle Triggers Release Glutamate->mGluR2 Binds Postsynaptic_Receptor Postsynaptic Glutamate Receptors Glutamate->Postsynaptic_Receptor Activates JNJ_42153605 This compound (PAM) JNJ_42153605->mGluR2 Binds & Potentiates Glutamate Effect LY404039 LY404039 (Agonist) LY404039->mGluR2 Binds & Activates cluster_setup Experimental Setup cluster_procedure Experimental Procedure Animal Rodent (Mouse/Rat) Acclimation Acclimation to Test Environment Animal->Acclimation Arena Open Field Arena with Locomotion Tracking System Data_Collection Record Locomotor Activity (e.g., distance traveled) for a set duration Arena->Data_Collection Track Movement Drug_Admin Administer Test Compound (e.g., this compound) or Vehicle Acclimation->Drug_Admin Stimulant_Admin Administer Psychostimulant (e.g., PCP, Amphetamine) or Saline Drug_Admin->Stimulant_Admin Analysis Data Analysis and Comparison between treatment groups Data_Collection->Analysis

References

JNJ-42153605: A Comparative Efficacy Analysis in Preclinical Models of Antipsychotic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of JNJ-42153605, a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2), with other relevant compounds in validated animal models of antipsychotic activity. The data presented is primarily drawn from a key preclinical study by Lavreysen et al. (2015), which conducted a head-to-head comparison of this compound with an mGlu2 PAM possessing 5-HT2A antagonist properties (JNJ-40411813), an orthosteric mGlu2/3 agonist (LY404039), and a 5-HT2A antagonist (ritanserin)[1].

Mechanism of Action

This compound enhances the activity of the mGlu2 receptor in the presence of the endogenous ligand, glutamate. Presynaptic mGlu2 receptors act as autoreceptors, and their activation leads to a reduction in glutamate release. This mechanism is believed to be beneficial in conditions characterized by excessive glutamatergic neurotransmission, such as schizophrenia[2][3].

Comparative Efficacy in Animal Models

The efficacy of this compound and comparator compounds was assessed in a battery of rodent models designed to evaluate potential antipsychotic properties.

Locomotor Activity in Mice

Spontaneous and substance-induced hyperlocomotion are commonly used models to screen for antipsychotic potential.

Data Summary:

CompoundSpontaneous LocomotionPCP-Induced HyperlocomotionScopolamine-Induced Hyperlocomotiond-Amphetamine-Induced Hyperlocomotion
This compound InhibitedInhibitedInhibitedNo Effect
JNJ-40411813 InhibitedInhibitedInhibitedNo Effect
LY404039 InhibitedInhibitedInhibitedNo Effect
Ritanserin InhibitedInhibitedNo EffectNo Effect

Key Findings: this compound demonstrated a profile similar to the mGlu2/3 agonist LY404039 and the dual mGlu2 PAM/5-HT2A antagonist JNJ-40411813, inhibiting locomotion induced by PCP and scopolamine but not by d-amphetamine[1]. This profile distinguishes it from typical antipsychotics that also inhibit d-amphetamine-induced hyperlocomotion. The 5-HT2A antagonist ritanserin was effective against PCP-induced, but not scopolamine-induced, hyperlocomotion[1].

Memantine-Induced Brain Activation in Mice

The NMDA receptor antagonist memantine induces a state of brain hypermetabolism, which can be measured by 2-deoxyglucose (2-DG) uptake. Reversal of this effect is indicative of antipsychotic-like activity.

Data Summary:

CompoundEffect on Memantine-Induced 2-DG Uptake
This compound Reversed
JNJ-40411813 Reversed
LY404039 Reversed
Ritanserin Reversed

Key Findings: All tested compounds, including this compound, were effective in reversing memantine-induced brain activation, suggesting a commonality in their ability to modulate glutamate-related neurocircuitry[1].

Conditioned Avoidance Response (CAR) in Rats

The CAR test is a well-established predictive model for antipsychotic efficacy. The test assesses the ability of a compound to suppress a learned avoidance response to an aversive stimulus.

Data Summary:

CompoundEffect on Conditioned Avoidance Response
This compound Inhibited
JNJ-40411813 Inhibited
LY404039 Inhibited
Ritanserin No Effect

Key Findings: this compound, along with the other mGlu2-targeting compounds, inhibited the conditioned avoidance response, a hallmark of antipsychotic activity[1]. In contrast, the 5-HT2A antagonist ritanserin was inactive in this model, suggesting that mGlu2 activation is a key driver of this effect[1].

DOM-Induced Head Twitches in Rats

The 5-HT2A agonist 2,5-dimethoxy-4-iodoamphetamine (DOI) or the similar compound DOM (2,5-dimethoxy-4-methylamphetamine) induces a characteristic head-twitch response in rats, which is blocked by 5-HT2A antagonists.

Data Summary:

CompoundEffect on DOM-Induced Head Twitches
This compound Antagonized
JNJ-40411813 Antagonized
LY404039 Antagonized
Ritanserin Antagonized

Key Findings: All compounds, including the selective mGlu2 PAM this compound, antagonized DOM-induced head twitches[1]. While this effect is expected for ritanserin and JNJ-40411813 (due to its metabolite's 5-HT2A antagonism), the activity of this compound and LY404039 suggests a functional interaction between the mGlu2 and 5-HT2A receptor systems[1].

Experimental Protocols

Animals
  • Mice: Male NMRI mice (for locomotor activity and memantine-induced brain activation studies).

  • Rats: Male Wistar rats (for conditioned avoidance response and DOM-induced head twitch studies).

Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Drug Administration

All compounds were administered subcutaneously (s.c.) unless otherwise specified.

Locomotor Activity
  • Apparatus: Activity chambers equipped with infrared photobeams.

  • Procedure:

    • Spontaneous Locomotion: Mice were placed in the activity chambers immediately after drug administration, and activity was recorded for 60 minutes.

    • Induced Hyperlocomotion: Mice were pre-treated with the test compound or vehicle. After a set pre-treatment time, they were administered a psychostimulant (PCP, scopolamine, or d-amphetamine) and immediately placed in the activity chambers for a 60-minute recording session.

Memantine-Induced Brain Activation
  • Procedure: Mice were pre-treated with the test compound or vehicle, followed by an injection of memantine. After a specified time, a radiolabeled glucose analog ([14C]-2-deoxyglucose) was administered. Brains were then collected, sectioned, and autoradiographed to measure glucose uptake in specific brain regions.

Conditioned Avoidance Response
  • Apparatus: Two-way shuttle boxes with a grid floor capable of delivering a mild foot shock.

  • Procedure: Rats were trained to avoid a foot shock (unconditioned stimulus) by moving from one compartment to the other upon presentation of a conditioned stimulus (e.g., a light or tone). After stable avoidance behavior was established, the effects of the test compounds on the percentage of successful avoidances and escape failures were evaluated.

DOM-Induced Head Twitches
  • Procedure: Rats were administered the test compound or vehicle, followed by an injection of DOM. The number of head twitches was then observed and counted for a specific period.

Visualizations

Signaling Pathway of mGlu2 Receptor Activation

mGlu2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGlu2_receptor mGlu2 Receptor (Inactive) Glutamate->mGlu2_receptor Binds This compound This compound (PAM) This compound->mGlu2_receptor Potentiates mGlu2_receptor_active mGlu2 Receptor (Active) mGlu2_receptor->mGlu2_receptor_active Activation Gi_protein Gαi Gβγ mGlu2_receptor_active->Gi_protein Activates Gi_protein_active Gαi-GTP Gβγ Gi_protein->Gi_protein_active GDP -> GTP Adenylyl_Cyclase Adenylyl_Cyclase Gi_protein_active->Adenylyl_Cyclase Inhibits Ion_Channels K+ Channels Gi_protein_active->Ion_Channels Modulates MAPK_Pathway MAPK/ERK Pathway Gi_protein_active->MAPK_Pathway Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Reduced_Glutamate_Release Reduced_Glutamate_Release Presynaptic Terminal Effect PKA->Reduced_Glutamate_Release Ion_Channels->Reduced_Glutamate_Release

Caption: mGlu2 receptor signaling pathway.

Experimental Workflow: Conditioned Avoidance Response

CAR_Workflow cluster_training Training Phase cluster_testing Testing Phase cluster_data Data Analysis Habituation Habituation Acquisition_Training 2. Pair Conditioned Stimulus (CS) with Unconditioned Stimulus (US - footshock) Habituation->Acquisition_Training 1. Acclimatize to shuttle box Stable_Performance Stable_Performance Acquisition_Training->Stable_Performance 3. Train until consistent avoidance Drug_Administration 4. Administer this compound or comparator compound Stable_Performance->Drug_Administration Proceed to testing CAR_Test 6. Present CS and measure response Drug_Administration->CAR_Test 5. Place in shuttle box Measure_Avoidance 7. Record % Avoidance Responses CAR_Test->Measure_Avoidance Comparison 9. Compare drug-treated groups to vehicle Measure_Avoidance->Comparison Measure_Escape 8. Record % Escape Failures Measure_Escape->Comparison

Caption: Conditioned avoidance response workflow.

References

Reproducibility of JNJ-42153605 Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical findings for JNJ-42153605, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). The primary focus is to objectively present the available data, compare its performance with alternative compounds, and provide detailed experimental context to assess the reproducibility of the initial findings. To date, independent replication of the key preclinical findings by research groups outside of the originating institution, Janssen Research & Development, has not been identified in publicly available literature. The data presented here is therefore based on the initial discovery and characterization studies.

Executive Summary

Data Presentation: Quantitative Comparison of this compound and Alternatives

The following tables summarize the quantitative data from preclinical studies, allowing for a direct comparison of this compound with other relevant compounds.

Table 1: In Vitro and In Vivo Potency of mGluR2 Modulators

CompoundMechanism of ActionIn Vitro Potency (EC50/IC50)In Vivo Potency (ED50)SpeciesReference
This compound mGluR2 PAMEC50 = 17 nM (human mGluR2)ED50 = 5.4 mg/kg (PCP-induced hyperlocomotion)Mouse[1][2]
JNJ-40411813mGluR2 PAM with 5HT2A antagonism (in rodents)Potency of ~150 nM (human mGluR2)Not explicitly stated for PCP-induced hyperlocomotionMouse/Rat[3]
LY404039mGluR2/3 AgonistNot specified in comparative studiesEffective in inhibiting PCP-induced hyperlocomotionMouse[3]
Ritanserin5HT2A AntagonistIC50 = 0.63 mg/kg (reversal of memantine-induced brain activation)Inhibited PCP-induced hyperlocomotionMouse[3]

Table 2: Effects on Locomotor Activity in Mice

CompoundSpontaneous LocomotionPCP-induced Hyperlocomotiond-amphetamine-induced HyperlocomotionScopolamine-induced HyperlocomotionReference
This compound InhibitionInhibitionNo effectInhibition[3]
JNJ-40411813InhibitionInhibitionNo effectInhibition[3]
LY404039InhibitionInhibitionNo effectInhibition[3]
RitanserinInhibitionInhibitionNo effectNo effect[3]

Table 3: Effects in Other Preclinical Models

CompoundConditioned Avoidance Response (Rat)Memantine-induced Brain Activation (Mouse)Rotarod Performance (Rat)
This compound InhibitionReversalMinor and transient effect
JNJ-40411813InhibitionReversalNo effect
LY404039InhibitionReversalSignificant impairment
RitanserinNo effectReversalNot tested

Experimental Protocols

Detailed methodologies for the key experiments are crucial for assessing reproducibility. The following protocols are synthesized from the methods sections of the primary publications.

Phencyclidine (PCP)-Induced Hyperlocomotion in Mice

This assay is a widely used preclinical screen for potential antipsychotic activity.

Objective: To assess the ability of a test compound to reverse the hyperlocomotor effects of the NMDA receptor antagonist, phencyclidine.

Animals: Male mice (strain, e.g., C57BL/6) are typically used.[4] Animals are housed under standard laboratory conditions with ad libitum access to food and water.

Apparatus: An open-field arena equipped with infrared beams to automatically record locomotor activity (e.g., total distance traveled).

Procedure:

  • Habituation: Mice are individually placed in the open-field arena for a period of 30-60 minutes to allow for habituation to the novel environment.

  • Drug Administration:

    • The test compound (e.g., this compound, vehicle, or a comparator drug) is administered via the intended route (e.g., subcutaneous, s.c.).

    • After a specified pretreatment time (e.g., 30-60 minutes), PCP (typically 3-10 mg/kg, s.c.) is administered to induce hyperlocomotion.[4][5]

  • Data Collection: Immediately following PCP administration, locomotor activity is recorded for a set duration, typically 60-120 minutes.

  • Data Analysis: The total distance traveled is calculated for each animal. The effect of the test compound is determined by comparing the locomotor activity of the compound + PCP group to the vehicle + PCP group. An ED50 value, the dose at which the compound produces a 50% reversal of the PCP effect, can be calculated.

Conditioned Avoidance Response (CAR) in Rats

The CAR test is a predictive model for antipsychotic efficacy, assessing the ability of a compound to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.[6]

Objective: To evaluate the antipsychotic-like potential of a test compound by measuring its effect on a conditioned avoidance response.

Animals: Male rats (e.g., Sprague-Dawley) are commonly used.

Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric footshock. A conditioned stimulus (CS), such as a light or tone, and an unconditioned stimulus (US), the footshock, are presented.

Procedure:

  • Training (Acquisition):

    • A rat is placed in one compartment of the shuttle box.

    • The CS is presented for a short duration (e.g., 10 seconds).

    • If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial ends.

    • If the rat does not move to the other compartment during the CS, the US (footshock) is delivered through the grid floor. The US is terminated when the rat escapes to the other compartment.

    • This procedure is repeated for a set number of trials per session over several days until a stable baseline of avoidance responding is achieved.

  • Testing:

    • Once trained, rats are administered the test compound (e.g., this compound, vehicle, or a comparator drug) prior to the test session.

    • The number of avoidance and escape responses is recorded during the test session.

  • Data Analysis: The primary measure is the suppression of the conditioned avoidance response. A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses at doses that do not affect the ability to escape the footshock (i.e., no motor impairment).

Mandatory Visualization

Signaling Pathway

mGluR2_PAM_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds JNJ42153605 This compound (mGluR2 PAM) JNJ42153605->mGluR2 Potentiates Gi Gαi/o mGluR2->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits VGCC Voltage-Gated Ca²⁺ Channel Gi->VGCC Inhibits cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx VGCC->Ca_influx Glutamate_release ↓ Glutamate Release Ca_influx->Glutamate_release Postsynaptic_receptors Postsynaptic Glutamate Receptors Glutamate_release->Postsynaptic_receptors Acts on Postsynaptic_signaling Reduced Postsynaptic Signaling Postsynaptic_receptors->Postsynaptic_signaling

Caption: Signaling pathway of an mGluR2 positive allosteric modulator (PAM) like this compound.

Experimental Workflows

PCP_Hyperlocomotion_Workflow start Start habituation Habituation (30-60 min in open field) start->habituation drug_admin Administer Test Compound (e.g., this compound or Vehicle) habituation->drug_admin pretreatment Pretreatment Period (30-60 min) drug_admin->pretreatment pcp_admin Administer PCP (3-10 mg/kg, s.c.) pretreatment->pcp_admin data_collection Record Locomotor Activity (60-120 min) pcp_admin->data_collection data_analysis Analyze Total Distance Traveled (Compare treatment vs. vehicle) data_collection->data_analysis end End data_analysis->end

Caption: Experimental workflow for the PCP-induced hyperlocomotion assay.

CAR_Workflow cluster_training Training Phase (Multiple Days) cluster_testing Testing Phase train_start Place Rat in Shuttle Box present_cs Present Conditioned Stimulus (CS) (e.g., tone/light) train_start->present_cs decision Rat Crosses to Other Side? present_cs->decision avoidance Record Avoidance (Trial Ends) decision->avoidance Yes present_us Present Unconditioned Stimulus (US) (Footshock) decision->present_us No escape Rat Escapes to Other Side (Record Escape) present_us->escape test_drug_admin Administer Test Compound (e.g., this compound or Vehicle) run_test_session Run Test Session (Same trial structure as training) test_drug_admin->run_test_session record_responses Record Avoidance and Escape Responses run_test_session->record_responses analyze_data Analyze Suppression of Avoidance (vs. Escape) record_responses->analyze_data cluster_training cluster_training cluster_training->test_drug_admin After Stable Performance

Caption: Experimental workflow for the Conditioned Avoidance Response (CAR) assay.

References

A Comparative Guide to JNJ-42153605 and Other mGluR2 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabotropic glutamate receptor 2 (mGluR2) positive allosteric modulator (PAM) JNJ-42153605 with other notable mGluR2 PAMs, including JNJ-40411813 and AZD8529. The data presented is compiled from various preclinical and clinical studies to facilitate an objective evaluation of their performance.

Introduction to mGluR2 Positive Allosteric Modulators

Metabotropic glutamate receptor 2 (mGluR2) is a G-protein coupled receptor that plays a crucial role in modulating synaptic transmission and neuronal excitability.[1] As a presynaptic autoreceptor, its activation leads to the inhibition of glutamate release.[2] This mechanism has made mGluR2 a promising therapeutic target for neurological and psychiatric disorders characterized by excessive glutamatergic signaling, such as schizophrenia and anxiety.[3][4]

Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor distinct from the endogenous ligand binding site.[5] They do not activate the receptor on their own but potentiate the effect of the endogenous ligand, glutamate.[5] This offers a more nuanced approach to receptor modulation compared to direct agonists, potentially leading to fewer side effects. This guide focuses on the comparative pharmacology of this compound, a potent and selective mGluR2 PAM, and other key modulators in its class.[6]

Comparative Quantitative Data

The following tables summarize the in vitro and in vivo pharmacological and pharmacokinetic properties of this compound, JNJ-40411813, and AZD8529.

Table 1: In Vitro Pharmacology of mGluR2 PAMs

CompoundAssaySpecies/Cell LinePotency (EC₅₀/Kᵢ)Efficacy (% of Glutamate Max)Reference
This compound Calcium MobilizationHuman CHO17 nMNot Reported[6]
JNJ-40411813 [³⁵S]GTPγS BindingHuman CHO147 ± 42 nM273 ± 32%[3]
Calcium MobilizationHuman HEK293 (Gα16)64 ± 29 nMNot Reported[3]
AZD8529 [³⁵S]GTPγS BindingHuman CHO195 ± 62 nM110 ± 11%[7]
Binding AffinityNot SpecifiedKᵢ = 16 nMNot Applicable[8]

Table 2: In Vivo Pharmacology of mGluR2 PAMs

CompoundModelSpeciesEndpointEfficacy (ED₅₀)Reference
This compound Phencyclidine-induced HyperlocomotionMouseReversal of Hyperactivity5.4 mg/kg (s.c.)[6]
6 Hz Seizure Model (32 mA)MouseAnticonvulsant Effect3.8 mg/kg[9]
6 Hz Seizure Model (44 mA)MouseAnticonvulsant Effect5.9 mg/kg[9]
JNJ-40411813 6 Hz Seizure Model (32 mA)MouseAnticonvulsant Effect12.2 mg/kg[9]
6 Hz Seizure Model (44 mA)MouseAnticonvulsant Effect21.0 mg/kg[9]
AZD8529 Phencyclidine-induced HyperlocomotionMouseReversal of Hyperactivity57.8 to 115.7 mg/kg (s.c.)[8]
Nicotine Self-AdministrationSquirrel MonkeyReduction in Self-Administration0.3 - 3 mg/kg[7]

Table 3: Pharmacokinetic Properties of mGluR2 PAMs

CompoundSpeciesRouteTₘₐₓ (h)t₁/₂ (h)Bioavailability (%)Reference
JNJ-40411813 Ratp.o.0.52.331[3]
Humanp.o.3 - 419.4 - 34.2Not Reported[10]
AZD8529 HumanNot SpecifiedNot ReportedNot ReportedGood BBB Penetration[8]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

mGluR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds to orthosteric site PAM mGluR2 PAM (e.g., this compound) PAM->mGluR2 Binds to allosteric site G_protein Gi/o Protein (GDP-bound) mGluR2->G_protein Activates G_protein_active Gi/o Protein (GTP-bound) G_protein->G_protein_active GDP/GTP Exchange AC Adenylyl Cyclase G_protein_active->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein_active->Ca_channel Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion Vesicle Glutamate Vesicle Ca_channel->Vesicle Reduces Ca²⁺ influx, decreasing glutamate release

Caption: mGluR2 Signaling Pathway.

GTP_gamma_S_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_termination 3. Termination & Detection cluster_analysis 4. Data Analysis prep_membranes Prepare cell membranes expressing mGluR2 prep_reagents Prepare Assay Buffer, [³⁵S]GTPγS, Glutamate (EC₂₀), and mGluR2 PAM incubate Incubate membranes with Glutamate, [³⁵S]GTPγS, GDP, and varying concentrations of mGluR2 PAM prep_reagents->incubate filter Terminate reaction by rapid filtration through glass fiber filters incubate->filter wash Wash filters to remove unbound [³⁵S]GTPγS filter->wash quantify Quantify filter-bound radioactivity using liquid scintillation counting wash->quantify plot Plot % stimulation vs. mGluR2 PAM concentration quantify->plot calculate Calculate EC₅₀ value plot->calculate

Caption: GTPγS Binding Assay Workflow.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to mGluR2.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of mGluR2 PAMs in potentiating glutamate-induced G-protein activation.

Materials:

  • Cell membranes from CHO cells stably expressing human mGluR2.[3]

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂.[7]

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

  • GDP (Guanosine 5'-diphosphate).

  • L-glutamate.

  • Test compounds (this compound and other mGluR2 modulators).

  • 96-well microplates.

  • Glass fiber filter mats.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Cell membranes are prepared from CHO-hmGluR2 cells and stored at -80°C. Protein concentration is determined using a standard protein assay.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • Varying concentrations of the test compound (mGluR2 PAM).

    • L-glutamate at a concentration that elicits a 20% maximal response (EC₂₀).

    • GDP to a final concentration of 10 µM.[7]

    • Cell membranes (5-20 µg of protein per well).

  • Initiation and Incubation: The reaction is initiated by the addition of [³⁵S]GTPγS to a final concentration of 0.1 nM.[7] The plate is incubated at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filter mats using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound [³⁵S]GTPγS.

  • Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are normalized to the response of a saturating concentration of glutamate. The EC₅₀ and Eₘₐₓ values for the PAM are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation. Since mGluR2 is a Gᵢ/ₒ-coupled receptor, it is co-expressed with a promiscuous G-protein (e.g., Gα16) to redirect the signal to the Gq pathway, which stimulates calcium release.[3][11]

Objective: To determine the potency (EC₅₀) of mGluR2 PAMs in a cell-based functional assay.

Materials:

  • HEK293 cells co-expressing human mGluR2 and a promiscuous G-protein (e.g., Gα16).[3]

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[11]

  • Probenecid.

  • L-glutamate.

  • Test compounds.

  • 96- or 384-well black, clear-bottom plates.

  • Fluorescence plate reader (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Culture and Plating: Cells are cultured and seeded into 96- or 384-well plates and allowed to attach overnight.

  • Dye Loading: The culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and probenecid (to prevent dye leakage) for 60 minutes at 37°C.[11]

  • Compound Addition: After dye loading, the cells are washed with assay buffer. The test compound (mGluR2 PAM) at various concentrations is added to the wells and pre-incubated.

  • Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is established. L-glutamate at a concentration that gives an EC₂₀ or EC₈₀ response is then added to the wells. The change in fluorescence, indicating an increase in intracellular calcium, is measured kinetically.

  • Data Analysis: The peak fluorescence response is measured and normalized to the response of a control (agonist alone). The EC₅₀ value for the PAM is determined by plotting the normalized response against the compound concentration and fitting the data to a dose-response curve.

In Vivo Assessment of Antipsychotic-like Activity (Phencyclidine-induced Hyperlocomotion)

This behavioral model is used to assess the potential antipsychotic activity of test compounds.[12]

Objective: To determine the in vivo efficacy of mGluR2 PAMs in reversing hyperlocomotion induced by the NMDA receptor antagonist phencyclidine (PCP).

Animals: Male C57BL/6 mice.

Materials:

  • Test compounds (this compound and other mGluR2 modulators).

  • Phencyclidine (PCP).

  • Vehicle for drug administration.

  • Open-field activity chambers equipped with infrared beams to automatically track locomotor activity.

Procedure:

  • Acclimation: Mice are acclimated to the testing room and the activity chambers before the experiment.

  • Drug Administration: Mice are pre-treated with the test compound or vehicle at a specified time before the PCP challenge.

  • PCP Challenge: PCP (e.g., 5 mg/kg, s.c.) is administered to induce hyperlocomotion.

  • Locomotor Activity Recording: Immediately after the PCP injection, mice are placed in the open-field chambers, and their locomotor activity (e.g., distance traveled) is recorded for a set duration (e.g., 60 minutes).

  • Data Analysis: The total distance traveled is calculated for each animal. The effect of the test compound on PCP-induced hyperlocomotion is analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). The ED₅₀ (the dose required to produce a 50% reversal of the PCP effect) is calculated.[12]

Conclusion

This compound demonstrates high potency as a positive allosteric modulator of the mGluR2 receptor in vitro and shows efficacy in preclinical models of psychosis and epilepsy.[6][9] Comparative analysis with other mGluR2 PAMs, such as JNJ-40411813 and AZD8529, reveals differences in their pharmacological profiles, including potency, efficacy, and pharmacokinetic properties.[3][7][8] The data and methodologies presented in this guide are intended to provide a valuable resource for researchers in the field of neuroscience and drug development, facilitating informed decisions in the pursuit of novel therapeutics targeting the mGluR2 receptor. Further head-to-head clinical studies are necessary to fully elucidate the comparative therapeutic potential of these compounds.

References

Safety Operating Guide

Navigating the Disposal of JNJ-42153605: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling JNJ-42153605, a potent and selective mGlu2 receptor positive allosteric modulator, adherence to proper disposal protocols is paramount for laboratory safety and environmental protection. While a specific, publicly available Safety Data Sheet (SDS) detailing the disposal procedures for this compound is not available, this guide provides essential, immediate safety and logistical information based on standard best practices for the disposal of research-grade chemical compounds.

It is critical to note that this information supplements, but does not replace, the official Safety Data Sheet for this compound. Before use, researchers must review the complete SDS, which should be obtained from the supplier, such as Cayman Chemical, and consult with their institution's Environmental Health and Safety (EHS) department for definitive, site-specific disposal protocols. Until further information is available, this compound should be considered a hazardous material.

Core Principles of Chemical Waste Disposal

The disposal of laboratory chemicals like this compound requires a systematic approach to categorize, handle, and dispose of waste in a manner that minimizes risk. The following table summarizes the key steps and considerations that form the foundation of safe disposal practices.

StepActionKey Considerations
1. Consultation Review the Safety Data Sheet (SDS) and consult with your institution's EHS department.The SDS contains specific information on hazards, handling, and disposal. EHS can provide institution-specific protocols and guidance.
2. Waste Identification Characterize the waste.Determine if it is the pure compound, a solution, or contaminated material. Proper identification is crucial for segregation and disposal. Note all components of a mixture.
3. Segregation Segregate chemical waste based on compatibility and hazard class.Avoid mixing incompatible chemicals to prevent dangerous reactions. Follow established waste stream protocols (e.g., halogenated solvents, non-halogenated solvents, solid waste).
**4. Container

Personal protective equipment for handling JNJ-42153605

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling JNJ-42153605. Adherence to these guidelines is essential for personnel safety and the maintenance of a secure laboratory environment. While a specific Safety Data Sheet (SDS) for this compound was not located, the compound is a potent bioactive molecule and should be handled with the same precautions as a High Potency Active Pharmaceutical Ingredient (HPAPI). The following recommendations are based on guidelines for handling similar potent compounds.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves should be worn at all times. Gloves must be inspected before use and changed frequently, especially after direct contact with the compound.
Eye Protection Safety glasses with side shields or gogglesMust conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes and airborne particles.
Respiratory Protection RespiratorFor handling powders or creating aerosols, a full-face respirator with appropriate cartridges should be used, especially if exposure limits are exceeded or irritation is experienced.[1] In a well-ventilated area or fume hood, a disposable N95 respirator may be sufficient for handling small quantities.[1]
Body Protection Laboratory coatA buttoned lab coat must be worn to protect skin and clothing.[1]

Operational and Disposal Plans

Safe handling of this compound requires a controlled environment and strict adherence to procedural steps to minimize exposure risk.

Engineering Controls:

  • Ventilation: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood or other ventilated enclosure.

  • Safety Stations: An accessible eye wash station and safety shower must be available in the immediate work area.[1]

Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within the fume hood by lining it with absorbent, disposable material.

  • Weighing: To prevent the generation of dust, weigh the solid compound in a ventilated balance enclosure.[1]

  • Dissolving: When preparing solutions, slowly add the solvent to the solid to avoid splashing.[1]

  • Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin immediately and thoroughly.[2]

Disposal Plan: Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation and Disposal:

    • Solid Waste: Collect all solid waste, including unused compound and contaminated disposables (e.g., gloves, absorbent paper), in a clearly labeled, sealed container.[1]

    • Liquid Waste: Collect all solutions containing this compound in a sealed, labeled waste container.

  • Disposal Method: Dispose of all waste in accordance with local, state, and federal regulations for chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

PPE_Workflow_for_JNJ42153605 cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase start Start Handling This compound risk_assessment Assess Task-Specific Risks (e.g., weighing, dissolving) start->risk_assessment ppe_selection Select Appropriate PPE (Refer to Table) risk_assessment->ppe_selection don_ppe Don PPE Correctly ppe_selection->don_ppe fume_hood Work in a Ventilated Fume Hood don_ppe->fume_hood weighing Weigh Solid in Ventilated Enclosure fume_hood->weighing If handling solid handling_complete Complete Handling Task fume_hood->handling_complete For all other tasks dissolving Prepare Solutions Carefully weighing->dissolving If preparing solution dissolving->handling_complete decontaminate Decontaminate Surfaces and Equipment handling_complete->decontaminate dispose_waste Dispose of Waste in Labeled, Sealed Containers decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.